rac-Cotinine-d3
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339943 | |
| Record name | (+/-)-Cotinine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110952-70-0, 66269-66-7 | |
| Record name | (+/-)-Cotinine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Cotinine-d3 (methyl-d3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 66269-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to rac-Cotinine-d3: The Gold Standard in Nicotine Metabolite Bioanalysis
Executive Summary
This guide provides a comprehensive technical overview of rac-Cotinine-d3, a deuterated, isotopically labeled analog of cotinine, the primary metabolite of nicotine. We delve into its fundamental chemical properties, the critical role it plays as an internal standard in quantitative bioanalysis, and its practical application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, clinical chemists, and drug development professionals, this document elucidates the causality behind its superior performance in correcting for analytical variability, thereby ensuring the accuracy and reproducibility of data in pharmacokinetic studies, clinical diagnostics, and tobacco exposure research. Detailed experimental protocols and workflow visualizations are provided to bridge theory with field-proven application.
Section 1: Foundational Chemistry and Properties of this compound
The Significance of Cotinine as a Nicotine Biomarker
Nicotine, the principal psychoactive alkaloid in tobacco, is extensively metabolized in humans, primarily by the hepatic enzyme CYP2A6.[1][2] Approximately 70-80% of nicotine is converted to cotinine, which has a significantly longer biological half-life (around 15-20 hours) compared to nicotine (about 2 hours).[1][3][4] This extended half-life makes cotinine an exceptionally reliable and stable biomarker for assessing tobacco exposure, including secondhand smoke.[1][5][6] Its concentration in biological matrices like blood, urine, and saliva directly correlates with recent nicotine intake, providing a quantitative measure of exposure.[3][7]
Decoding the Nomenclature: "rac," "Cotinine," and "d3"
The name "this compound" precisely describes the molecule's key chemical features:
-
Cotinine: The core molecular structure, (5S)-1-methyl-5-(3-pyridyl)pyrrolidin-2-one, which is the primary metabolite of nicotine.[3]
-
rac (racemic): This prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers, (R)-Cotinine and (S)-Cotinine. While natural cotinine from nicotine metabolism is primarily the (S)-enantiomer, the racemic standard is often used in analytical methods.
-
d3 (trideuterated): This signifies that three hydrogen atoms (¹H) on the N-methyl group have been replaced with deuterium (²H), a stable, non-radioactive heavy isotope of hydrogen.[8][9] This isotopic labeling increases the molecular weight by three Daltons without significantly altering the chemical properties, which is the cornerstone of its function as an internal standard.
Physicochemical Properties
The essential properties of this compound are summarized below, providing a foundation for its use in analytical method development.
| Property | Value | Source(s) |
| Chemical Name | 5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | [8] |
| Alternate Names | (±)-Cotinine-d3 (N-methyl-d3) | [9] |
| CAS Number | 110952-70-0 | [8][9][10] |
| Molecular Formula | C₁₀H₉D₃N₂O | [9] |
| Molecular Weight | 179.23 g/mol | [8][9] |
| Accurate Mass | 179.1138 | [8] |
| Purity | >95% (HPLC) | [8] |
| Storage Temperature | -20°C | [8] |
| Solubility | Chloroform, Dichloromethane, Ethanol, Water | [10] |
Section 2: The Role of Isotopic Labeling in Quantitative Bioanalysis
Principles of Isotope Dilution Mass Spectrometry (IDMS)
The most accurate and robust bioanalytical methods rely on Isotope Dilution Mass Spectrometry (IDMS). This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[11] The mass spectrometer can differentiate the endogenous analyte from the heavier IS based on their mass-to-charge (m/z) ratio. The final concentration is calculated based on the ratio of the analyte's signal to the IS's signal.
Advantages of a Deuterated Internal Standard
Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in LC-MS analysis.[12][13] Its value lies in its ability to perfectly mimic the analyte of interest (unlabeled cotinine) throughout the entire analytical workflow.[14]
Causality of Improved Performance:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can contain endogenous substances that interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, is a major source of variability and inaccuracy.[12][15] Because this compound has virtually identical physicochemical properties to cotinine, it experiences the exact same degree of ion suppression or enhancement. By calculating the analyte/IS ratio, this variability is effectively normalized, leading to a more accurate result.[12][14]
-
Compensation for Sample Loss: During multi-step sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some amount of the analyte is inevitably lost. Since the SIL-IS is added at the start, it is lost at the same rate as the endogenous analyte. The analyte/IS ratio remains constant, correcting for any inconsistencies in extraction recovery between samples.[11][15]
-
Chromatographic Co-elution: this compound co-elutes with unlabeled cotinine during liquid chromatography.[15][16] This ensures that both compounds enter the mass spectrometer source at the same time, subjecting them to the same matrix effects and instrument conditions at the moment of analysis.
Caption: Role of this compound as an Internal Standard (IS).
Section 3: Analytical Methodologies and Protocols
Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for quantifying cotinine due to its exceptional sensitivity and selectivity. The liquid chromatography (LC) component separates cotinine from other molecules in the sample, while the tandem mass spectrometer (MS/MS) provides unambiguous identification and quantification. In MS/MS, a specific parent ion (precursor ion) for the molecule is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the molecule's structure.
Typical MS/MS Transitions: The mass shift of +3 Da for this compound allows the mass spectrometer to easily distinguish it from the native analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
| Cotinine | 177.1 / 177.12 | 98.07 / 79.6 | [17][18] |
| This compound | 180.2 / 180.20 | 101.07 / 79.6 | [17][18][19] |
Experimental Workflow for Sample Analysis
The end-to-end process for quantifying cotinine using this compound follows a standardized, multi-step workflow designed to ensure robustness and reproducibility.
Caption: Standard bioanalytical workflow for cotinine quantification.
Detailed Protocol: Quantification of Cotinine in Human Urine
This protocol provides a robust method for determining cotinine concentrations, adapted from established procedures.[17][20] It is designed to be self-validating through the inclusion of calibration standards and quality control samples.
1. Preparation of Standards and Reagents:
-
Cotinine Stock (1 mg/mL): Accurately weigh and dissolve cotinine standard in methanol.
-
This compound IS Stock (100 µg/mL): Dissolve this compound in methanol.
-
IS Working Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with methanol.[20]
-
Calibration Standards (0.5 - 500 ng/mL): Serially dilute the Cotinine stock solution into pooled, blank human urine to create a calibration curve with 8-10 non-zero points.
-
Quality Control (QC) Samples: Prepare QC samples in blank urine at low, medium, and high concentrations (e.g., 5, 75, and 400 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot: Pipette 250 µL of each unknown sample, calibrator, and QC into a labeled microcentrifuge tube.[17]
-
Fortification: Add 40 µL of the IS Working Solution (100 ng/mL) to every tube except for "double blank" samples (blank matrix without analyte or IS).[17] Vortex briefly.
-
Basification: Add 50 µL of 5N Sodium Hydroxide (NaOH) to each tube to ensure cotinine is in its free base form, enhancing extraction efficiency into an organic solvent.[17] Vortex.
-
Extraction: Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether).[17] Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer: Carefully transfer 1 mL of the lower organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A).[17] Vortex to dissolve the residue and transfer to an autosampler vial.
3. LC-MS/MS Instrument Conditions (Example):
-
LC Column: Raptor Biphenyl or equivalent C18 column (e.g., 100 mm x 2.1 mm, 5 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.[17]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[17]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[17]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
4. Data Analysis and Acceptance Criteria:
-
Generate a calibration curve by plotting the Analyte/IS peak area ratio against the nominal concentration of the calibrators. Apply a linear regression with a 1/x² weighting.
-
The correlation coefficient (r²) for the curve must be ≥ 0.99.
-
The calculated concentrations of at least 75% of the calibrators must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
The mean calculated concentrations of the QC samples must be within ±15% of their nominal values.
Section 4: Applications in Research and Drug Development
The accurate quantification of cotinine, enabled by this compound, is pivotal across several scientific domains.
-
Pharmacokinetic (PK) Studies: While cotinine itself is studied for potential therapeutic effects, it is more commonly measured in PK studies of nicotine replacement therapies (NRTs) or novel tobacco products to understand nicotine delivery profiles and metabolism rates in different populations.[3][21]
-
Tobacco Exposure and Smoking Cessation Research: Cotinine measurement is the gold standard for verifying smoking status and quantifying exposure to tobacco smoke.[1][7] In clinical trials for smoking cessation aids, it provides an objective measure of abstinence or reduction in smoking behavior, far more reliable than self-reporting.
-
Environmental and Secondhand Smoke (SHS) Assessment: Low-level cotinine quantification is essential for assessing public exposure to environmental tobacco smoke, particularly in vulnerable populations like children.[7][22] These studies inform public health policies and regulations regarding smoke-free environments.
Conclusion
This compound is more than a mere chemical reagent; it is a critical enabling tool for generating high-fidelity bioanalytical data. Its design as a stable isotope-labeled internal standard directly addresses and corrects for the most pervasive sources of error in LC-MS/MS analysis—matrix effects and variable recovery. By ensuring that each measurement is internally normalized, this compound provides the foundation for robust, reproducible, and trustworthy quantification of cotinine. This scientific integrity is indispensable for advancing our understanding of nicotine pharmacology, improving public health outcomes related to tobacco exposure, and supporting the development of new therapies.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. ClinPGx [clinpgx.org]
- 3. Cotinine - Wikipedia [en.wikipedia.org]
- 4. cancercontrol.cancer.gov [cancercontrol.cancer.gov]
- 5. [Cotinine--metabolism, application as a biomarker and the effects on the organism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 9. scbt.com [scbt.com]
- 10. dev.usbio.net [dev.usbio.net]
- 11. youtube.com [youtube.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. scispace.com [scispace.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 18. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 21. Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rac-Cotinine-d3: Properties, Applications, and Analytical Best Practices
This technical guide provides a comprehensive overview of rac-Cotinine-d3, a critical tool for researchers, scientists, and drug development professionals engaged in nicotine and tobacco exposure studies. We will delve into its core chemical properties, its pivotal role as an internal standard in bioanalytical assays, and the best practices for its application, ensuring data integrity and analytical rigor.
Introduction: The Significance of Cotinine and its Labeled Analog
Cotinine is the primary metabolite of nicotine and serves as the preferred biomarker for quantifying exposure to tobacco smoke and other nicotine-containing products.[1][2] Its longer half-life compared to nicotine makes it a more reliable indicator of nicotine intake.[3] Accurate quantification of cotinine in biological matrices such as urine, plasma, and saliva is paramount for clinical and epidemiological studies.[1][3]
This compound, a deuterated form of cotinine, is indispensable for modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] By incorporating three deuterium atoms on the N-methyl group, it serves as an ideal internal standard, exhibiting nearly identical chemical and physical properties to the unlabeled analyte while being distinguishable by its mass.[4][5] This ensures accurate and precise quantification by compensating for variations during sample preparation and analysis.[6]
Chemical and Physical Properties of this compound
This compound is a stable, isotopically labeled compound.[5] The substitution of hydrogen with deuterium, a stable isotope, results in a molecule with a higher mass but virtually identical chemical reactivity.[6]
| Property | Value | Source(s) |
| Chemical Name | (±)-1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [5][7] |
| Synonyms | (±)-Cotinine-d3, rac Cotinine-d3 | [5] |
| CAS Number | 110952-70-0 | [5][8] |
| Molecular Formula | C₁₀H₉D₃N₂O | [5] |
| Molecular Weight | 179.23 g/mol | [5][8] |
| Accurate Mass | 179.1138 | [8] |
| Appearance | Can be a neat solid or a liquid solution (e.g., in methanol) | [8][9] |
| Purity | Typically >95% (HPLC) | [8] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [10] |
The Metabolic Context: From Nicotine to Cotinine
Understanding the metabolic pathway of nicotine is crucial to appreciating the significance of cotinine as a biomarker. In humans, approximately 70-80% of nicotine is metabolized to cotinine, primarily in the liver.[11][12] This biotransformation is a two-step process.
First, the cytochrome P450 enzyme CYP2A6 catalyzes the 5'-oxidation of nicotine to form a nicotine-Δ1'(5')-iminium ion.[13][14] This intermediate is then further oxidized by aldehyde oxidase (AOX1) to yield cotinine.[11]
Caption: Metabolic conversion of nicotine to cotinine.
Application in Bioanalysis: The Gold Standard Internal Standard
The structural similarity and mass difference make this compound the gold standard internal standard for the quantification of cotinine in biological samples using LC-MS/MS.[1][4][10] Its use is critical for mitigating matrix effects, variations in instrument response, and sample loss during extraction, thereby ensuring the accuracy and reproducibility of results.[6]
Experimental Protocol: Quantification of Cotinine in Human Urine by LC-MS/MS
This protocol outlines a typical workflow for the determination of cotinine in urine samples using this compound as an internal standard.
1. Materials and Reagents:
-
This compound solution (e.g., 1 mg/mL in methanol)[9]
-
Cotinine standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium formate
-
Human urine samples (blank and study samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., SOLA CX)[15]
2. Preparation of Standards and Internal Standard Working Solution:
-
Prepare a stock solution of cotinine in methanol.
-
Create a series of calibration standards by spiking blank urine with the cotinine stock solution to achieve a desired concentration range (e.g., 1-1000 ng/mL).[15]
-
Prepare a working internal standard solution of this compound in methanol at a fixed concentration (e.g., 250 ng/mL).[16]
3. Sample Preparation (Solid Phase Extraction):
-
To 180 µL of each urine sample (calibrators, quality controls, and unknowns), add 10 µL of the this compound working internal standard solution.[15]
-
Add 1000 µL of 5 mM ammonium formate (pH 2.5).[15]
-
Vortex mix for 30 seconds and centrifuge for 5 minutes at 5000 rpm.[15]
-
Condition the SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[15]
-
Load the pre-treated sample onto the SPE cartridge.[15]
-
Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).[15]
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column (e.g., Syncronis C18) for separation.[15]
-
Mobile Phase: A gradient of methanol and ammonium formate buffer is commonly used.[17]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[2]
5. Data Analysis:
-
Quantify cotinine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for cotinine quantification.
Stability, Storage, and Handling
Proper storage and handling of this compound are essential to maintain its integrity and ensure the accuracy of analytical results.
-
Storage Temperature: It is recommended to store this compound at -20°C for long-term stability.[8] For solutions, storage at +5°C may also be appropriate for shorter periods.[18] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
-
Solvent Choice: Aprotic organic solvents like methanol are suitable for preparing stock and working solutions.[9] Avoid acidic or basic solutions for storage, as they can potentially catalyze hydrogen-deuterium exchange.[19][20]
-
Light Sensitivity: Protect from light to prevent potential photodegradation.[19]
-
Stability: Deuterated standards are generally stable due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[6][19] However, long-term stability should be periodically verified, especially for working solutions.
Conclusion
This compound is a cornerstone of modern bioanalytical methods for assessing nicotine exposure. Its well-characterized chemical properties and its role as a stable, reliable internal standard enable researchers to achieve the high levels of accuracy and precision required in clinical and research settings. By adhering to the principles of sound analytical chemistry and the best practices outlined in this guide, scientists can confidently utilize this compound to generate robust and defensible data.
References
- 1. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]
- 8. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 9. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
The Indispensable Role of rac-Cotinine-d3 in Advancing Nicotine and Tobacco Exposure Research: A Technical Guide
This guide provides an in-depth technical overview of rac-Cotinine-d3 (CAS Number: 110952-70-0), a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its pivotal role as an internal standard in bioanalytical assays, and provide detailed methodologies for its application. This document aims to equip you with the necessary knowledge to confidently and accurately utilize this compound in your research endeavors, ensuring the generation of robust and reliable data.
Understanding this compound: A Chemist's Perspective
This compound is a deuterated isotopologue of cotinine, the primary metabolite of nicotine.[1] The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The "-d3" suffix signifies that three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms.[2] This isotopic labeling is the cornerstone of its utility in analytical chemistry.
| Property | Value | Source(s) |
| CAS Number | 110952-70-0 | [2] |
| Molecular Formula | C₁₀H₉D₃N₂O | [2] |
| Molecular Weight | 179.23 g/mol | [3] |
| Synonyms | (±)-Cotinine-d3, 1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [2] |
| Purity | Typically >95% (HPLC), ≥99% deuterated forms (d1-d3) | [2][3] |
| Physical Form | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [2] |
| Storage | -20°C | [3] |
The "Why" Behind Deuterium Labeling
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, imparts a 3-unit mass increase to the molecule. This mass difference is easily discernible by mass spectrometry, yet the chemical properties of this compound remain nearly identical to its unlabeled counterpart, cotinine. This unique characteristic makes it an ideal internal standard for quantitative analysis.[4] When added to a biological sample at a known concentration, it co-elutes with the endogenous cotinine during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation, injection volume, or instrument response can be effectively normalized, leading to highly accurate and precise quantification.
A Glimpse into Synthesis: Crafting the Standard
While detailed proprietary synthesis methods are often not fully disclosed, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles for N-methylation and N-demethylation of alkaloids.[5][6] A common approach involves the N-demethylation of a suitable cotinine precursor to yield norcotinine, followed by N-methylation using a deuterated methylating agent, such as iodomethane-d3 (CD₃I).
The initial step would likely involve the demethylation of a commercially available cotinine starting material. This can be achieved through various methods, including the von Braun reaction or the use of chloroformate reagents.[7] The resulting norcotinine, the secondary amine, is then reacted with a deuterated methyl source. The use of a strong base to deprotonate the secondary amine, followed by quenching with an electrophilic deuterated methyl source, would yield the desired this compound. Purification is typically achieved through chromatographic techniques to ensure high purity.
The Biological Context: Nicotine Metabolism and the Significance of Cotinine
To appreciate the application of this compound, it is crucial to understand the metabolic fate of nicotine in the body. Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with the CYP2A6 isoform playing a predominant role.[8] This enzyme catalyzes the oxidation of nicotine to cotinine, which is the major proximate metabolite.[8] Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine, also mediated by CYP2A6.[8]
Due to its longer biological half-life (approximately 16-20 hours) compared to nicotine (around 2 hours), cotinine is the preferred biomarker for assessing tobacco smoke exposure.[9] Measuring cotinine levels in various biological matrices provides a more stable and reliable indication of an individual's exposure to nicotine, whether from active smoking, passive smoke inhalation, or nicotine replacement therapy.
Figure 1: Simplified primary metabolic pathway of nicotine.
The Analytical Powerhouse: this compound in Quantitative Bioanalysis
The gold standard for the accurate and sensitive quantification of cotinine in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] In this context, this compound is an indispensable tool, serving as the internal standard to ensure the reliability of the results.
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This method is widely regarded for its high precision and accuracy. The fundamental principle is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, from extraction to detection. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these sources of error are effectively canceled out, resulting in a highly reliable measurement.
Sample Preparation: Isolating the Target
The choice of sample preparation technique is critical for removing interferences from complex biological matrices such as plasma, urine, or saliva, and for concentrating the analyte of interest. The three most common methods employed for cotinine analysis are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).
Comparison of Common Extraction Methods for Cotinine from Human Plasma
| Method | Principle | Typical Recovery (%) | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte and interferences between a solid sorbent and a liquid mobile phase.[1] | >95%[10] | High recovery, clean extracts, amenable to automation.[10] | Can be more expensive and require method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | 93-94%[11] | Inexpensive, effective for a wide range of analytes. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins, which are then removed by centrifugation. | Not always reported, but generally lower and less clean than SPE or LLE. | Simple, fast, and inexpensive. | Can result in less clean extracts and potential for ion suppression in LC-MS/MS. |
Experimental Protocol: Solid-Phase Extraction (SPE) of Cotinine from Human Plasma
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.
-
Vortex the sample for 10 seconds.
-
Add 500 µL of 4% phosphoric acid and vortex for another 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 1 mL of methanol to remove moderately polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the cotinine and this compound with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 90:10 v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Figure 2: General workflow for Solid-Phase Extraction (SPE).
LC-MS/MS Analysis: The Final Quantification Step
The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.
Typical LC-MS/MS Parameters for Cotinine Analysis
| Parameter | Typical Setting | Rationale |
| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation of cotinine from other matrix components. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Provides a source of protons for positive ion electrospray ionization and aids in chromatographic separation. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | The organic component of the mobile phase for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to achieve efficient separation. |
| Injection Volume | 5 - 10 µL | A small volume is sufficient due to the high sensitivity of the mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Cotinine and this compound readily form protonated molecules [M+H]⁺ in positive ion mode. |
| MRM Transitions | Cotinine: 177.1 -> 98.1; this compound: 180.1 -> 101.1 | These represent the precursor ion (protonated molecule) and a stable product ion, ensuring specificity. |
Data Analysis and Interpretation
The LC-MS/MS software will generate chromatograms showing the peaks for cotinine and this compound. A calibration curve is constructed by plotting the peak area ratio of cotinine to this compound against the known concentrations of cotinine standards. The concentration of cotinine in the unknown samples is then calculated from this calibration curve.
Method Validation: Ensuring Trustworthy Results
A cornerstone of any analytical method used in research and drug development is rigorous validation. This process ensures that the method is reliable, reproducible, and fit for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that should be assessed.[12]
Key Validation Parameters for Bioanalytical Methods
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[10] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. While high recovery is desirable, consistency is more critical. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The CV of the peak areas of the internal standard across all samples should be within an acceptable range. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration under various storage and handling conditions. |
Representative Performance Data for a Validated LC-MS/MS Assay for Cotinine in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | <10 | <15 | 90-110 |
| Low | 1.5 | <5 | <10 | 95-105 |
| Medium | 15 | <5 | <10 | 95-105 |
| High | 150 | <5 | <10 | 95-105 |
This table represents typical data and may vary between laboratories and methods.
Conclusion: The Indispensable Standard
This compound is more than just a chemical reagent; it is a fundamental component of modern bioanalytical science that enables the accurate and reliable measurement of tobacco exposure. Its role as an internal standard in isotope dilution mass spectrometry provides the foundation for robust and defensible data in clinical research, epidemiological studies, and the development of new smoking cessation therapies. By understanding its properties and applying the rigorous analytical methodologies outlined in this guide, researchers can continue to advance our understanding of the health effects of tobacco use and contribute to the development of effective public health interventions.
References
- 1. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Gold Standard for Nicotine Exposure Assessment
An In-Depth Technical Guide to rac-Cotinine-d3: Properties and Application as an Internal Standard in Bioanalysis
In the fields of toxicology, clinical chemistry, and drug development, the accurate quantification of biomarkers is paramount. Cotinine, the major metabolite of nicotine, serves as the definitive biomarker for assessing tobacco use and secondhand smoke exposure due to its longer half-life (approximately 18 hours) compared to nicotine itself.[1] Achieving precise and accurate measurements of cotinine in complex biological matrices like urine, serum, or saliva requires a robust analytical method that can account for variations in sample preparation and instrument response.
This guide focuses on this compound, a deuterium-labeled stable isotope of cotinine. Its significance lies in its role as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[2][3] By being chemically identical to the target analyte (cotinine) but mass-spectrometrically distinct, this compound enables researchers to correct for analyte loss during sample processing and mitigate the effects of ionization variability (matrix effects) in the mass spectrometer, thereby ensuring the highest level of analytical accuracy and trustworthiness.
Core Physicochemical Properties of this compound
The utility of this compound as an internal standard is rooted in its fundamental chemical and physical properties. It is synthesized to be a near-perfect chemical mimic of endogenous cotinine, with the critical exception of a slight mass increase from the incorporation of three deuterium atoms on the N-methyl group.[4][5]
References
- 1. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]
Introduction: The Quintessential Internal Standard for Nicotine Metabolite Analysis
An In-Depth Technical Guide to the Structure and Application of rac-Cotinine-d3
This compound is a high-purity, isotopically labeled form of cotinine, the primary metabolite of nicotine.[1][2] Its designation as "rac" signifies a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers, while "d3" indicates the substitution of three hydrogen atoms with deuterium on the N-methyl group.[3][4] This specific molecular structure makes it an indispensable tool for researchers, clinical chemists, and drug development professionals.
In quantitative bioanalysis, particularly using isotope dilution mass spectrometry (IDMS), the goal is to measure the precise amount of an analyte in a complex matrix like plasma, urine, or saliva. The accuracy of such measurements can be compromised by analyte loss during sample preparation and by variations in instrument response (ion suppression or enhancement). This compound is designed to overcome these challenges. By behaving almost identically to the endogenous cotinine analyte through extraction and chromatographic separation, yet being distinguishable by its higher mass, it serves as the ideal internal standard, ensuring the highest level of accuracy and precision in quantifying nicotine exposure.[1][5]
Molecular Structure Elucidation
The functionality of this compound is intrinsically linked to its specific chemical architecture. This structure can be broken down into three core components: the cotinine backbone, the racemic nature of its stereochemistry, and the precise location of its isotopic label.
The Cotinine Backbone
The foundational structure is that of cotinine, a pyrrolidinone ring attached to a pyridine ring. The formal IUPAC name is 5-pyridin-3-yl-1-methylpyrrolidin-2-one. This molecule is the result of the C-oxidation of nicotine in the body, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2A6.[1][6][7] Its longer biological half-life compared to nicotine makes it a more reliable biomarker for assessing tobacco use and secondhand smoke exposure.[8]
The Racemic (rac-) Designation
The "rac-" prefix denotes that the compound is a racemic mixture. The carbon atom at the 5-position of the pyrrolidinone ring (the point of attachment for the pyridine ring) is a chiral center. This means it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-cotinine and (R)-cotinine. Natural cotinine produced from nicotine metabolism is predominantly the (S)-enantiomer.[9] By providing a racemic mixture, this compound can be used as an internal standard for the quantification of total cotinine, or in chiral separations designed to resolve and measure individual enantiomers.
Isotopic Labeling: The d3 Designation
The "d3" signifies that three hydrogen atoms (protium) on the N-methyl group of the pyrrolidinone ring have been replaced with deuterium.[10][11] The resulting trideuteriomethyl group ([2H]C([2H])([2H])) increases the molecular weight of the molecule by approximately 3 Daltons compared to its unlabeled counterpart.[3][10]
This specific labeling site is a deliberate and critical design choice for two primary reasons:
-
Chemical Stability: The C-D bond is stronger than the C-H bond, making the deuterium label highly resistant to exchange or loss during sample processing and analysis.
-
Minimal Chromatographic Isotope Effect: Placing the label on the methyl group, away from the core ring structures and the chiral center, ensures that the physical properties of the labeled molecule are nearly identical to the unlabeled analyte. This results in co-elution during liquid or gas chromatography, a fundamental requirement for a good internal standard in IDMS.
Caption: Chemical structure of this compound, highlighting the chiral center.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is essential for laboratory use, including sourcing, safety data sheet (SDS) retrieval, and analytical method setup.
| Property | Value | Source(s) |
| Analyte Name | This compound; (±)-Cotinine-d3 | [3][10] |
| Synonyms | 1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [1][11] |
| CAS Number | 110952-70-0 | [3][4][10] |
| Molecular Formula | C₁₀H₉D₃N₂O | [3][4] |
| Molecular Weight | 179.23 g/mol | [3][10] |
| Accurate Mass | 179.1138 | [10][11] |
| Melting Point | 48-50°C | [4] |
| Solubility | Chloroform, Dichloromethane, Ethanol, Water | [4] |
| SMILES | [2H]C([2H])([2H])N1C(CCC1=O)c2cccnc2 | [10][11] |
Application in Quantitative Analysis: A Methodological Overview
The primary application of this compound is as an internal standard for the quantification of cotinine in biological matrices by LC-MS/MS or GC-MS.[1][12] The principle, known as isotope dilution, is considered the gold standard for quantitative mass spectrometry.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS relies on the addition of a known quantity of an isotopically labeled standard to a sample before any processing occurs. Because the labeled standard (this compound) and the native analyte (cotinine) have virtually identical chemical properties, any loss of material during extraction, handling, or injection affects both compounds equally. The mass spectrometer, however, can easily distinguish between them based on their mass-to-charge (m/z) ratio. For cotinine, a common precursor ion is m/z 177.1, while for this compound, it is m/z 180.2.[13] By measuring the ratio of the analyte signal to the internal standard signal, an extremely accurate concentration can be calculated, irrespective of sample loss or instrument variability.
Standard Experimental Protocol: Cotinine Quantification in Human Urine
This protocol outlines a typical workflow for measuring cotinine concentration in urine samples, a common practice for assessing smoking status.
-
Sample Preparation:
-
To 0.5 mL of a urine sample in a clean tube, add 50 µL of a working solution of this compound (e.g., at 100 ng/mL). Causality: The internal standard is added at the very beginning to account for any analyte loss during all subsequent steps.
-
Vortex the sample briefly to ensure homogeneity.
-
-
Extraction (Optional, depending on method sensitivity):
-
For methods requiring cleanup, perform a liquid-liquid extraction by adding 1 mL of dichloromethane.[12] Causality: This step separates the analytes from water-soluble matrix components like salts and urea that can interfere with the analysis.
-
Vortex vigorously for 1 minute, then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (bottom) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Ammonium Formate Buffer).[14] Causality: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes good peak shape.
-
-
Analysis by LC-MS/MS:
-
Data Processing:
-
A calibration curve is generated using standards of known cotinine concentrations, each spiked with the same amount of this compound.
-
The peak area ratio of cotinine to this compound in the unknown samples is measured and the concentration is determined by interpolating from the calibration curve.
-
Caption: A typical bioanalytical workflow for cotinine quantification using this compound.
Conclusion: A Structurally Optimized Tool for High-Fidelity Research
The molecular structure of this compound is not accidental; it is a product of deliberate chemical design aimed at creating the most reliable tool for a specific analytical purpose. Its racemic nature allows for the comprehensive measurement of total cotinine, while the stable, non-intrusive deuterium labeling on the N-methyl group provides the mass shift required for mass spectrometric distinction without compromising the chemical and physical behavior that makes it a perfect mimic of the target analyte. For researchers in toxicology, pharmacology, and public health, this compound provides the structural foundation for generating highly accurate and defensible data on nicotine exposure and metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 11. This compound (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]
- 12. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of rac-Cotinine-d3
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of racemic Cotinine-d3 (1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone), a crucial isotopically labeled internal standard for quantitative bioanalytical studies. The synthesis is presented as a robust two-step process commencing with the deuteromethylation of commercially available rac-nornicotine, followed by the oxidation of the intermediate, rac-nicotine-d3. This guide delves into the causality behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for each synthetic transformation and the subsequent purification are provided, ensuring a self-validating and reproducible protocol. The guide is further enriched with visual representations of the reaction pathways and experimental workflows, alongside a curated table of quantitative data for easy reference. All key mechanistic claims and protocols are substantiated with citations to authoritative sources.
Introduction: The Significance of Deuterated Cotinine
Cotinine, the primary metabolite of nicotine, is a well-established biomarker for assessing exposure to tobacco smoke.[1][2] Its longer half-life of approximately 20 hours, compared to nicotine's 2-3 hours, makes it a more reliable indicator of both active and passive smoking.[1] In pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision in quantitative analysis by mass spectrometry.[3] Rac-Cotinine-d3, with three deuterium atoms on the N-methyl group, serves as an ideal internal standard for the quantification of cotinine in various biological matrices.[4][5] Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection.[6]
This guide outlines a practical and efficient synthetic route to this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically designed in two sequential steps, starting from the readily available precursor, rac-nornicotine.
Step 1: Deuteromethylation of rac-Nornicotine to rac-Nicotine-d3. The initial step involves the introduction of a trideuteromethyl (-CD3) group onto the secondary amine of the pyrrolidine ring of rac-nornicotine. For this transformation, the Eschweiler-Clarke reaction is the method of choice.[7] This reductive amination procedure utilizes deuterated formaldehyde (paraformaldehyde-d2) and deuterated formic acid as the deuterium source and reducing agent, respectively.[8] The Eschweiler-Clarke reaction is particularly advantageous as it is a high-yielding reaction that proceeds without the formation of quaternary ammonium salts, a common side reaction in other methylation methods.[7]
Step 2: Oxidation of rac-Nicotine-d3 to this compound. The second step is the oxidation of the synthesized rac-nicotine-d3. The pyrrolidine ring of nicotine is susceptible to oxidation, leading to the formation of the lactam, cotinine.[9] Several oxidizing agents can achieve this transformation; however, a common and effective method involves the use of potassium ferricyanide in an alkaline medium. This method is straightforward and generally provides good yields of the desired product.
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of rac-Nicotine-d3 via Eschweiler-Clarke Reaction
Rationale: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[7] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[10] The use of deuterated reagents ensures the specific incorporation of the trideuteromethyl group. The reaction is driven to completion by the irreversible loss of carbon dioxide.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve rac-nornicotine (1.0 eq) in a minimal amount of water.
-
Reagent Addition: To the stirred solution, add formic acid-d2 (2.5 eq) followed by paraformaldehyde-d2 (2.5 eq).
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and make it alkaline (pH > 10) by the careful addition of a saturated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude rac-nicotine-d3.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford pure rac-nicotine-d3 as a pale yellow oil.
Step 2: Synthesis of this compound by Oxidation
Rationale: The oxidation of the pyrrolidine ring in nicotine to form the lactam cotinine is a key transformation. Potassium ferricyanide is a strong oxidizing agent that, in the presence of a base like potassium hydroxide, effectively carries out this conversion. The reaction mechanism involves the formation of an iminium ion intermediate which is then further oxidized.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve potassium ferricyanide (10 eq) and potassium hydroxide (10 eq) in water.
-
Substrate Addition: To the stirred solution, add a solution of rac-nicotine-d3 (1.0 eq) in a small amount of water dropwise over 30 minutes, while maintaining the temperature at 0-5 °C using an ice bath.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup:
-
Extract the reaction mixture with chloroform (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of chloroform and methanol (e.g., 95:5) as the eluent to yield pure this compound as a viscous oil or a low-melting solid.[11]
Data Presentation
| Parameter | rac-Nornicotine | rac-Nicotine-d3 | This compound |
| Molecular Formula | C9H12N2 | C10H11D3N2 | C10H9D3N2O |
| Molecular Weight | 148.21 g/mol | 165.26 g/mol | 179.24 g/mol |
| Appearance | Oily liquid | Pale yellow oil | Viscous oil/solid |
| Boiling Point | ~270 °C | Not available | ~316 °C |
| Melting Point | Not applicable | Not applicable | ~40-42 °C (unlabeled)[12] |
| Solubility | Soluble in water, ethanol | Soluble in organic solvents | Soluble in DMSO, ethanol[12] |
| Expected Yield (Step 1) | - | 70-85% | - |
| Expected Yield (Step 2) | - | - | 40-60% |
Characterization and Quality Control
A self-validating protocol necessitates rigorous analytical characterization of the final product to confirm its identity, purity, and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled cotinine, with the notable absence of the singlet corresponding to the N-methyl protons. The characteristic signals for the pyridine and pyrrolidinone ring protons should be present.
-
¹³C NMR: The ¹³C NMR spectrum should show the expected signals for the cotinine carbon framework. The signal for the N-methyl carbon will be a triplet due to coupling with deuterium.
-
²H NMR: A single resonance in the deuterium NMR spectrum will confirm the presence of the -CD3 group.
Mass Spectrometry (MS):
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the primary technique for confirming the molecular weight and assessing the isotopic purity of this compound. The protonated molecule [M+H]⁺ is expected at m/z 180.2. Collision-induced dissociation (CID) will produce characteristic fragment ions. A common fragmentation involves the loss of the pyridine ring, resulting in a fragment ion at m/z 101.[6]
Chromatographic Purity:
-
HPLC: High-performance liquid chromatography with UV or MS detection should be used to determine the chemical purity of the final product. A purity of ≥98% is generally required for use as an internal standard.
Caption: Self-validating analytical workflow.
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of this compound. The described methodology, beginning with the deuteromethylation of rac-nornicotine and concluding with the oxidation of the resulting rac-nicotine-d3, provides a clear and reproducible path for obtaining this essential internal standard. The emphasis on the rationale behind the chosen synthetic route and the inclusion of detailed protocols and characterization methods are intended to empower researchers in the fields of pharmacology, toxicology, and drug metabolism with the practical knowledge required for the in-house preparation of this valuable analytical tool. The successful synthesis and rigorous quality control of this compound will undoubtedly contribute to the generation of high-quality, reliable data in studies investigating nicotine exposure and metabolism.
References
- 1. Tandem Protocol for Diversified Deuteration of Secondary Aliphatic Amines under Mild Conditions : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
Introduction: The Cornerstone of Analytical Confidence
An In-Depth Technical Guide to the Certificate of Analysis for rac-Cotinine-d3
In the landscape of quantitative bioanalysis, particularly in pharmacology and toxicology, the internal standard is the silent guarantor of data integrity. This compound, a deuterium-labeled stable isotope of cotinine, serves this critical role in the quantification of nicotine exposure.[1][2][3] As the primary metabolite of nicotine, cotinine is the biomarker of choice for assessing tobacco use, and its accurate measurement is paramount.[4][5] The use of a stable isotope-labeled internal standard like this compound is the gold standard, as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly through sample extraction, derivatization, and chromatographic separation, thus correcting for analytical variability.[6][7]
However, the reliability of any study hinges on the quality of this internal standard. The Certificate of Analysis (CoA) is not merely a document of transit; it is the foundational testament to the identity, purity, and concentration of the reference material. For the researcher, scientist, or drug development professional, a deep understanding of the CoA is non-negotiable. This guide deconstructs the CoA for this compound, elucidating the science behind the data and empowering the end-user to critically evaluate and confidently utilize this essential analytical tool. The production and certification of such reference materials are often governed by rigorous international standards, such as ISO 17034, which ensures the competence of reference material producers and the reliability of the certified values.[8][9][10][11][12][13]
Section 1: Product Identification and General Properties
The header of the CoA provides the unambiguous identity of the material. This section is the first point of verification, ensuring the correct standard is in hand.
| Parameter | Example Value | Significance |
| Product Name | This compound | Specifies the racemic mixture of cotinine with three deuterium atoms. |
| CAS Number | 110952-70-0 | The unique Chemical Abstracts Service registry number for this specific labeled compound.[1][14][15][16][17][18] |
| Molecular Formula | C₁₀H₉D₃N₂O | Defines the elemental composition, explicitly indicating the presence of three deuterium (D) atoms.[1] |
| Molecular Weight | 179.23 g/mol | The calculated molecular mass based on the isotopic composition, crucial for mass spectrometry.[1][14] |
| Lot Number | XXXX-XXX | A unique identifier for the specific production batch, ensuring traceability of all analytical data. |
| Format | Neat Solid / Solution in Methanol | Describes the physical state of the material provided. |
| Storage Condition | -20°C | Critical for maintaining the long-term stability and integrity of the compound.[17] |
Section 2: Identity Confirmation – The Structural Fingerprint
Beyond the name and number, a CoA must provide empirical evidence that the material is, in fact, this compound. This is achieved through spectroscopic techniques that provide a structural "fingerprint."
Mass Spectrometry (MS)
Mass spectrometry verifies the molecular weight of the compound. For an isotopically labeled standard, this is the first and most direct confirmation of successful labeling. The analysis is typically performed using a high-resolution mass spectrometer (HRMS) to distinguish the analyte from any potential interferences.
-
Causality: The ionization process (e.g., Electrospray Ionization, ESI) imparts a charge on the molecule, allowing it to be manipulated by electric and magnetic fields. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 180.12, confirming the incorporation of three deuterium atoms over the unlabeled cotinine ([M+H]⁺ ≈ 177.10).
Nuclear Magnetic Resonance (¹H-NMR)
While MS confirms the mass, NMR confirms the structure and, critically, the location of the isotopic labels.
-
Causality: ¹H-NMR spectroscopy probes the hydrogen atoms within a molecule. Since the N-methyl group is replaced by a trideuteriomethyl (CD₃) group, the characteristic singlet peak for the N-CH₃ protons (typically around 2.1-2.2 ppm) in unlabeled cotinine will be absent in the ¹H-NMR spectrum of this compound. The remaining peaks corresponding to the pyridine and pyrrolidinone rings must be present and consistent with the known structure of cotinine. This absence is a definitive confirmation of the label's position and completeness.
Section 3: Purity and Quantitative Analysis
Purity is a critical parameter that directly impacts the accuracy of the measurements for which the standard is used. A CoA for a high-quality reference material will assess purity using robust and validated methods.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the chemical purity of non-volatile organic compounds. It separates the main compound from any impurities.
-
Causality & Trustworthiness: The method's trustworthiness is established through validation, following guidelines like the International Council for Harmonisation's Q2(R1) document.[19][20][21][22] The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (the column) and a mobile phase.[23][24] A UV detector is commonly used, and purity is reported as a percentage of the total peak area. A high purity value (e.g., >98%) ensures that the standard's contribution to the analytical signal is overwhelmingly from the target molecule. Adherence to pharmacopeial standards, such as the USP General Chapter <621> on Chromatography, ensures that the methodology is sound and the results are reliable.[23][24][25][26][27]
Table 2: Example HPLC Purity Data
| Parameter | Specification | Result |
| Purity (by HPLC) | ≥ 98.0% | 99.8% |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Conforms |
| Mobile Phase | Acetonitrile/Water Gradient | Conforms |
| Detection | UV at 260 nm | Conforms |
Isotopic Purity by Mass Spectrometry
For a stable isotope-labeled standard, isotopic purity is as important as chemical purity. It defines the percentage of the desired labeled species (d3) relative to other isotopic variants (d0, d1, d2, etc.).
-
Causality & Trustworthiness: This is determined by analyzing the full isotopic cluster of the molecular ion in the mass spectrum. The relative intensities of the peaks for the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are measured. High isotopic purity (e.g., >99% d3) is crucial to prevent "crosstalk," where the signal from the internal standard could interfere with the quantification of the native analyte, especially at very low concentrations. The term "isotopic enrichment" refers to the mole fraction of the heavy isotope at the labeled position.[28]
Table 3: Example Isotopic Distribution Data
| Isotopic Species | Abundance | Significance |
| d0 (unlabeled) | < 0.1% | Negligible contribution to the analyte signal. |
| d1 | < 0.1% | Minimal isotopic impurity. |
| d2 | < 0.5% | Minimal isotopic impurity. |
| d3 | > 99.0% | Confirms high isotopic purity of the internal standard. |
Concentration (for Solutions)
If the material is supplied as a solution, the CoA must state its certified concentration and the associated measurement uncertainty.
-
Causality & Trustworthiness: The concentration is determined gravimetrically, by weighing the neat material with a calibrated microbalance and dissolving it in a precise volume of solvent. This process is governed by principles outlined in the Guide to the Expression of Uncertainty in Measurement (GUM).[29] The uncertainty value provides a quantitative measure of the confidence in the certified concentration, incorporating uncertainties from the purity of the neat material, weighing, and volumetric preparations.[29]
Section 4: Analytical Methodologies
A trustworthy CoA provides sufficient detail to understand how the characterization was performed. This transparency allows users to assess the quality of the data.
Protocol: HPLC Purity Determination
-
System Preparation: An HPLC or UHPLC system equipped with a UV detector is used. The system is equilibrated with the mobile phase (e.g., a mixture of acetonitrile and water with a buffer like ammonium formate) until a stable baseline is achieved.
-
Standard Preparation: A solution of this compound is accurately prepared in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Injection: A small volume (e.g., 1-5 µL) of the standard solution is injected onto the analytical column (e.g., a C18 reversed-phase column).
-
Chromatography: A gradient elution is typically run, starting with a high percentage of the aqueous phase and increasing the percentage of the organic phase to elute the compound and any less polar impurities.
-
Detection: The eluent is monitored by the UV detector at a wavelength where cotinine has strong absorbance (e.g., 260 nm).
-
Data Analysis: The area of the main peak is integrated and compared to the total area of all peaks in the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Protocol: LC-MS Identity and Isotopic Purity
-
System Preparation: An LC-MS/MS system is used, coupling an HPLC with a mass spectrometer (e.g., a triple quadrupole or high-resolution TOF/Orbitrap).
-
Sample Infusion/Injection: A diluted solution of the standard is either directly infused into the mass spectrometer or injected into the LC system.
-
Mass Spectrometry:
-
Identity: A full scan is acquired in positive ion mode to locate the protonated molecular ion [M+H]⁺. The measured mass is compared to the theoretical exact mass of C₁₀H₉D₃N₂O.
-
Isotopic Purity: The instrument is set to scan a narrow mass range around the molecular ion to clearly resolve the isotopic cluster (d0, d1, d2, d3).
-
-
Data Analysis: The relative abundance of each peak in the isotopic cluster is measured to determine the isotopic distribution.
Visualizing the Process and Product
Diagrams provide an immediate and clear understanding of the product's structure and the workflow that validates its quality.
Caption: Chemical structure of Cotinine-d3.
Caption: Analytical workflow for CoA generation.
Conclusion: A Mandate for Quality
The Certificate of Analysis for this compound is more than a specification sheet; it is a comprehensive scientific report that underpins the validity of subsequent research. By understanding the purpose and scientific basis of each section—from identity and purity to isotopic composition—researchers can ensure they are using a reference material that is not only fit for purpose but also meets the highest standards of quality and traceability. This critical evaluation of the CoA is the first step in generating robust, reproducible, and defensible scientific data.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 8. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 9. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 10. nata.com.au [nata.com.au]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. researchgate.net [researchgate.net]
- 13. hsa.gov.sg [hsa.gov.sg]
- 14. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 15. scbt.com [scbt.com]
- 16. scbt.com [scbt.com]
- 17. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 18. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. starodub.nl [starodub.nl]
- 22. database.ich.org [database.ich.org]
- 23. usp.org [usp.org]
- 24. <621> CHROMATOGRAPHY [drugfuture.com]
- 25. agilent.com [agilent.com]
- 26. Chromatography [usp.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. isotope.com [isotope.com]
- 29. Certificate of analysis explained | LGC Standards [lgcstandards.com]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Safe Handling and Application of rac-Cotinine-d3
This guide provides drug development professionals, researchers, and analytical scientists with a comprehensive technical overview of this compound. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure both user safety and experimental integrity. We will explore the causality behind handling protocols, the rationale for its use as an analytical standard, and the self-validating systems of risk management required for laboratory operations.
Compound Profile and Scientific Application
1.1. Identity and Rationale for Use
This compound is the deuterated, racemic form of cotinine, the primary metabolite of nicotine.[1][2][3] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an indispensable tool: an internal standard.[2][4][5]
The core value of this compound lies in its isotopic labeling. Deuterium (a stable, non-radioactive isotope of hydrogen) substitution creates a compound that is chemically identical to the target analyte (cotinine) but has a higher molecular weight.[4][5][6] This distinction is critical for mass spectrometry, which separates ions based on their mass-to-charge ratio.
1.2. The Power of Isotopic Dilution
The use of a deuterated internal standard is the gold standard for quantitative analysis for several reasons:[4][5][7][8]
-
Co-elution: It co-elutes with the unlabeled analyte during chromatography, meaning it experiences the same conditions.[8]
-
Correction for Variability: It compensates for variations in sample preparation, extraction recovery, injection volume, and instrument response.[4][5][9]
-
Matrix Effect Mitigation: In complex biological matrices like plasma or urine, other molecules can suppress or enhance the ionization of the target analyte. Because the deuterated standard behaves identically, it experiences the same matrix effects, allowing for accurate signal normalization and highly reliable quantification.[5][9]
The diagram below illustrates the relationship and utility of this compound in a typical quantitative workflow.
Caption: Relationship between Nicotine, its metabolite Cotinine, and the role of this compound as an internal standard in quantitative analysis.
Hazard Identification and Toxicological Profile
While the primary function of an SDS is to list hazards, understanding their origin is key to effective risk mitigation. The toxicological profile of this compound is inferred from its parent compound, cotinine, and guided by data from suppliers.
2.1. GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:[10]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The signal word associated with this compound is "Warning" .[10]
2.2. Toxicological Insights
Cotinine is significantly less toxic than its precursor, nicotine.[1] However, "less toxic" does not mean non-toxic. The assigned hazard classifications are consistent with compounds that can cause localized irritation upon direct contact and are harmful if ingested in sufficient quantities. The primary risks for researchers arise from direct contact with the solid material or inhalation of aerosolized powder. The deuteration itself does not significantly alter the fundamental toxicological properties of the molecule.
Risk Management and Exposure Controls
A robust safety protocol is a self-validating system where identified hazards are directly neutralized by specific control measures. The Occupational Safety and Health Administration (OSHA) mandates that employers communicate chemical hazards and train employees on appropriate handling procedures.[11][12][13][14]
3.1. The Hierarchy of Controls
Effective safety relies on a multi-layered approach known as the hierarchy of controls.
Caption: The hierarchy of controls applied to handling this compound.
3.2. Engineering Controls
-
Weighing: All handling of the solid compound must be performed in a ventilated enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Handling: Work with solutions should be conducted in a chemical fume hood to minimize exposure to vapors or aerosols.
3.3. Personal Protective Equipment (PPE) The required PPE is a direct response to the GHS hazards.[10]
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[10] Rationale: Protects against splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.
-
Skin Protection: Wear a lab coat and nitrile gloves.[10] Change gloves immediately if contamination occurs. Rationale: Prevents direct contact, addressing the H315 "Causes skin irritation" hazard.
-
Hand Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[10] Rationale: A crucial final step to prevent inadvertent ingestion.
Safe Handling, Storage, and Experimental Protocols
4.1. Storage and Stability
-
Storage Conditions: Store in a tightly sealed container, protected from light and moisture. Refer to the manufacturer's certificate of analysis for specific temperature conditions, which are often refrigerated or frozen.
-
Hygroscopicity: Be aware that the compound may be hygroscopic. Minimize time open to the atmosphere during weighing.
4.2. Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the creation of a primary stock solution, a common first step in any quantitative assay.
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses) and ensure the chemical fume hood is operational.
-
Tare Weighing Vessel: Place a clean, amber glass vial on an analytical balance located within a ventilated enclosure. Tare the balance.
-
Aliquot Compound: Carefully transfer approximately 1 mg of this compound solid into the tared vial. Record the exact weight to four decimal places (e.g., 1.0521 mg).
-
Solubilization: Remove the vial from the balance. Using a calibrated pipette, add the appropriate volume of a suitable solvent (e.g., Methanol, DMSO, DMF) to achieve the target concentration of 1 mg/mL.[2] For an exact weight of 1.0521 mg, you would add 1.052 mL of solvent.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution under the recommended conditions, typically at -20°C or -80°C for long-term stability.
Emergency Procedures and First Aid
In the event of accidental exposure, rapid and correct response is critical.
5.1. First Aid Decision Tree
The following decision tree provides immediate guidance based on the route of exposure.
Caption: A decision tree for first aid response to this compound exposure.
5.2. Spill Response For a small spill of solid material:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated materials into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
Physicochemical and Regulatory Information
6.1. Compound Properties
| Property | Value | Source(s) |
| Chemical Name | 1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [2] |
| CAS Number | 110952-70-0 | [2][10][15] |
| Molecular Formula | C₁₀H₉D₃N₂O | [2][10] |
| Molecular Weight | ~179.2 g/mol | [2][15] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2) | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
6.2. Disposal and Regulatory Context
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national environmental regulations. This material should be handled as hazardous chemical waste.
-
Regulatory Framework: The handling and communication of hazards for this compound fall under regulations such as the OSHA Hazard Communication Standard (HCS) in the United States and the REACH and CLP regulations in Europe.[11][13][16][17] These frameworks require manufacturers to classify hazards and provide Safety Data Sheets, and employers to train their workers accordingly.[14][18]
References
- 1. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. CAS 110952-70-0: cotinine-methyl-D3 | CymitQuimica [cymitquimica.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. naspweb.com [naspweb.com]
- 14. HazCom Standard: a Guide to OSHA's HCS Compliance | BradyID.com [bradyid.com]
- 15. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 16. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]
- 17. Guidance documents - ECHA [echa.europa.eu]
- 18. OSHA Hazard Communication Standard – Key Information [safetybydesigninc.com]
stability and storage of rac-Cotinine-d3
An In-Depth Technical Guide to the Stability and Storage of rac-Cotinine-d3
Abstract
This technical guide provides a comprehensive overview of the critical parameters governing the , a stable isotope-labeled (SIL) internal standard essential for the accurate quantification of cotinine in bioanalytical applications. Addressed to researchers, analytical scientists, and drug development professionals, this document synthesizes manufacturer recommendations, peer-reviewed literature, and regulatory insights to establish field-proven best practices. We will explore the physicochemical properties of this compound, delve into potential degradation pathways, provide detailed protocols for storage and handling of both neat material and prepared solutions, and outline a self-validating experimental workflow to verify stability in your own laboratory matrix, ensuring data integrity and analytical accuracy.
Introduction: The Critical Role of this compound in Bioanalysis
Cotinine, the primary metabolite of nicotine, is the definitive biomarker for assessing exposure to tobacco and nicotine products.[1][2] Its quantification in biological matrices such as plasma, urine, and saliva is fundamental to clinical toxicology, smoking cessation studies, and pharmacokinetic research. Accurate and precise measurement via mass spectrometry (MS) necessitates the use of an internal standard (IS) to correct for variability during sample preparation and analysis.[3]
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis.[4][5] this compound, in which three hydrogen atoms on the N-methyl group are replaced with deuterium, is designed to be the ideal IS for cotinine. It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby compensating for matrix effects and procedural losses.[6] However, the integrity of any quantitative assay is wholly dependent on the presumed stability of this internal standard. Degradation of the IS can lead to a skewed analyte/IS response ratio, resulting in inaccurate quantification and compromised study outcomes. This guide provides the foundational knowledge to ensure the long-term stability and proper handling of this compound.
Physicochemical Properties and Stability Profile
Understanding the inherent chemical nature of this compound is the first step in developing a robust storage and handling strategy.
| Property | Value | Source(s) |
| Chemical Name | 5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | [7][8] |
| Molecular Formula | C₁₀²H₃H₉N₂O | [7] |
| Molecular Weight | 179.23 g/mol | [7][8] |
| Appearance | Solid (Neat) | [7] |
| Key Stability Factors | Temperature, Moisture (Hygroscopic), Light | [9] |
| Parent Compound | Cotinine is noted to be a chemically stable metabolite.[2][10][11] | [2][10][11] |
Potential Degradation Pathways
While this compound is a stable molecule, potential degradation can be inferred from the known metabolic and environmental pathways of cotinine. The primary concerns for the neat compound and its solutions are oxidation and hydrolysis.
-
Oxidation: The pyrrolidinone ring and pyridine ring can be susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen, light, or reactive species in a solution matrix. Cotinine's known metabolites include various hydroxylated forms and N-oxides, indicating potential sites for oxidative degradation.[10][12]
-
Hydrolysis: The amide bond within the pyrrolidinone ring is stable but can undergo hydrolysis under harsh acidic or basic conditions, although this is unlikely under typical storage and analytical scenarios.
-
Deuterium Exchange: A critical consideration specific to deuterated standards is the potential for hydrogen/deuterium (H/D) exchange, particularly if the deuterium atoms are on labile positions (e.g., attached to O, N, or acidic carbons). For this compound, the deuterium atoms are on a methyl group attached to a nitrogen, which is a relatively stable position. However, prolonged storage in protic solvents (especially water-based matrices) at non-neutral pH or elevated temperatures could theoretically facilitate a slow exchange, compromising its isotopic purity.
Recommended Storage and Handling Protocols
The optimal storage strategy depends on whether the material is in its solid (neat) form or prepared as a solution.
Storage of Neat (Solid) this compound
The neat compound is the most stable form for long-term archiving.
-
Temperature: Store at -20°C or below.[7][13][14] This temperature minimizes the rate of any potential chemical degradation. Multiple suppliers confirm a stability of at least 4 years under these conditions.[13]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, although it is not strictly required for routine use.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light. This compound is described as hygroscopic and sensitive to moisture.[9]
-
Handling: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid, which can compromise its integrity.
Storage of Stock and Working Solutions
Solutions are inherently less stable than the neat solid. The choice of solvent and storage temperature is paramount.
-
Solvent Selection: Methanol and acetonitrile are common, appropriate solvents for preparing stock solutions. For working solutions diluted in aqueous matrices, ensure the final organic concentration is sufficient to maintain solubility and discourage microbial growth.
-
Stock Solutions (in organic solvent):
-
Short-Term (≤ 1 month): Store at 2-8°C, protected from light.[8]
-
Long-Term (> 1 month): Aliquot and store at -20°C or below to minimize solvent evaporation and degradation.
-
-
Working Solutions (in aqueous/biological matrix):
-
The stability of cotinine in biological matrices like plasma and saliva is well-documented to be excellent.[2][15] It remains stable for several days at room temperature and for at least 30 days at 4°C or -20°C.[2][11]
-
For bioanalytical workflows, it is best practice to store matrix-based solutions at -80°C for long-term use (>1 month).[15]
-
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles for all solutions. For routine use, prepare smaller aliquots of stock and working solutions to avoid repeatedly freezing and thawing the main supply. Bioanalytical guidelines recommend validating stability for the number of freeze-thaw cycles your samples will undergo, typically not exceeding three to five cycles.[3][15]
Workflow for Preparation of Standard Solutions
Caption: Workflow for preparing and storing this compound standard solutions.
Protocol: Verification of Internal Standard Stability
Trustworthiness in bioanalysis requires a self-validating system. You must experimentally verify the stability of this compound in the specific matrix and conditions used in your laboratory, as mandated by regulatory bodies following the ICH M10 guideline.[3]
Objective
To assess the stability of this compound working solutions under conditions mimicking sample handling and storage, including bench-top, freeze-thaw, and long-term frozen storage.
Methodology
This protocol assesses the stability of the IS by comparing the instrument response of an aged IS solution to that of a freshly prepared IS solution.
Materials:
-
Blank, controlled biological matrix (e.g., human plasma, K2EDTA) from at least six sources.[3]
-
This compound
-
Analyte (Cotinine)
-
Validated LC-MS/MS system
Procedure:
-
Prepare Two Sets of Solutions:
-
Fresh IS Solution: On the day of analysis, prepare a working solution of this compound at the final concentration used in your assay.
-
Aged IS Solution: Prepare a batch of the same working solution and subject it to the stability test conditions (e.g., store at -80°C for 3 months for long-term stability assessment).
-
-
Prepare Samples for Analysis (Example: Long-Term Stability):
-
Set 1 (Reference): Take six lots of blank matrix. Process them according to your analytical method. At the final step (e.g., before injection), add the Fresh IS Solution .
-
Set 2 (Test): Take the same six lots of blank matrix. At the beginning of the extraction process, add the Aged IS Solution (which has been stored for 3 months at -80°C). Process the samples.
-
-
Analysis: Analyze both sets of samples on the LC-MS/MS system.
-
Data Evaluation:
-
Calculate the mean peak area of the IS in Set 1 (Fresh) and Set 2 (Aged).
-
The stability is acceptable if the mean peak area of the Aged IS is within ±15% of the mean peak area of the Fresh IS.
-
Sample Stability Study Design Table
| Stability Test | Storage Conditions | Duration | Acceptance Criteria (Mean Response of Aged vs. Fresh) |
| Bench-Top | Room Temperature (~22°C) under typical lab lighting | Expected duration of sample processing | Within ±15% |
| Freeze-Thaw | 3 to 5 cycles: Freeze at -80°C for ≥12 hrs, thaw unassisted at room temperature. | 3-5 Cycles | Within ±15% |
| Long-Term | At the intended storage temperature of study samples (e.g., -80°C). | Duration of the study | Within ±15% |
Experimental Workflow for Stability Verification
Caption: Experimental workflow for verifying internal standard stability.
Conclusion
The chemical integrity of this compound is a prerequisite for robust and reliable bioanalytical data. While cotinine is an inherently stable molecule, adherence to strict storage and handling protocols is essential for mitigating risks of degradation, solvent evaporation, and moisture contamination. As a guiding principle, This compound neat material should be stored long-term at -20°C or below, protected from light and moisture. Stock solutions should be aliquoted and stored frozen, and all standards must have their stability experimentally verified within the context of the specific analytical method and biological matrix. By implementing these scientifically grounded procedures, researchers can ensure the highest level of data quality and integrity in their work.
References
- 1. lynkdiagnostics.com [lynkdiagnostics.com]
- 2. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 8. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 9. usbio.net [usbio.net]
- 10. journals.asm.org [journals.asm.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. rac-Cotinine-13C,d3 | CAS 1215842-75-3 | LGC Standards [lgcstandards.com]
- 15. researchgate.net [researchgate.net]
Navigating the Landscape of rac-Cotinine-d3: A Technical Guide for Researchers
For Immediate Release
This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals on the procurement and application of rac-Cotinine-d3. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the underlying scientific rationale to empower informed decisions in your analytical workflows.
Introduction: The Significance of this compound in Bioanalysis
Cotinine, the primary metabolite of nicotine, is a key biomarker for assessing exposure to tobacco smoke.[1] Accurate quantification of cotinine in biological matrices such as plasma, urine, and saliva is paramount in clinical and toxicological studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of stable isotope-labeled internal standards for accuracy and precision.[2]
This compound, a deuterated analog of cotinine, is the internal standard of choice for these applications. Its chemical properties are virtually identical to the analyte of interest, cotinine, allowing it to co-elute during chromatography. However, its increased mass due to the deuterium atoms allows for its distinct detection by the mass spectrometer. This co-analysis corrects for variability in sample preparation and matrix effects, which is the suppression or enhancement of the analyte signal by other components in the sample.[2]
Supplier and Pricing Analysis
A critical first step for any research endeavor is the sourcing of high-quality reagents. The following section provides an overview of prominent suppliers of this compound and a comparative analysis of their offerings. Please note that pricing is subject to change and may vary based on institutional agreements and promotions. Many suppliers require users to log in or request a quote for current pricing.
Key Suppliers:
-
LGC Standards: A major distributor for Toronto Research Chemicals (TRC), offering a wide range of research chemicals and analytical standards. They provide this compound in various formats, including solutions in methanol.[3]
-
Cayman Chemical: A well-established supplier of biochemicals, assay kits, and antibodies, offering this compound as a solid or in solution.[4]
-
Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering this compound, often under their Cerilliant® brand of certified reference materials.[5]
-
Santa Cruz Biotechnology: A global supplier of biomedical research products, including a listing for this compound.[6]
-
United States Biological: A supplier of biochemicals and other life science research products.
Comparative Pricing Overview:
| Supplier | Product Name | Catalog No. (Example) | Format | Quantity | List Price (USD) |
| LGC Standards (TRC) | This compound | TRC-C725005-10MG | Solid | 10 mg | Login/Quote Required |
| LGC Standards (TRC) | This compound (1 mg/mL in Methanol) | TRC-KIT0547-5X1ML | Solution | 5 x 1 mL | Login/Quote Required |
| Cayman Chemical | (±)-Cotinine-d3 | 15805 | Solid | 5 mg | $82 |
| 10 mg | $217 (via Biomol)[7] | ||||
| Sigma-Aldrich (Cerilliant®) | (±)-Cotinine-d3 solution | C-035 | Solution (1.0 mg/mL in Methanol) | 1 mL | Login/Quote Required |
| Santa Cruz Biotechnology | rac Cotinine-d3 | sc-210178 | Solid | - | Login/Quote Required |
| United States Biological | This compound | 166258 | Solid | 10 mg | $418[8] |
Disclaimer: Prices are for illustrative purposes only and were accessed in late 2025. Please consult the suppliers' websites for the most current pricing.
Technical Specifications and Quality Control: A Deep Dive
The reliability of your analytical data is intrinsically linked to the quality of your internal standard. When procuring this compound, it is imperative to scrutinize the Certificate of Analysis (CoA) for the following key parameters:
-
Isotopic Purity: This is a measure of the percentage of the deuterated compound relative to its unlabeled and partially labeled counterparts. High isotopic purity is crucial to prevent signal interference from the internal standard at the mass transition of the analyte. A typical specification for isotopic purity is >98%.
-
Chemical Purity: This refers to the percentage of the desired compound, free from other chemical impurities. Impurities can introduce interfering peaks in your chromatogram, compromising the accuracy of your results. A chemical purity of >98% is generally recommended.
-
Identity Confirmation: The CoA should provide evidence of the compound's identity, typically through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Example Certificate of Analysis Data:
An example CoA for this compound might report an isotopic purity of 99.5%, with the following mass distribution: d0 = 0.04%, d1 = 0.00%, d2 = 1.31%, d3 = 98.65%. This level of detail provides confidence in the quality of the standard.
Experimental Protocol: Quantification of Cotinine in Human Urine by LC-MS/MS
This section outlines a robust and validated method for the quantification of cotinine in human urine using this compound as an internal standard.
Materials:
-
This compound (internal standard)
-
Cotinine (analytical standard)
-
Human urine (blank and samples)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Workflow:
Caption: Workflow for Cotinine Quantification in Urine using LC-MS/MS.
Detailed Steps:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of cotinine in methanol.
-
Serially dilute the stock solution to create calibration standards ranging from 0.5 to 1000 ng/mL.
-
Prepare a separate stock solution of this compound in methanol and dilute to a working concentration of 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of each urine sample, calibration standard, and QC, add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the urine sample mixture onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the cotinine and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cotinine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cotinine: m/z 177.1 -> 80.1
-
This compound: m/z 180.1 -> 80.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both cotinine and this compound.
-
Calculate the peak area ratio (Cotinine/rac-Cotinine-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Best Practices and Troubleshooting
-
Method Validation: It is crucial to validate the analytical method according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its accuracy, precision, selectivity, and stability.
-
Matrix Effects: While a deuterated internal standard can compensate for matrix effects, it is good practice to minimize them through efficient sample cleanup.
-
Isotopic Exchange: Ensure that the deuterium labels on the internal standard are stable and do not undergo back-exchange with protons from the solvent or matrix.
-
Storage and Handling: Store this compound according to the manufacturer's recommendations, typically at -20°C, to prevent degradation.
Conclusion
The use of high-quality this compound as an internal standard is indispensable for the accurate and reliable quantification of cotinine in biological samples by LC-MS/MS. By carefully selecting a reputable supplier, scrutinizing the technical specifications, and employing a validated analytical method, researchers can ensure the integrity of their data in studies of tobacco exposure and nicotine metabolism.
References
- 1. NULL [szabo-scandic.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cotinine | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. (±)-Cotinine-d3 | CAS 110952-70-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. usbio.net [usbio.net]
An In-Depth Technical Guide to rac-Cotinine-d3 as a Nicotine Metabolite for Bioanalytical Applications
This guide provides a comprehensive technical overview of racemic (rac)-Cotinine-d3, a critical tool in the quantitative bioanalysis of nicotine exposure. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles, practical applications, and validated methodologies for its use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays. We will explore the rationale behind its application, from the metabolic pathway of nicotine to the intricacies of mitigating analytical variability in complex biological matrices.
The Foundational Role of Cotinine in Nicotine Assessment
Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in the body, primarily by hepatic enzymes.[1][2] The major metabolic pathway, accounting for 70-80% of nicotine conversion, leads to the formation of cotinine.[1][2] This process involves a two-step enzymatic reaction: an initial oxidation of nicotine to a nicotine-Δ1'(5')-iminium ion, catalyzed predominantly by the cytochrome P450 enzyme CYP2A6, followed by oxidation to cotinine by aldehyde oxidase.[1][3][4]
Due to its longer biological half-life (approximately 16-20 hours) compared to nicotine (around 2 hours), cotinine serves as a more reliable and widely accepted biomarker for assessing tobacco smoke exposure.[5] Its concentration in biological fluids like plasma, urine, and saliva provides a more stable indication of an individual's exposure to nicotine over time.
The Metabolic Pathway of Nicotine to Cotinine
The conversion of nicotine to its primary metabolite, cotinine, and its subsequent metabolism is a critical pathway in understanding nicotine pharmacokinetics. This pathway is central to the rationale for using cotinine as a biomarker.
References
Commercial Sources and Technical Applications of rac-Cotinine-d3: An In-depth Guide for Researchers
This technical guide provides a comprehensive overview of the commercial sources, quality assessment, and critical applications of rac-Cotinine-d3 for researchers, scientists, and drug development professionals. This document moves beyond a simple product listing to offer field-proven insights into the selection and utilization of this essential analytical standard.
Introduction: The Critical Role of this compound in Bioanalysis
Cotinine, the primary metabolite of nicotine, is a key biomarker for assessing exposure to tobacco smoke and nicotine-containing products.[1][2][3] Its longer half-life compared to nicotine makes it a more reliable indicator of tobacco use. Accurate quantification of cotinine in biological matrices such as plasma, urine, and saliva is paramount in clinical and forensic toxicology, smoking cessation studies, and pharmacokinetic research.[1][2][4]
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to compensate for matrix effects and variations in sample preparation and instrument response. This compound, a deuterated analog of cotinine, is the internal standard of choice for these applications. Its physicochemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust, accurate, and precise bioanalytical methods.[1][2][4]
Commercial Availability and Supplier Overview
This compound is available from several reputable chemical suppliers, either as a neat (solid) material or as a certified solution in a solvent like methanol. The choice between a neat standard and a solution depends on the laboratory's specific needs for concentration accuracy and handling procedures.
Below is a comparative table of prominent commercial suppliers of this compound:
| Supplier | Product Form | CAS Number | Purity Specification | Isotopic Purity | Documentation |
| LGC Standards | Neat, Solution (0.1 mg/mL, 1.0 mg/mL in Methanol) | 110952-70-0 | >95% (HPLC)[5] | >95% (typically ~99.5% d3)[6] | Certificate of Analysis[6], Safety Data Sheet |
| Cayman Chemical | Solid | 110952-70-0 | ≥99% deuterated forms (d1-d3)[7] | Not explicitly stated, but high overall deuteration[7] | Certificate of Analysis, GC-MS Data |
| Santa Cruz Biotechnology | Solid | 110952-70-0 | Not explicitly stated | Not explicitly stated | Product Data Sheet |
Expert Insight: For laboratories requiring the highest level of metrological traceability, suppliers like LGC Standards, who may produce reference materials under ISO 17034, are often preferred.[8] When selecting a supplier, it is critical to obtain and review the Certificate of Analysis to ensure the material meets the specific requirements of the intended analytical method.
For research applications requiring a unique concentration, solvent, or a different isotopic labeling pattern, custom synthesis is a viable option. Several companies specialize in the custom synthesis of stable isotope-labeled compounds:
-
Cambridge Isotope Laboratories, Inc. (CIL): Offers extensive experience in synthesizing a wide range of stable isotope-labeled compounds and can provide custom products with a detailed Certificate of Analysis.
-
BOC Sciences: Provides custom synthesis services for stable isotope-labeled compounds, including deuterium, 13C, 15N, and 18O.
-
Shimadzu Chemistry & Diagnostics: Offers custom synthesis of stable isotopically labeled standards, including metabolites and biologically active molecules, with comprehensive analytical documentation.
Quality Control and Certification: A Self-Validating System
The trustworthiness of a this compound standard is established through rigorous quality control testing. A comprehensive Certificate of Analysis (CoA) is a testament to the quality of the material and should be carefully scrutinized.
Key Parameters on a Certificate of Analysis:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This value indicates the percentage of the desired compound, free from other chemical impurities.
-
Isotopic Purity/Distribution: Assessed by Mass Spectrometry (MS). This is a critical parameter that confirms the degree of deuterium incorporation and the distribution of different deuterated species (d0, d1, d2, d3). A high isotopic purity (e.g., >99% d3) is desirable to minimize any potential interference from the internal standard channel with the analyte channel.[6]
-
Identity Confirmation: Verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. These techniques confirm that the chemical structure of the compound is correct.
-
Concentration (for solutions): For certified solutions, the concentration and its uncertainty are determined using gravimetric preparation and/or quantitative analysis.
Illustrative Isotopic Distribution Data from a this compound CoA: [6]
| Isotopic Species | Normalized Intensity |
| d0 | 0.04% |
| d1 | 0.00% |
| d2 | 1.31% |
| d3 | 98.65% |
This data demonstrates a high level of deuterium incorporation, ensuring minimal contribution to the signal of the unlabeled cotinine.
Synthesis of this compound: The Chemical Pathway
Understanding the synthesis of this compound provides insight into potential impurities and the rationale behind its chemical properties. While specific proprietary synthesis methods may vary between suppliers, a common approach involves the methylation of a suitable precursor with a deuterated methylating agent.
A plausible synthetic route starts from nornicotine, which is the N-demethylated analog of nicotine. The pyrrolidine nitrogen of nornicotine can be methylated using a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), to introduce the trideuteriomethyl group. The subsequent oxidation of the deuterated nicotine would yield this compound.
Caption: A plausible synthetic pathway for this compound.
Application in Quantitative Bioanalysis: An Experimental Workflow
The primary application of this compound is as an internal standard for the quantification of cotinine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
Experimental Protocol: Quantification of Cotinine in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Cotinine: Q1 177.1 -> Q3 80.1
-
This compound: Q1 180.1 -> Q3 80.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cotinine to this compound against the concentration of the calibration standards.
-
Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
Methodological & Application
Application Note: rac-Cotinine-d3 for High-Affinity Bioanalysis
Abstract
This guide provides a comprehensive framework for the use of racemic-(±)-Cotinine-d3 (rac-Cotinine-d3) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of cotinine in biological matrices by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cotinine, the primary metabolite of nicotine, is the definitive biomarker for assessing exposure to tobacco and nicotine products.[1][2] The protocol detailed herein leverages the principle of isotope dilution mass spectrometry (IDMS) to achieve the highest level of analytical accuracy and precision, effectively mitigating matrix effects and variability in sample processing.[3][4] This document is intended for researchers, scientists, and drug development professionals requiring a robust, reproducible, and validated method for cotinine quantification.
Introduction: The Gold Standard Biomarker
Cotinine is the preferred biomarker for assessing exposure to tobacco smoke and nicotine intake due to its longer biological half-life (16–20 hours) compared to its parent compound, nicotine (~2 hours).[1][5][6] This extended half-life provides a more stable and integrated measure of nicotine exposure over the preceding 2-3 days.[1] Accurate quantification of cotinine is critical in clinical research, toxicology, and epidemiological studies to validate smoking status, assess passive smoke exposure, and monitor adherence to smoking cessation programs.[2][7]
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[8][9] When coupled with Isotope Dilution Mass Spectrometry (IDMS), the technique offers unparalleled accuracy.[10] IDMS involves the addition of a known quantity of a SIL-IS to the sample at the earliest stage of preparation.[4] The SIL-IS, in this case, this compound, is chemically identical to the analyte (cotinine) but has a different mass due to the incorporation of deuterium atoms.
Why this compound is the Optimal Internal Standard:
-
Co-elution: It behaves identically to the endogenous cotinine during all extraction and chromatographic steps.
-
Co-ionization: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer source.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer.
This approach ensures that any loss of analyte during sample preparation or fluctuations in instrument response are precisely corrected for, as the ratio of the analyte to the internal standard remains constant.[3][11]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this method lies in the principle of IDMS. A known concentration of this compound is spiked into every sample, calibrator, and quality control (QC) standard. The endogenous cotinine and the spiked this compound are extracted and analyzed together. The mass spectrometer measures the peak area response for both the analyte and the SIL-IS. Quantification is not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the SIL-IS's peak area. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve, which is used to determine the concentration in unknown samples.
Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.
Detailed Application Protocol
This protocol is a representative method for the analysis of cotinine in human plasma. It should be fully validated in the end-user's laboratory.
Materials and Reagents
-
Analytes: Cotinine, this compound (Cerilliant or equivalent)[12]
-
Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)[13]
-
Reagents: Formic acid, Ammonium formate (Sigma-Aldrich or equivalent)[14]
-
Biological Matrix: Blank human plasma (drug-free)
-
Labware: 1.5 mL polypropylene tubes, 96-well plates, analytical balance, volumetric flasks.
Instrumentation
-
LC System: Waters Acquity UPLC, Shimadzu Nexera, or equivalent UHPLC system.
-
MS System: SCIEX API 4000, Waters XEVO TQ-S, or equivalent triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[15][16]
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cotinine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Cotinine stock solution with 50:50 methanol/water to prepare working solutions for calibration curve standards and QCs.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.[17]
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting cotinine from plasma.[15]
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (50 ng/mL this compound) to each tube and vortex briefly. Note: Do not add IS to "blank" matrix samples.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >13,000 rpm for 5 minutes to pellet the precipitated protein.[17]
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5-10 µL for LC-MS/MS analysis.[18]
Caption: Step-by-step workflow for plasma sample preparation.
LC-MS/MS Method Parameters
The following tables provide typical starting parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm (50 x 2.1 mm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and equilibrate for 1.0 min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | ~3.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Cotinine | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 177.2 | m/z 180.2 |
| Product Ion (Q3) | m/z 80.1 | m/z 80.1 |
| Dwell Time | 150 ms | 150 ms |
| Declustering Potential (DP) | 60 V | 60 V |
| Collision Energy (CE) | 25 eV | 25 eV |
Note: The m/z 177.2 -> 80.1 transition for cotinine is a widely cited and robust choice.[17][19] The corresponding transition for the d3-labeled standard maintains the same product ion, reflecting the stability of the deuterated portion of the molecule during fragmentation.
Method Performance and Validation
A method developed using this protocol should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Typical performance characteristics are outlined below.
-
Linearity: The calibration curve should be linear over the desired concentration range (e.g., 0.1 to 500 ng/mL) with a correlation coefficient (r²) > 0.99.[20]
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should be <15% (or <20% at the Lower Limit of Quantification, LLOQ). Accuracy (%RE) should be within ±15% (or ±20% at LLOQ).[2][21]
-
Sensitivity: The LLOQ should be sufficient to distinguish between different levels of nicotine exposure (e.g., active vs. passive smokers). An LLOQ of 0.1-0.5 ng/mL is typically achievable.[2][21]
-
Matrix Effect: The use of this compound should effectively compensate for matrix effects. Any residual matrix effect should be minimal and consistent across different sources of plasma.[12]
-
Recovery: While not critical for IDMS methods (as the IS corrects for losses), extraction recovery is typically >85%.
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for both cotinine and this compound in all samples.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Cotinine) / (Peak Area of this compound).
-
Calibration Curve: Generate a calibration curve by performing a linear regression (typically with 1/x² weighting) of the PAR versus the known concentrations of the calibration standards.
-
Concentration Determination: Determine the concentration of cotinine in unknown samples by interpolating their PAR values from the calibration curve.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of cotinine in biological fluids using this compound as an internal standard. The principle of isotope dilution ensures the highest degree of accuracy by correcting for variations in sample handling and instrument response. This methodology is fit-for-purpose for a wide range of applications, from large-scale epidemiological studies to clinical trials, providing trustworthy data for the assessment of nicotine exposure.
References
- 1. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. Nicotine and the Cotinine Test: The cost of consumption | RGA [rgare.com]
- 6. mdpi.com [mdpi.com]
- 7. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 8. akjournals.com [akjournals.com]
- 9. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. youtube.com [youtube.com]
- 12. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. criver.com [criver.com]
- 16. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 19. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jfda-online.com [jfda-online.com]
- 21. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
rac-Cotinine-d3 for meconium nicotine metabolite analysis
An Application Guide for the Quantitative Analysis of Nicotine Metabolites in Meconium using rac-Cotinine-d3 by LC-MS/MS
Abstract
Meconium analysis serves as a critical tool for objectively assessing fetal exposure to xenobiotics during the second and third trimesters of pregnancy. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine and its primary metabolites—cotinine and trans-3'-hydroxycotinine—in human meconium. Central to the method's accuracy and reliability is the use of this compound, a stable isotope-labeled internal standard, which effectively compensates for matrix effects and procedural variability inherent in such a complex biological matrix. This guide provides a comprehensive walkthrough of the scientific rationale, a step-by-step protocol from sample preparation to final analysis, and method validation parameters, designed for researchers, clinical scientists, and drug development professionals investigating the impact of in utero tobacco exposure.
Part 1: Scientific Principles & Rationale
The Significance of Meconium as a Diagnostic Matrix
Maternal self-report, the most common method for assessing prenatal tobacco use, is often subject to underreporting, creating a need for objective biomarkers.[1][2] Meconium, the first stool of a newborn, offers a unique and invaluable window into prenatal exposure. It begins to form around the 12th week of gestation and accumulates until birth, capturing a historical record of substances the fetus has been exposed to over approximately 20 weeks.[3] Its non-invasive collection process is a significant advantage over other neonatal samples.[1]
However, meconium is an analytically challenging matrix due to its complex and variable composition, which includes water, epithelial cells, bile acids, lipids, and various other biological compounds.[1][4] This complexity can lead to significant matrix effects during LC-MS/MS analysis, necessitating rigorous sample preparation and the use of an appropriate internal standard.
Nicotine Metabolism and Fetal Exposure
When a pregnant individual smokes, nicotine and its thousands of chemical companions readily cross the placental barrier, exposing the fetus to their effects.[5][6] In the body, nicotine is primarily metabolized by the cytochrome P450 enzyme CYP2A6 into cotinine.[7] Cotinine is further metabolized to other compounds, most notably trans-3'-hydroxycotinine (OH-cotinine).[4]
-
Nicotine: The primary psychoactive compound in tobacco.
-
Cotinine: The major metabolite of nicotine, with a longer half-life, making it the most common biomarker for tobacco exposure.[7]
-
trans-3'-hydroxycotinine (OH-cotinine): A downstream metabolite that, along with nicotine and cotinine, provides a more comprehensive picture of exposure.[8]
Detecting these three compounds in meconium confirms fetal exposure and can help differentiate active from passive exposure.[8][9]
Caption: Simplified pathway of nicotine metabolism and placental transfer.
The Critical Role of this compound as an Internal Standard
The cornerstone of accurate quantification in mass spectrometry, particularly with challenging matrices, is the internal standard (IS). An ideal IS behaves chemically and physically identically to the analyte of interest through extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.
This compound is the deuterated analogue of cotinine, meaning three hydrogen atoms on the methyl group are replaced with deuterium atoms.[10][11] This substitution makes it chemically identical to natural cotinine but gives it a mass difference of 3 Daltons, allowing the mass spectrometer to distinguish it from the target analyte.
Why it is essential:
-
Corrects for Extraction Inefficiency: Any loss of analyte during the multi-step sample preparation is mirrored by a proportional loss of the IS, so the ratio of analyte to IS remains constant.
-
Compensates for Matrix Effects: Meconium components can suppress or enhance the ionization of the target analytes in the MS source. Since this compound co-elutes and has identical ionization properties to cotinine, it experiences the same matrix effects, ensuring the analyte/IS ratio remains unaffected.[4]
-
Accounts for Instrument Variability: It corrects for minor fluctuations in injection volume and mass spectrometer performance over an analytical run.
By adding a known concentration of this compound to every sample at the very beginning of the preparation process, it serves as a robust internal calibrant, ensuring the method is precise, accurate, and trustworthy.[12]
Part 2: Detailed Analytical Protocol
This protocol is a comprehensive workflow for the extraction and analysis of nicotine, cotinine, and OH-cotinine from meconium.
Materials and Reagents
-
Analytes & Standard: Nicotine, Cotinine, trans-3'-hydroxycotinine, and this compound (IS).[13] All standards should be of high purity (e.g., >98%).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Type 1, 18.2 MΩ·cm).
-
Enzyme: β-glucuronidase from E. coli.[8]
-
Buffers: 0.1 M Potassium Phosphate Buffer (pH 6.8).
-
SPE Cartridges: Mixed-mode cation exchange solid-phase extraction cartridges.
-
Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, nitrogen evaporator, 15 mL polypropylene tubes, LC-MS/MS system.
Instrumentation
-
Liquid Chromatograph: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.[4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine, cotinine, and OH-cotinine in methanol.
-
Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working solution containing all three analytes by diluting the stock solutions in methanol. This will be used for creating calibrators and quality controls (QCs).
-
Internal Standard Working Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in methanol.
-
Calibrators and QCs: Prepare calibrators and QCs by spiking blank meconium homogenate with appropriate volumes of the working standard solution. Blank meconium should be pre-screened to ensure it is negative for all target analytes.[4]
Experimental Workflow: From Sample to Data
Caption: High-level workflow for meconium nicotine metabolite analysis.
Step-by-Step Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 0.5 g (± 0.01 g) of meconium into a 15 mL polypropylene tube.[4][8]
-
Fortification: Add 25 µL of the internal standard working solution (this compound) to all samples, calibrators, and QCs (except double blanks). For calibrators and QCs, add the appropriate volume of the mixed analyte working standard solution.
-
Homogenization: Add 2 mL of methanol containing 0.01% formic acid. Vortex vigorously for 1 minute, sonicate for 1 hour (vortexing every 10 minutes), and then centrifuge at 8,000 x g for 10 minutes.[4]
-
Supernatant Transfer: Carefully transfer the methanol supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Hydrolysis (Optional): To measure total (conjugated + unconjugated) metabolites, reconstitute the dried residue in 1 mL of 0.1 M potassium phosphate buffer (pH 6.8) and add β-glucuronidase. Incubate overnight according to enzyme manufacturer instructions.[8] For unconjugated analysis, proceed directly to step 7 after reconstitution in buffer.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of buffer.
-
Load: Load the reconstituted sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Final Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Parameters
The following tables provide typical starting parameters that must be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, e.g., 50 x 2.1 mm, 1.8 µm | Provides good retention and separation for the target analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | Separates analytes from matrix components and each other. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Column Temp | 40°C | Ensures reproducible retention times. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ion Source | Heated Electrospray (HESI) | Robust and sensitive ionization for these compounds. |
| Polarity | Positive | Analytes contain basic nitrogen atoms, readily forming [M+H]⁺ ions. |
| Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | See Table 3 below | Specific transitions for each analyte ensure unambiguous identification and quantification. |
Table 3: Example MRM Transitions (Precursor > Product Ion)
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Nicotine | 163.1 | 132.1 | Optimized |
| Cotinine | 177.1 | 80.1 | Optimized |
| OH-Cotinine | 193.1 | 80.1 | Optimized |
| This compound (IS) | 180.1 | 80.1 | Optimized |
Note: These values must be empirically optimized on the specific instrument being used.
Part 3: Method Validation & Data Analysis
A bioanalytical method must be rigorously validated to ensure its results are reliable and reproducible.[14][15][16] Validation should be performed according to established international guidelines.[17]
Key Validation Parameters
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analytes. | Response in blank samples <20% of the Lower Limit of Quantification (LLOQ) response.[18] |
| Linearity | Establish the relationship between concentration and instrument response over a defined range. | Calibration curve with a correlation coefficient (r²) > 0.99.[12] |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ) for QC samples.[4][18] |
| Precision | Reproducibility of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[4][18] |
| LLOQ | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; meets accuracy/precision criteria.[12] |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | Assess the impact of co-eluting matrix components on analyte ionization. | CV of the matrix factor across different sources of meconium should be ≤15%.[4] |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration.[1][17] |
Data Analysis
Quantification is based on the ratio of the analyte peak area to the internal standard (this compound) peak area. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the calibrators. The concentration of unknown samples is then calculated from their peak area ratio using the regression equation derived from the calibration curve.
Conclusion
The LC-MS/MS method detailed in this guide provides a sensitive, specific, and robust tool for the quantitative analysis of nicotine and its major metabolites in meconium. The non-invasive collection of meconium and its wide detection window make it an ideal matrix for assessing prenatal tobacco exposure.[3] The implementation of a stable isotope-labeled internal standard, this compound, is paramount to achieving the highest level of accuracy and precision by mitigating the significant matrix effects and procedural variability associated with this complex sample type.[4][12] Proper validation of this method ensures that the data generated is reliable and defensible, enabling researchers to accurately correlate exposure with clinical outcomes and to better understand the public health impact of smoking during pregnancy.[19][20]
References
- 1. Determination of Prenatal Substance Exposure Using Meconium and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of prenatal exposure to tobacco smoke by cotinine in cord blood for the evaluation of smoking control policies in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usdtl.com [usdtl.com]
- 4. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.usmf.md [repository.usmf.md]
- 6. publications.aap.org [publications.aap.org]
- 7. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meconium Nicotine and Metabolites by Liquid Chromatography–Tandem Mass Spectrometry: Differentiation of Passive and Nonexposure and Correlation with Neonatal Outcome Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meconium analysis to assess fetal exposure to nicotine by active and passive maternal smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. fishersci.de [fishersci.de]
- 12. Frontiers | Determination of nicotine in newborn meconium by high-Resolution ambient mass spectrometry using wooden-Tip spray [frontiersin.org]
- 13. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 17. rr-americas.woah.org [rr-americas.woah.org]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. Frontiers Publishing Partnerships | Prenatal nicotine exposure during pregnancy results in adverse neurodevelopmental alterations and neurobehavioral deficits [frontierspartnerships.org]
- 20. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Nicotine Metabolites in Biological Matrices using rac-Cotinine-d3 as an Internal Standard by GC-MS
Abstract
This application note provides a comprehensive protocol for the use of racemic-Cotinine-d3 (rac-Cotinine-d3) as an internal standard for the accurate quantification of cotinine and nicotine in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS). Cotinine, the primary metabolite of nicotine, serves as a reliable biomarker for tobacco exposure. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability during sample preparation and injection, thereby ensuring high accuracy and precision. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and validated method for tobacco exposure assessment.
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate and precise results. This compound is an ideal SIL-IS for the analysis of cotinine for several key reasons:
-
Chemical and Physical Similarity: this compound is chemically identical to the analyte of interest (cotinine), with the only difference being the presence of three deuterium atoms. This results in nearly identical chromatographic retention times and ionization efficiencies.
-
Co-extraction Efficiency: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the SIL-IS. This co-behavior allows for the correction of variability in extraction recovery.[1]
-
Correction for Matrix Effects: Biological matrices such as urine, plasma, and saliva are complex and can cause ion suppression or enhancement in the mass spectrometer. Since the SIL-IS is affected by these matrix effects in the same way as the analyte, their ratio remains constant, leading to more accurate quantification.
-
Improved Precision: By normalizing the analyte response to the internal standard response, variability introduced during sample injection and instrument operation can be significantly minimized.
Cotinine is widely used as a biomarker due to its longer half-life (19–31 hours) compared to nicotine (2.0–2.6 hours), making it a more stable indicator of tobacco exposure.[2] This protocol focuses on a liquid-liquid extraction (LLE) method, which is a robust and cost-effective technique for sample clean-up prior to GC-MS analysis.
Materials and Reagents
-
Analytes and Internal Standard:
-
(-)-Cotinine standard (Cerilliant or equivalent)
-
(±)-Cotinine-d3 (Cerilliant or equivalent)
-
(-)-Nicotine standard (Sigma-Aldrich or equivalent)
-
-
Solvents and Reagents (HPLC or ACS grade):
-
Biological Matrix:
-
Human urine, plasma, or saliva (blank samples for calibration and quality control)
-
-
Equipment:
Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine and cotinine in methanol.
-
This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions containing both nicotine and cotinine at various concentrations by diluting the primary stock solutions with methanol. These will be used to spike the blank biological matrix for the calibration curve.
-
Internal Standard Working Solution (e.g., 15 µg/mL): Dilute the this compound stock solution with methanol to a suitable working concentration.[3] The final concentration of the internal standard in the sample should be consistent across all samples, calibrators, and quality controls.
Sample Preparation: Liquid-Liquid Extraction
The following protocol is a general guideline and may require optimization based on the specific biological matrix and laboratory conditions.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample (urine, plasma, or saliva).
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each sample, calibrator, and quality control.
-
Alkalinization: Add 50 µL of 10% NH₄OH solution to each tube to deprotonate the analytes, making them more soluble in organic solvents.[3]
-
Extraction: Add 1 mL of the extraction solvent mixture (MTBE:dichloromethane:ethyl acetate, 30:30:40 v/v/v).[3]
-
Mixing: Vortex the tubes for 1 minute to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol or ethyl acetate and transfer to an autosampler vial for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are a starting point and should be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25-µm film thickness)[2] |
| Injection Volume | 2 µL |
| Injector Temperature | 290°C[2] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.1 mL/min[2] |
| Oven Program | Initial temperature of 50°C for 1 min, ramp at 15°C/min to 200°C, then ramp at 20°C/min to 300°C.[2] |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Ion Source Temperature | 250°C[2] |
| Interface Temperature | 280°C[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Cotinine: Quantifier ion m/z 176, Qualifier ions m/z 98, 118, 119, 147[4][5]This compound: Quantifier ion m/z 179[3]Nicotine: Quantifier ion m/z 162, Qualifier ions m/z 84, 133, 161[4][5] |
Data Analysis and Quality Control
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the prepared standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of the analyte in unknown samples is then calculated from this curve. The calibration curve for cotinine should show good linearity, for example, from 50 to 1000 ng/mL with a coefficient of determination (r²) of ≥0.99.[2]
Method Validation
A validated method ensures reliable results. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For cotinine, an LOD of 20 ng/mL and an LOQ of 100 ng/mL have been reported.[3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be less than 15%.
-
Recovery: The efficiency of the extraction process, calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for cotinine analysis using this compound.
Role of Internal Standard in Quantification
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard in the GC-MS analysis of nicotine and its metabolites provides a robust, accurate, and precise method for quantifying tobacco exposure. The protocol detailed in this application note, from sample preparation to data analysis, offers a validated framework for researchers. The inherent advantages of a stable isotope-labeled internal standard in correcting for analytical variability make it an indispensable tool for obtaining high-quality, defensible data in clinical and research settings.
References
- 1. Simultaneous GC-MS determination of nicotine and cotinine in plasma for the pharmacokinetic characterization of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Significance of Chiral Cotinine Analysis
An Application Note for the Enantioselective Analysis of Cotinine using rac-Cotinine-d3 as an Internal Standard
Cotinine, the primary metabolite of nicotine, is a critical biomarker for assessing exposure to tobacco products and nicotine replacement therapies.[1][2] The biotransformation of nicotine to cotinine is primarily catalyzed by the cytochrome P450 enzyme CYP2A6.[3][4] While routinely measured in biofluids, the stereochemistry of cotinine is often overlooked. Cotinine exists as a pair of enantiomers, (R)-(+)-cotinine and (S)-(-)-cotinine, which can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these individual enantiomers is crucial for in-depth pharmacokinetic and metabolic studies.
This application note presents a detailed protocol for the enantioselective analysis of cotinine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a chiral stationary phase for the baseline separation of cotinine enantiomers and utilizes racemic (±)-Cotinine-d3 as an internal standard to ensure accuracy and precision in quantification.[3] this compound is the ideal internal standard as it co-elutes with the respective unlabeled enantiomers, compensating for matrix effects and variations during sample preparation and injection.
Principle of Chiral Separation by HPLC
The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose.[5][6][7] The stationary phase creates a chiral environment where the enantiomers can form transient diastereomeric complexes. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times on the column and enabling their separation. The selection of a suitable mobile phase is critical to modulate these interactions and achieve optimal resolution.
Methodology and Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for sample preparation and LC-MS/MS analysis.
Part 1: Instrumentation, Reagents, and Consumables
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of delivering stable flow rates.
-
Triple Quadrupole Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
-
-
Reagents:
-
This compound (Internal Standard)[8]
-
(R)-Cotinine and (S)-Cotinine reference standards
-
Methanol (LC-MS Grade)
-
Ammonium formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma/Urine (Blank Matrix)
-
-
Consumables:
-
Chiral HPLC Column: Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm) or equivalent polysaccharide-based column.[5]
-
Autosampler vials, caps, and septa
-
Pipettes and sterile tips
-
Microcentrifuge tubes
-
Part 2: Standard and Sample Preparation Protocol
The following protocol is designed for the analysis of cotinine enantiomers in human plasma. It can be adapted for other biological matrices like urine with appropriate dilution.[9]
-
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve (R)-Cotinine, (S)-Cotinine, and this compound in methanol to prepare individual stock solutions.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of combined working standard solutions of (R)- and (S)-Cotinine by serially diluting the stock solutions with 50:50 methanol/water.
-
Prepare a working Internal Standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
-
Preparation of Calibration Curve and QC Samples:
-
Spike blank human plasma with the working standard solutions to create a calibration curve over the desired analytical range (e.g., 0.5 - 500 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Protein Precipitation (Sample Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working IS solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for injection.
-
Part 3: Liquid Chromatography & Mass Spectrometry Conditions
The following tables summarize the optimized conditions for the chiral separation and detection of cotinine enantiomers.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC Column | Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm) | Polysaccharide-based CSP proven effective for baseline separation of cotinine enantiomers.[5] |
| Mobile Phase | 0.2% Ammonium Formate in Methanol | Provides good peak shape and is highly compatible with ESI-MS in positive ion mode.[5] |
| Elution Mode | Isocratic | Simplifies the method and ensures robust, reproducible retention times. |
| Flow Rate | 1.2 mL/min | Optimized for efficient separation on the specified column dimensions.[5] |
| Column Temp. | 25°C | Maintained to ensure consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for sensitivity; can be adjusted based on system performance. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Cotinine contains basic nitrogen atoms that are readily protonated.[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices.[1][10] |
| MRM Transitions | Cotinine: m/z 177.1 > 79.6 Cotinine-d3: m/z 180.2 > 79.6 | These transitions are specific and commonly used for cotinine quantification.[11] The precursor is the protonated molecule [M+H]+ and the product ion corresponds to a stable fragment. |
| Source Temp. | 150°C | Optimized for efficient desolvation and ionization. |
| Desolvation Temp. | 350°C | Ensures complete evaporation of the mobile phase.[4] |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation in the collision cell. |
Expected Results and Method Performance
Using the conditions described, baseline separation of the (S)- and (R)-cotinine enantiomers should be achieved. The deuterated internal standard peaks will co-elute with their respective non-deuterated counterparts, ensuring accurate quantification. The method should demonstrate excellent linearity across the calibration range (R² > 0.99). Precision and accuracy are expected to be within acceptable limits as defined by regulatory guidance, typically with Relative Standard Deviations (RSD) less than 15%.[1][5]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination; Inappropriate mobile phase pH. | Flush the column; Ensure mobile phase is freshly prepared and pH is correct. |
| No Separation | Wrong column type; Column degradation. | Verify use of a chiral column; Replace column if performance has degraded. |
| Low Sensitivity | Ion source is dirty; Poor sample recovery. | Clean the mass spectrometer ion source; Optimize the protein precipitation protocol. |
| High Backpressure | Column or system blockage. | Check for blockages in the LC system; Filter samples to remove particulates. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the chiral separation and quantification of cotinine enantiomers in biological samples. The use of a polysaccharide-based chiral stationary phase allows for effective separation, while a simple protein precipitation protocol ensures high-throughput sample processing. The integration of this compound as an internal standard guarantees the reliability and accuracy of the results. This method is well-suited for researchers and drug development professionals conducting detailed pharmacokinetic studies, bioequivalence assessments, and investigations into nicotine metabolism.
References
- 1. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Cotinine in Biological Matrices using rac-Cotinine-d3 by LC-MS/MS: An Application Note and Protocol
Introduction
Cotinine, the primary metabolite of nicotine, is the definitive biomarker for assessing exposure to tobacco smoke and nicotine-containing products due to its longer half-life (18–20 hours) compared to its parent compound (1–2 hours).[1] Accurate and precise quantification of cotinine in biological matrices such as plasma, serum, and urine is crucial for clinical toxicology, smoking cessation programs, and epidemiological studies.[2][3]
This application note provides a detailed protocol for the determination of cotinine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method's robustness is anchored in the principle of stable isotope dilution analysis, employing racemic Cotinine-d3 (rac-Cotinine-d3) as the internal standard (IS). The use of a deuterated internal standard is paramount; it co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the highest degree of accuracy and precision.[4][5]
This guide is designed for researchers and drug development professionals, offering not just a methodology, but also the scientific rationale behind critical parameter selection to facilitate adaptation and troubleshooting.
Principle of the Method
The methodology leverages the high selectivity and sensitivity of tandem mass spectrometry. The workflow involves a straightforward sample preparation step to remove proteins and other interferences, followed by chromatographic separation on a reversed-phase HPLC column. The analytes are then ionized using Electrospray Ionization (ESI) in positive mode, which is highly efficient for polar, nitrogen-containing compounds like cotinine.[6][7]
Quantification is achieved using Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect specific fragmentation events. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored by the third quadrupole (Q3).[7] This process provides two levels of mass-based selectivity, drastically reducing chemical noise and allowing for precise quantification even at very low concentrations.[2]
Materials and Reagents
| Component | Supplier/Grade | Notes |
| This compound | Cerilliant or equivalent | Internal Standard (IS) |
| (-)-Cotinine | Cerilliant or equivalent | Analyte Standard |
| Acetonitrile | LC-MS Grade | For protein precipitation and mobile phase |
| Methanol | LC-MS Grade | For stock solution preparation |
| Water | LC-MS Grade / 18 MΩ·cm | For mobile phase and standards |
| Formic Acid | Optima™ LC/MS Grade | Mobile phase modifier |
| Ammonium Acetate | ACS Grade or higher | Mobile phase modifier |
| Human Plasma/Serum | K2-EDTA or Serum | Blank matrix for calibration standards |
Instrumentation and Analytical Conditions
The following parameters serve as a robust starting point. Instrument-specific optimization, particularly for compound-dependent parameters like collision energy, is essential for achieving optimal performance.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Acquity UPLC, Agilent 1290, or equivalent | High-pressure system for efficient separation. |
| Column | Reversed-Phase C18, e.g., Waters UPLC BEH C18, 1.7 µm (2.1 x 50 mm) | Provides excellent retention and peak shape for cotinine.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Flow Rate | 0.4 - 0.6 mL/min | Balances analysis time with separation efficiency. |
| Gradient | Start at 5% B, ramp to 95% B over 2 min, hold 0.5 min, return to 5% B and re-equilibrate | A rapid gradient ensures a short cycle time, suitable for high-throughput analysis.[9] |
| Injection Volume | 5 - 10 µL | Dependent on instrument sensitivity and sample concentration. |
| Column Temp. | 30 - 40 °C | Maintains consistent retention times and improves peak shape. |
| Autosampler Temp. | 10 - 15 °C | Ensures sample stability during the analytical run.[10] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole MS | Required for sensitive and selective MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI) | Optimal for polar analytes like cotinine.[6] |
| Polarity | Positive | Cotinine contains basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.0 - 5.0 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temp. | 150 °C | Instrument-dependent; affects desolvation. |
| Desolvation Temp. | 450 - 600 °C | Instrument-dependent; ensures efficient removal of solvent from droplets. |
| Nebulizer Gas | Nitrogen, 35-50 psi | Facilitates the formation of a fine spray. |
| Collision Gas | Argon, ~1.5 mTorr | Inert gas used to induce fragmentation in the collision cell.[11] |
The selection of MRM transitions is the cornerstone of a quantitative MS method. For each analyte, a primary "quantifier" transition (typically the most abundant) is used for calculation, while a secondary "qualifier" transition is monitored to confirm identity. The ratio of the qualifier to quantifier peak areas should remain constant across all standards and samples.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Transition Type | Collision Energy (CE) (eV) | Reference |
| Cotinine | 177.1 | 98.0 | Quantifier | Optimize (start at 18-22 V) | [12] |
| Cotinine | 177.1 | 80.0 | Qualifier | Optimize (start at 20-25 V) | [9] |
| This compound (IS) | 180.1 | 80.0 | Quantifier | Optimize (start at 20-25 V) | [3] |
| This compound (IS) | 180.1 | 101.0 | Qualifier | Optimize (start at 18-22 V) | [13] |
A Note on Collision Energy (CE) Optimization: Collision energy is one of the most critical parameters for method sensitivity. The values provided are typical starting points, but the optimal CE is instrument-specific and depends on the collision cell design.[14] CE should be optimized for each transition by infusing a standard solution of the analyte and ramping the collision energy to find the value that produces the maximum product ion intensity.[15] This process ensures the highest sensitivity for your specific analytical setup.
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Accurately prepare 1 mg/mL stock solutions of cotinine and this compound in methanol. Store at -20°C or below.
-
Working Standard Solution: Prepare a combined working standard solution of cotinine at 10 µg/mL.
-
Internal Standard (IS) Spiking Solution: Prepare a working IS solution of this compound at 100 ng/mL in 50:50 acetonitrile:water. This concentration should provide a robust signal without causing detector saturation.
-
Calibration Curve: Perform serial dilutions of the working standard solution in a blank biological matrix (e.g., human plasma) to prepare calibration standards. A typical range is 0.5 to 1,000 ng/mL.[2][6]
-
Quality Controls (QCs): Prepare QCs in a blank biological matrix at a minimum of three concentration levels (low, medium, high) from a separate stock solution weighing to ensure independence from the calibration standards.
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma or serum samples.[9]
-
Aliquot Sample: In a microcentrifuge tube, add 100 µL of the sample, calibration standard, or QC.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL IS spiking solution (this compound) to every tube except for "double blank" samples.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. The acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins and cellular debris.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial. Avoid disturbing the protein pellet.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the method must be validated according to established guidelines. Key parameters to assess include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.
-
Accuracy & Precision: Intra- and inter-assay precision (%CV) should be <15%, and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[6][16]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: Absence of interfering peaks in blank matrix at the retention time of the analyte and IS.
-
Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure solution. The IS is critical for correcting this effect.[6]
-
Stability: Analyte stability should be confirmed under various conditions (freeze-thaw, bench-top, long-term storage).[4]
Visualizations
LC-MS/MS Analytical Workflow
Caption: Figure 1: General LC-MS/MS Workflow for Cotinine Quantification.
Proposed Fragmentation of Cotinine-d3
Caption: Figure 2: Proposed Fragmentation of Protonated this compound.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of cotinine in biological matrices. The protocol emphasizes the critical role of the deuterated internal standard, this compound, in achieving reliable data. By following the outlined procedures for sample preparation, chromatography, and mass spectrometry, and by performing essential instrument-specific optimization and method validation, researchers can confidently generate high-quality data for clinical and research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: rac-Cotinine-d3 for Tobacco Exposure Biomarker Studies
Introduction: The Critical Role of Cotinine in Tobacco Exposure Assessment
In the fields of clinical research, epidemiology, and drug development, the accurate assessment of tobacco use and exposure to environmental tobacco smoke (ETS) is paramount. Self-reporting measures are often unreliable due to recall bias and individual variations in smoking topography.[1][2] Consequently, there is a critical need for objective, quantitative biomarkers. Cotinine, the major proximate metabolite of nicotine, has emerged as the gold standard biomarker for assessing tobacco exposure.[1][3][4][5] Its longer biological half-life (16–18 hours) compared to nicotine (~2 hours) provides a more stable and integrated measure of nicotine intake over the previous 3 to 4 days.[4] Cotinine can be reliably measured in various biological matrices, including blood, saliva, and urine, with urine being a preferred matrix due to higher cotinine concentrations, facilitating detection of low-level exposure.[1][4][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of rac-Cotinine-d3 as an internal standard for the highly accurate quantification of cotinine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Why this compound is the Internal Standard of Choice
Quantitative analysis by LC-MS/MS is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for these variabilities and ensure the accuracy and precision of the analytical method.[7][8][9][10] this compound, a deuterated analog of cotinine, is the ideal internal standard for this application.
Causality Behind the Choice:
-
Chemical and Physical Equivalence: this compound is chemically identical to the native analyte (cotinine). This ensures that it behaves identically during all stages of sample preparation (e.g., extraction recovery) and chromatographic separation (co-elution).[7][9]
-
Mass Differentiation: The deuterium atoms increase the mass of the molecule by three daltons. This slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while not affecting its chemical behavior.[7][11]
-
Correction for Matrix Effects: Because the analyte and the internal standard co-elute and experience the same ionization conditions, any matrix-induced suppression or enhancement of the signal will affect both compounds equally.[7][8][10] The ratio of the analyte signal to the internal standard signal remains constant, providing an accurate measure of the analyte concentration.
Scientific Background: The Nicotine Metabolism Pathway
Understanding the metabolic fate of nicotine is crucial for interpreting cotinine biomarker data. Upon entering the bloodstream, nicotine is extensively metabolized, primarily in the liver.[12][13]
The Key Metabolic Steps:
-
Oxidation to Cotinine: Approximately 70-80% of nicotine is converted to cotinine.[1][12][14] This is a two-step process initiated by cytochrome P450 enzymes, with CYP2A6 being the principal enzyme involved.[12][13][15][16]
-
Further Metabolism: Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine, a reaction also catalyzed by CYP2A6.[13][15] Other metabolites include cotinine glucuronide and cotinine N-oxide.[12][13]
The concentrations of cotinine in blood, saliva, and urine are highly correlated, making any of these matrices suitable for assessing nicotine exposure.[1][4]
Visualizing the Pathway
Caption: Key steps in the metabolic conversion of nicotine to cotinine.
Detailed Analytical Protocol: Quantification of Cotinine in Urine using LC-MS/MS with this compound
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions. It is designed to be a self-validating system when followed with appropriate quality control measures.
Materials and Reagents
-
Analytes and Internal Standard:
-
Cotinine (certified reference material)
-
This compound (certified reference material)
-
-
Solvents and Chemicals (HPLC or LC-MS grade):
-
Methanol
-
Acetonitrile
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid
-
Ammonium Formate
-
Ammonium Hydroxide
-
-
Biological Matrix:
-
Human urine (drug-free, for calibration standards and quality controls)
-
-
Consumables:
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation Exchange) or 96-well plates for sample cleanup[17]
-
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of cotinine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the cotinine primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol.[6]
-
Calibration Curve Standards: Spike drug-free urine with the cotinine working standards to create a calibration curve over the desired dynamic range (e.g., 1–1000 ng/mL).[18]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free urine at a minimum of three concentration levels (low, medium, and high) spanning the calibration range (e.g., 15, 250, and 600 ng/mL).[18]
Sample Preparation: Solid Phase Extraction (SPE) Protocol
This SPE protocol is designed to remove interfering matrix components and concentrate the analytes.[17][18]
-
Sample Pre-treatment: To a 200 µL aliquot of urine (calibrator, QC, or unknown sample), add 20 µL of the this compound internal standard working solution. Vortex briefly. Acidify the sample by adding a buffer such as 5 mM ammonium formate (pH 2.5).[18]
-
SPE Cartridge Conditioning: Condition the cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the acidic buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove unretained interferences, followed by a wash with methanol to remove other impurities.
-
Elution: Elute the cotinine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Instrumental Analysis
Suggested LC Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: Gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Suggested MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions should be optimized for the instrument in use. Representative transitions are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cotinine | 177.1 | 80.0 | 25 |
| This compound | 180.1 | 80.0 | 25 |
Table 1: Example MRM parameters for cotinine and its deuterated internal standard.[19][20]
Data Analysis and Method Validation
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Cotinine/Cotinine-d3) against the concentration of the calibration standards. Use a weighted (1/x or 1/x²) linear regression to determine the concentrations of cotinine in the QC and unknown samples.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[21][22][23] This "fit-for-purpose" approach ensures the reliability of the biomarker data.[24][25]
-
Selectivity: Analyze blank matrix samples to ensure no interference at the retention times of the analytes.
-
Accuracy and Precision: Analyze QC samples in replicate (n=6) on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).[18]
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: Assess the stability of cotinine in urine under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).[26][27]
-
Visualizing the Workflow
Caption: Workflow for cotinine quantification using this compound.
Conclusion
The robust and reliable quantification of cotinine is essential for accurately assessing exposure to tobacco smoke. The use of this compound as an internal standard in LC-MS/MS analysis is a cornerstone of a scientifically sound and defensible bioanalytical method. By correcting for inevitable variations in sample processing and analysis, this compound ensures the high level of accuracy and precision required for clinical and research applications. The protocols and principles outlined in this guide provide a comprehensive framework for laboratories to develop and validate high-quality assays for tobacco exposure biomarker studies, ultimately contributing to a better understanding of the health impacts of tobacco use.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sci-Hub. Cotinine as a Biomarker of Environmental Tobacco Smoke Exposure / Epidemiologic Reviews, 1996 [sci-hub.se]
- 3. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 4. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of environmental tobacco smoke exposure. [escholarship.org]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. ClinPGx [clinpgx.org]
- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 23. hhs.gov [hhs.gov]
- 24. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application of rac-Cotinine-d3 in Smoking Cessation Studies: A Technical Guide for Researchers
This guide provides a comprehensive overview of the application of racemic-Cotinine-d3 (rac-Cotinine-d3) in smoking cessation studies. It is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of nicotine exposure and metabolism. This document delves into the scientific rationale for using a deuterated internal standard, offers detailed analytical protocols, and explains the critical role of accurate biomarker quantification in the development and evaluation of smoking cessation therapies.
The Central Role of Cotinine in Nicotine Exposure Assessment
Nicotine, the primary psychoactive component in tobacco, is notoriously challenging to measure directly in biological fluids due to its short half-life of approximately two hours.[1] In contrast, its major metabolite, cotinine, possesses a significantly longer half-life of 12 to 16 hours, leading to more stable plasma concentrations that are representative of an individual's exposure to nicotine over time.[1][] Consequently, cotinine has become the gold-standard biomarker for quantifying tobacco smoke exposure in both active and passive smokers.[3][4] Accurate measurement of cotinine levels is paramount in smoking cessation trials to objectively verify self-reported abstinence, assess the efficacy of cessation aids, and understand individual differences in nicotine metabolism.[5][6]
The Metabolic Conversion of Nicotine to Cotinine
In humans, approximately 70-80% of nicotine is metabolized to cotinine, primarily in the liver.[1][7][8] This biotransformation is a two-step process initiated by cytochrome P450 enzymes, predominantly CYP2A6, which oxidize nicotine to a nicotine-Δ1'(5')-iminium ion intermediate.[7][8][9][10] This intermediate is then further metabolized by cytoplasmic aldehyde oxidase to form cotinine.[7][10]
Nicotine Metabolism Pathway
Caption: Simplified metabolic pathway of nicotine to cotinine.
The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis
Quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations that can compromise accuracy and precision. These variations can arise from sample preparation, instrument performance, and matrix effects, where components in the biological sample can suppress or enhance the ionization of the target analyte.[11][12] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to mitigate these variabilities.[13][14][15]
An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[12][14] This near-identical chemical nature ensures that the SIL-IS and the analyte behave similarly during extraction, chromatography, and ionization.[13][14] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, any loss or variation encountered by the native cotinine will be mirrored by the deuterated standard.[11][13] The final quantification is based on the ratio of the analyte's mass spectrometric response to that of the internal standard, thereby correcting for analytical inconsistencies and ensuring high-quality, reliable data.[13]
Properties and Advantages of this compound
This compound is a deuterated form of cotinine where three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. This results in a mass increase of 3 Daltons compared to the unlabeled cotinine, allowing for their distinct detection by a mass spectrometer while maintaining nearly identical physicochemical properties.
| Property | rac-Cotinine | This compound |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₉D₃N₂O |
| Monoisotopic Mass | 176.0950 g/mol | 179.1138 g/mol |
| Chemical Structure | Identical (excluding isotopes) | Identical (excluding isotopes) |
| Retention Time | Co-elutes with analyte | Co-elutes with analyte |
The use of this compound as an internal standard is a cornerstone of robust bioanalytical methods for smoking cessation studies, as it directly addresses the stringent validation requirements set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17][18][19]
Detailed Protocol: Quantification of Cotinine in Human Plasma using LC-MS/MS with this compound
This protocol outlines a validated method for the determination of cotinine in human plasma, a common matrix in smoking cessation clinical trials.[5][20][21][22]
Materials and Reagents
-
rac-Cotinine (analyte standard)
-
This compound (internal standard)
-
Human plasma (blank, for calibration curve and QCs)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve rac-Cotinine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the rac-Cotinine stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol. The optimal concentration should be determined during method development.[15]
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Aliquoting: To 100 µL of plasma samples, calibrators, and quality controls in a 96-well plate, add 20 µL of the internal standard working solution (this compound). For blank samples, add 20 µL of methanol.
-
Protein Precipitation (Optional but recommended): Add 200 µL of acetonitrile to each well, vortex, and centrifuge to pellet precipitated proteins. Transfer the supernatant to a new plate.
-
SPE Conditioning: Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma samples onto the SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation Workflow
Caption: A typical SPE workflow for plasma sample clean-up.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| rac-Cotinine | 177.1 | 80.1 |
| This compound (IS) | 180.1 | 80.1 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of cotinine to cotinine-d3 against the nominal concentration of the calibrators. The concentration of cotinine in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve using a weighted (e.g., 1/x²) linear regression.
Method Validation According to Regulatory Standards
For data from smoking cessation studies to be acceptable for regulatory submissions, the bioanalytical method must be fully validated according to guidelines from bodies like the FDA or the International Council for Harmonisation (ICH).[16][17][18][19] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[23]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Calibration Curve: Demonstrating a linear relationship between concentration and response over the intended analytical range.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.
-
Stability: Ensuring the analyte is stable under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
The use of this compound is instrumental in meeting these stringent requirements by compensating for variability that could otherwise lead to failed validation experiments.[14]
Conclusion
The accurate quantification of cotinine is a critical component of modern smoking cessation research. The use of a stable isotope-labeled internal standard, specifically this compound, is indispensable for developing robust, reliable, and validatable LC-MS/MS methods. By correcting for inevitable analytical variations, this compound ensures the integrity of the data generated, thereby enabling researchers to make confident assessments of smoking status, adherence to cessation therapies, and the overall efficacy of new treatments. The protocols and principles outlined in this guide provide a solid foundation for laboratories aiming to implement high-quality bioanalytical support for smoking cessation studies.
References
- 1. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 5. Cytisinicline for Smoking Cessation: The ORCA Phase 3 Replication Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum cotinine as a marker of environmental tobacco smoke exposure in epidemiological studies: the experience of the MATISS project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. whyquit.com [whyquit.com]
- 11. nebiolab.com [nebiolab.com]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. fda.gov [fda.gov]
- 17. hhs.gov [hhs.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. fda.gov [fda.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: rac-Cotinine-d3 in Forensic Toxicology Analysis
Introduction: The Imperative for Precision in Nicotine Exposure Assessment
In the landscape of forensic toxicology, the accurate quantification of nicotine exposure is paramount. Cotinine, the primary metabolite of nicotine, serves as a definitive biomarker, offering a clearer window into tobacco use than nicotine itself due to its longer half-life. The demand for robust, reliable, and legally defensible analytical methods has led to the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cornerstone of such rigorous quantitative analysis is the use of a stable isotope-labeled internal standard (SIL-IS). rac-Cotinine-d3, a deuterated analog of cotinine, has emerged as the gold standard for this purpose. Its chemical and physical properties closely mimic that of the endogenous analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This mimicry allows for the correction of variations in sample preparation and instrument response, thereby significantly enhancing the accuracy and precision of the results.[1][2][3] This application note provides a comprehensive guide to the use of this compound in the forensic toxicological analysis of cotinine, detailing validated protocols for different biological matrices and underscoring the principles of scientific integrity that govern such testing.
Physicochemical Properties of this compound
This compound is a racemic mixture of the deuterated isotopologue of cotinine. The deuterium atoms are typically located on the N-methyl group, providing a stable mass shift of +3 Da compared to the unlabeled cotinine. This mass difference is ideal for mass spectrometric detection, as it avoids isotopic crosstalk and ensures clear differentiation between the analyte and the internal standard.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉D₃N₂O | [4] |
| Molecular Weight | 179.2 g/mol | [4] |
| Purity | Typically >98% | [5] |
| Storage | -20°C | [5] |
Core Principle: The Role of an Ideal Internal Standard
The central tenet of using this compound is to account for analyte loss during sample processing and for fluctuations in the mass spectrometer's performance. By adding a known concentration of this compound to each sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if the absolute peak areas change, leading to highly reliable data.
Figure 1: General workflow for the quantification of cotinine using this compound.
Protocol 1: Quantification of Cotinine in Human Urine using Automated Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is designed for high-throughput forensic laboratories and leverages automated SPE for enhanced reproducibility.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| This compound | Certified Reference Material |
| Cotinine | Certified Reference Material |
| Methanol | LC-MS Grade |
| Acetonitrile | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Acetate | LC-MS Grade |
| Deionized Water | >18 MΩ·cm |
| SPE Cartridges | Mixed-mode cation exchange |
| 96-well collection plates | Polypropylene |
Step-by-Step Methodology
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of cotinine and this compound in methanol.
-
Create a series of calibration standards by spiking blank human urine with cotinine to achieve a concentration range of 0.5 to 1000 ng/mL.[1][2]
-
Prepare at least three levels of QCs (low, medium, and high) in blank urine.
-
The working internal standard solution (this compound) should be prepared at a concentration of 100 ng/mL in methanol.
2. Sample Preparation (Automated SPE)
Figure 2: Automated Solid-Phase Extraction (SPE) workflow for urine samples.
3. Instrumental Analysis (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
Optimized MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cotinine | 177.1 | 80.1 | 25 |
| Cotinine (Quantifier) | 177.1 | 98.1 | 22 |
| This compound | 180.1 | 80.1 | 25 |
4. Method Validation
The method must be validated according to established forensic toxicology guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[6][7]
Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | RSD < 15% (20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable accuracy and precision |
| Matrix Effects | Assessed and minimized |
| Recovery | Consistent and reproducible |
Protocol 2: Quantification of Cotinine in Whole Blood/Plasma using Liquid-Liquid Extraction (LLE) and GC-MS
This protocol offers an alternative for laboratories where GC-MS is the preferred platform and for matrices like whole blood.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| This compound | Certified Reference Material |
| Cotinine | Certified Reference Material |
| Dichloromethane | GC Grade |
| Isopropanol | GC Grade |
| Ammonium Hydroxide | ACS Grade |
| Sodium Hydroxide | ACS Grade |
| Anhydrous Sodium Sulfate | ACS Grade |
Step-by-Step Methodology
1. Preparation of Standards and QCs
-
Similar to the LC-MS/MS protocol, prepare stock solutions and working standards in blank, drug-free whole blood or plasma.
2. Sample Preparation (LLE)
Figure 3: Liquid-Liquid Extraction (LLE) workflow for blood/plasma samples.
3. Instrumental Analysis (GC-MS)
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
MS System: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Cotinine | 176 | 147 | 98 |
| This compound | 179 | 150 | 101 |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The inclusion of calibration standards and QCs in every analytical batch ensures the continuous monitoring of the method's performance. Any deviation in the QC results from their established means is an immediate indicator of a potential issue with the sample preparation, instrumentation, or reagents. Adherence to international standards such as ISO/IEC 17025 is crucial for forensic laboratories to ensure the quality and integrity of their results.[8][9]
Conclusion
This compound is an indispensable tool in modern forensic toxicology for the accurate quantification of cotinine. Its use as an internal standard in conjunction with powerful analytical techniques like LC-MS/MS and GC-MS allows for the generation of highly reliable and legally defensible data. The protocols outlined in this application note provide a robust framework for laboratories to develop and validate their own methods for the assessment of nicotine exposure, adhering to the highest standards of scientific integrity.
References
- 1. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 6. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comprehensive Guide to ISO/IEC 17025 Accreditation Prep for Forensic Labs | Lab Manager [labmanager.com]
preparing calibration standards with rac-Cotinine-d3
Application Note & Protocol
Topic: High-Precision Preparation of rac-Cotinine-d3 Calibration Standards for Bioanalytical Quantitation
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard in Cotinine Analysis
Cotinine, the primary metabolite of nicotine, is the definitive biomarker for quantifying exposure to tobacco and nicotine products.[1][2] Its longer half-life (15–20 hours) compared to nicotine (2–3 hours) provides a more stable and accurate measure of exposure over time.[3] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. However, the analytical process is susceptible to variations from multiple sources, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument drift.[4]
To overcome these challenges, a robust internal standard (IS) is essential. The "gold standard" is a stable isotope-labeled (SIL) analog of the analyte, such as this compound.[5][6] this compound is chemically and structurally identical to cotinine, except that three hydrogen atoms on the N-methyl group have been replaced with deuterium.[7] This subtle mass shift allows the mass spectrometer to differentiate it from the native analyte while ensuring it behaves almost identically during sample extraction, chromatography, and ionization.[5][6] By adding a known concentration of this compound to all calibrators, quality control samples, and unknown samples, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach effectively normalizes variability, leading to highly reliable and reproducible data that meets stringent regulatory standards set by bodies like the FDA and EMA.[4][8]
This document provides a detailed, field-proven protocol for the preparation of this compound calibration standards, grounded in established principles of analytical chemistry and method validation.
Foundational Knowledge: Materials and Reagents
The quality of any analytical standard is fundamentally dependent on the purity of the starting materials. Using high-purity reagents minimizes the risk of introducing interfering contaminants.
2.1. Certified Reference Material
-
Analyte: Cotinine (≥98% purity)
-
Internal Standard: this compound (CAS No: 110952-70-0), with a deuterated purity of ≥99% (d1-d3).[9]
2.2. Solvents and Reagents
-
Primary Solvent: HPLC-grade or LC-MS-grade Methanol (MeOH). Methanol is an excellent choice due to its high volatility and its ability to dissolve cotinine and its deuterated analog effectively.[10][11]
-
Biological Matrix: Drug-free human plasma or serum (e.g., from a certified vendor). This is used to prepare matrix-matched calibration standards, which is critical for accurately mimicking the analytical conditions of the study samples and accounting for matrix effects.[4]
2.3. Equipment
-
Calibrated analytical balance (4 or 5 decimal places)
-
Calibrated positive displacement pipettes or Class A volumetric flasks and glassware
-
Vortex mixer
-
Centrifuge
-
Cryogenic storage vials (e.g., polypropylene)
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol is designed to create a set of calibration standards covering a typical analytical range for cotinine in biological samples (e.g., 0.5–1000 ng/mL).[1][12]
3.1. Step 1: Preparation of Primary Stock Solutions (1 mg/mL)
The causality behind preparing a concentrated primary stock is to minimize weighing errors and create a stable, well-characterized source from which all subsequent dilutions are made.
-
This compound (IS) Stock:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Accurately weigh approximately 1.0 mg of the solid standard into a tared glass vial.
-
Add methanol to achieve a final concentration of 1.0 mg/mL. For example, if 1.2 mg is weighed, add 1.2 mL of methanol.
-
Vortex for 2 minutes to ensure complete dissolution. This compound is readily soluble in methanol.[9][13]
-
Label clearly as "IS Stock - 1.0 mg/mL" with the preparation date.
-
-
Cotinine (Analyte) Stock:
-
Follow the same procedure as above to prepare a 1.0 mg/mL stock solution of the non-labeled cotinine standard.
-
Label clearly as "Analyte Stock - 1.0 mg/mL" with the preparation date.
-
3.2. Step 2: Preparation of Intermediate and Working Solutions
Serial dilutions are performed to accurately achieve the low concentrations required for the calibration curve. Preparing an intermediate stock prevents the errors associated with making very large single dilutions.
-
Intermediate IS Solution (1 µg/mL):
-
Pipette 10 µL of the "IS Stock - 1.0 mg/mL" into a vial containing 990 µL of methanol.
-
Vortex thoroughly. This creates a 100-fold dilution, resulting in a 10 µg/mL solution.
-
Pipette 100 µL of this 10 µg/mL solution into a vial containing 900 µL of methanol.
-
Vortex thoroughly. This yields the "Intermediate IS Solution" at a concentration of 1.0 µg/mL (1000 ng/mL).
-
-
Working IS Spiking Solution (10 ng/mL):
-
Pipette 10 µL of the "Intermediate IS Solution (1 µg/mL)" into a vial containing 990 µL of methanol.
-
Vortex thoroughly. This solution will be added to every sample, calibrator, and QC. A typical final concentration in the sample is around 1-5 ng/mL.[14]
-
-
Analyte Working Stock Series:
-
Prepare a series of analyte working stocks by serially diluting the "Analyte Stock - 1.0 mg/mL" with methanol. This series will be used to spike the blank biological matrix.
-
3.3. Step 3: Preparation of Matrix-Matched Calibration Standards
This is the final and most critical step. Spiking the analyte into a blank biological matrix ensures that the standards undergo the exact same sample preparation process as the unknown samples, providing the most accurate calibration.[4]
-
Aliquot 95 µL of blank human plasma into nine separate microcentrifuge tubes.
-
Spike 5 µL of the appropriate Analyte Working Stock into each tube to achieve the final concentrations detailed in the table below. One tube will be left unspiked (blank).
-
Add 10 µL of the "Working IS Spiking Solution (10 ng/mL)" to every tube (except the blank).
-
Vortex each tube gently. These are now your calibration standards, ready for the sample extraction procedure (e.g., protein precipitation, SPE, or LLE).[15]
Data Presentation: Calibration Standard Dilution Scheme
| Standard ID | Analyte Working Stock Conc. (ng/mL) | Volume of Working Stock (µL) | Volume of Blank Plasma (µL) | Final Analyte Conc. in Plasma (ng/mL) |
| BLANK | Methanol | 5 | 95 | 0 |
| CAL 1 | 10 | 5 | 95 | 0.5 |
| CAL 2 | 20 | 5 | 95 | 1.0 |
| CAL 3 | 100 | 5 | 95 | 5.0 |
| CAL 4 | 200 | 5 | 95 | 10.0 |
| CAL 5 | 1000 | 5 | 95 | 50.0 |
| CAL 6 | 2000 | 5 | 95 | 100.0 |
| CAL 7 | 10000 | 5 | 95 | 500.0 |
| CAL 8 | 20000 | 5 | 95 | 1000.0 |
Note: The volumes and concentrations can be adjusted based on the specific sensitivity and linear range of the LC-MS/MS instrument.
Visualization of the Workflow
Experimental Workflow Diagram
Caption: Workflow for preparing matrix-matched calibration standards.
Trustworthiness: Quality Control, Validation, and Storage
A protocol's trustworthiness is established through rigorous validation and consistent quality control. This aligns with regulatory expectations from the FDA and EMA, which mandate that analytical methods be validated to be fit for their intended purpose.[16][17][18]
5.1. Method Validation Parameters When using these standards to validate a new bioanalytical method, the following parameters, as defined by ICH Q2(R2) guidelines, must be assessed:[19]
-
Linearity and Range: The calibration curve generated from these standards should demonstrate a linear relationship between the peak area ratio (Analyte/IS) and concentration. A correlation coefficient (r²) of >0.99 is typically required.[15]
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing Quality Control (QC) samples prepared at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).[8]
-
Selectivity: Assessed by analyzing blank matrix from multiple sources to ensure no endogenous components interfere with the detection of the analyte or IS.[8]
-
Limit of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[19]
5.2. Storage and Stability Proper storage is critical to prevent degradation and maintain the integrity of the standards.
-
Stock Solutions (1 mg/mL): Store in amber glass vials at -20°C or lower.[20] Long-term stability studies suggest cotinine is stable for years under these conditions.[3]
-
Working Solutions and Calibration Standards: For short-term use (within a week), storage at 4°C in the dark is acceptable. For longer-term storage, aliquoting and freezing at -20°C or -70°C is recommended.[21][22] Avoid repeated freeze-thaw cycles. Studies have shown that nicotine and its metabolites can degrade when exposed to light at room temperature.[21][22]
Conclusion
The use of a deuterated internal standard like this compound is the cornerstone of robust, high-precision bioanalytical methods for quantifying nicotine exposure. By compensating for analytical variability, it ensures data integrity and reproducibility. The detailed protocol provided herein offers a systematic and scientifically-grounded approach to the preparation of calibration standards. Adherence to these steps, combined with rigorous method validation and proper stability considerations, will enable researchers to generate trustworthy and defensible results that meet global regulatory expectations.
References
- 1. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenxtoolkit.org [phenxtoolkit.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. CAS 110952-70-0: cotinine-methyl-D3 | CymitQuimica [cymitquimica.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. caymanchem.com [caymanchem.com]
- 10. (-)-COTININE | 486-56-6 [chemicalbook.com]
- 11. (-)-COTININE CAS#: 486-56-6 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 16. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 17. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 18. fda.gov [fda.gov]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: rac-Cotinine-d3 LC-MS/MS Assay Troubleshooting
Welcome to the technical support center for the rac-Cotinine-d3 LC-MS/MS assay. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during method development, validation, and routine analysis. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your laboratory.
Section 1: Foundational Knowledge & Proactive Setup
Before diving into specific problems, a robust assay starts with a solid foundation. This section covers the essential parameters and workflows that form the basis of a reliable cotinine quantification method.
FAQ: What are the typical mass transitions and MS settings for Cotinine and its internal standard, Cotinine-d3?
Accurate mass spectrometric detection is the cornerstone of the assay. Cotinine, being a basic compound, ionizes efficiently in positive electrospray ionization (ESI+) mode. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) is critical for selectivity and sensitivity.
Below are commonly used transitions. Note that optimal collision energies (CE) and other source parameters should be determined empirically on your specific instrument by infusing a standard solution.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Typical Collision Energy (V) |
| Cotinine | 177.1 | 98.1 | 80.1 | 15-25 |
| Cotinine-d3 | 180.1 | 101.1 | 80.1 | 15-25 |
| Table 1: Common MRM transitions for Cotinine and Cotinine-d3. The quantifier ion is used for concentration calculations, while the qualifier confirms identity. |
FAQ: What is a standard sample preparation workflow for biological matrices?
Sample preparation is crucial for removing matrix components like proteins and phospholipids that can cause ion suppression and clog the LC system.[2][3] The choice of method depends on the required cleanliness, throughput, and matrix type (e.g., plasma, urine, serum). Protein precipitation is a common, rapid approach.
Section 2: Troubleshooting Common Assay Problems
This section addresses specific issues in a question-and-answer format, providing a logical path from problem identification to resolution.
Category A: Chromatographic Issues
Expert Insight: Peak tailing for basic compounds like cotinine is a classic sign of secondary ionic interactions between the protonated analyte and negatively charged residual silanol groups on the silica backbone of many reversed-phase columns.[4] This interaction slows a portion of the analyte molecules, causing them to elute later and form a "tail."
Troubleshooting Steps:
-
Assess Mobile Phase pH: Cotinine is basic. A low pH mobile phase (e.g., using 0.1% formic acid) ensures it remains consistently in its protonated form, which is generally good for ESI+ sensitivity. However, this charged state exacerbates interactions with silanols.
-
Introduce a Competing Ion: Adding a salt like ammonium formate or ammonium acetate (5-10 mM) to the mobile phase can help.[5][6] The ammonium ions act as a competitor for the active silanol sites, effectively shielding the cotinine from these secondary interactions and improving peak shape.
-
Consider Column Chemistry:
-
End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column to minimize available silanol groups.
-
Alternative Chemistries: If tailing persists, switch to a different stationary phase. Phenyl-hexyl columns have been shown to provide excellent peak shape and retention for cotinine.[7] HILIC (Hydrophilic Interaction Liquid Chromatography) is another viable option, particularly for separating polar metabolites.[5]
-
-
Check for Column Contamination: A contaminated guard column or column inlet frit can also lead to peak distortion.[4] Flush the column according to the manufacturer's instructions or replace the guard column.
Expert Insight: Stable retention time (RT) is critical for reliable peak integration. RT shifts usually point to issues with the mobile phase composition or physical environment of the column.[8]
Troubleshooting Steps:
-
Ensure Column Equilibration: Is the column fully equilibrated before each injection? Inadequate equilibration, especially with gradient methods, is a primary cause of RT drift. Ensure your method includes a sufficient re-equilibration time (at least 5-10 column volumes).
-
Check Mobile Phase Preparation:
-
Freshness: Have the mobile phases been sitting for several days? Organic solvent can evaporate, changing the mobile phase ratio. Buffers can support microbial growth. It is best practice to prepare fresh mobile phases every 24-48 hours.[4]
-
Premixing: If using an isocratic method with a binary pump, premixing the mobile phase in a single bottle can provide more stable delivery than relying on the pump to do the mixing.
-
-
Verify Column Temperature: The column temperature must be stable. Most methods specify a temperature between 30-40 °C to ensure reproducibility.[9] Check that your column oven is on and set to the correct temperature.
-
Inspect for Leaks and Pump Issues: Check for any leaks in the system, as this can alter pressure and flow rate. Listen to the pump to ensure it is operating smoothly. Pressure fluctuations can indicate air bubbles or failing pump seals, which will affect the flow rate and, consequently, retention times.[8]
Category B: Mass Spectrometry & Sensitivity Issues
Expert Insight: When both the analyte and the co-eluting, isotopically-labeled internal standard disappear, the problem is almost always systematic and located at or before the point of detection. This points away from sample-specific issues (like degradation) and towards a system-level failure.
Troubleshooting Steps:
-
System Suitability First: Before running samples, always inject a pure standard solution to verify system performance. If this fails, do not proceed with biological samples.
-
Check MS Status: Has the mass spectrometer been tuned and calibrated recently? Ensure it is in operating mode and not in standby.
-
Verify ESI Source Conditions: Check the ESI probe position. Is it correctly aligned? Is the nebulizer gas flowing? A clogged spray needle is a common culprit.
-
Confirm LC Flow: Disconnect the column from the MS inlet and check if mobile phase is being delivered at the expected flow rate into a beaker. No flow indicates a blockage or pump failure upstream.
-
Autosampler Check: Verify that the autosampler is picking up sample from the correct vial and injecting the programmed volume. An air bubble in the sample loop can result in a missed injection.
Expert Insight: This scenario strongly suggests a problem specific to the native analyte, occurring before the internal standard is added, or a mass spectrometric interference. Since the deuterated internal standard is chemically identical and co-elutes, it should correct for most issues during extraction and ionization.[9][10]
Troubleshooting Steps:
-
Analyte Stability: Cotinine is generally stable. However, if samples have been stored improperly or for extended periods, degradation could be a factor.[11] Ensure samples were consistently stored at -80°C.
-
Sample Preparation Error: Was the internal standard added correctly to all samples? An error in adding the IS to a specific sample would lead to no IS peak for that sample, but this scenario describes a consistent IS signal with an erratic analyte signal.
-
Metabolic Conjugation: In matrices like urine, cotinine can be present as a glucuronide conjugate.[2][3] If your assay is intended to measure "total" cotinine, a hydrolysis step (e.g., using β-glucuronidase) is required during sample preparation. Without it, you will only measure the "free" fraction, leading to an underestimation of the true concentration.
-
Mass Spectrometric Interference: Check the chromatogram for co-eluting peaks in the cotinine MRM channel that are not present in the Cotinine-d3 channel. This could indicate an isobaric interference from another metabolite or matrix component. Adjusting the chromatography to better resolve the peaks may be necessary.
Category C: Quantitation & Data Analysis Issues
Expert Insight: Non-linearity in an LC-MS/MS calibration curve is often due to detector saturation or ionization suppression at high concentrations.
Troubleshooting Steps:
-
Check for Detector Saturation: Examine the peak shape of the highest concentration standard. If it is flat-topped, the detector is saturated. The simplest solution is to reduce the upper limit of the calibration range or dilute the high concentration samples to fall within the linear range.
-
Evaluate Matrix Effects: In a matrix-matched calibration curve, high concentrations of analyte can lead to self-suppression in the ESI source.
-
Use Appropriate Regression: LC-MS/MS data often exhibits heteroscedasticity (variance increases with concentration). Therefore, a simple linear regression is often inappropriate. Use a weighted linear regression (typically 1/x or 1/x²) to give less weight to the more variable high-concentration points and improve accuracy at the low end.[7]
-
Extend the Calibration Range: If you frequently have samples above your highest calibrator, you must extend the validated range of the assay. This involves preparing and analyzing new calibrators and QC samples to prove accuracy and precision at those higher levels.
Expert Insight: Ion suppression is a form of matrix effect where components co-eluting with the analyte of interest reduce its ionization efficiency in the ESI source, leading to a lower signal and inaccurate quantification.[2][12] Using a stable isotope-labeled internal standard like Cotinine-d3 is the best way to compensate for this, as it is affected in the same way as the native analyte.[9] However, severe suppression can still push the signal into the noise, compromising the limit of quantitation (LLOQ).
Protocol: Post-Column Infusion Test for Diagnosing Ion Suppression
This experiment identifies regions of the chromatogram where matrix components cause suppression.
-
Setup:
-
Prepare a solution of Cotinine (e.g., 200 ng/mL) in mobile phase.
-
Use a syringe pump and a T-fitting to infuse this solution into the LC flow after the analytical column but before the MS inlet.
-
-
Execution:
-
Begin infusing the cotinine solution at a constant rate (e.g., 10 µL/min). This should produce a stable, elevated baseline signal in the cotinine MRM channel.
-
Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank).
-
-
Interpretation:
-
Monitor the cotinine MRM channel. Any dips or drops in the stable baseline signal indicate time points where matrix components are eluting and causing ion suppression.
-
If a significant dip occurs at the retention time of cotinine, your assay is susceptible to suppression.
-
Mitigation Strategies:
-
Improve Chromatography: Adjust the LC gradient to move the cotinine peak away from the suppression zones.
-
Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Switch to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more of the interfering matrix components.[13][14]
-
Reduce Sample Volume: Injecting a smaller volume or diluting the sample extract can reduce the total amount of matrix components entering the system.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. agilent.com [agilent.com]
- 5. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Matrix Effects in Cotinine Analysis
A Guide for Researchers and Scientists
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the challenges of bioanalysis. This guide focuses on a common yet critical issue in LC-MS/MS assays: matrix effects , specifically within the context of quantifying cotinine using its stable isotope-labeled (SIL) internal standard, rac-Cotinine-d3.
This document is structured to move from foundational knowledge to advanced troubleshooting, providing not just steps, but the scientific reasoning behind them.
Part 1: Foundational FAQs - Understanding the Core Components
This section addresses the fundamental questions researchers often have when setting up or troubleshooting a cotinine assay.
Q1: What is the matrix effect and why is it a problem in LC-MS/MS bioanalysis?
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, saliva).[1] This interference occurs within the mass spectrometer's ion source and can lead to either a loss in signal (ion suppression) or an increase in signal (ion enhancement).[2] Both phenomena can severely compromise the accuracy, precision, and sensitivity of a quantitative method.[1][3]
The underlying mechanisms are complex but are generally attributed to competition between the analyte and matrix components for available charge or access to the droplet surface during the electrospray ionization (ESI) process.[2] For example, high concentrations of salts or endogenous compounds like phospholipids can change the physical properties of the ESI droplets, hindering the analyte's ability to become a gas-phase ion and enter the mass analyzer.[4][5]
Q2: What is cotinine and why is this compound the preferred internal standard (IS)?
Cotinine is the primary metabolite of nicotine and serves as the most reliable biomarker for assessing exposure to tobacco smoke due to its longer half-life compared to nicotine.[6][7] For quantitative LC-MS/MS analysis, the "gold standard" is to use a stable isotope-labeled version of the analyte as an internal standard.
This compound is ideal for several reasons:
-
Co-elution: It is chemically identical to cotinine, ensuring it co-elutes perfectly under chromatographic separation.
-
Identical Physicochemical Properties: It has the same extraction recovery and ionization efficiency as the native analyte.
-
Mass Difference: It is distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous detection without spectral overlap.
By co-eluting and behaving identically during ionization, the SIL-IS experiences the same degree of matrix-induced suppression or enhancement as the analyte.[8] Therefore, by calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to an accurate and precise quantification.[9]
Q3: What are the regulatory expectations for evaluating matrix effects?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[10][11] The core expectation is to demonstrate that the accuracy and precision of the assay are not compromised by the variability between different sources of the biological matrix.[12]
Guidelines typically require:
-
Quantitative Assessment: Calculating a "Matrix Factor" (MF) by comparing the analyte response in a post-extraction spiked blank matrix to the response in a neat solution.[13][14]
-
Multi-Source Evaluation: Testing at least six different lots or sources of the biological matrix to assess inter-subject variability.[12][14]
-
Acceptance Criteria: The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the different lots should typically be ≤15%.[14]
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses specific issues you may encounter during method development and routine analysis.
Q4: My IS (this compound) signal is highly variable between different samples, but my neat standards are consistent. What is happening?
This is a classic sign of a significant and variable matrix effect. While the IS is designed to compensate for this, extreme variability can still be problematic and indicates a need for method optimization.
Probable Causes:
-
Insufficient Sample Cleanup: The sample preparation method (e.g., simple protein precipitation) is not adequately removing matrix components like phospholipids or salts.[15] Phospholipids are a major cause of ion suppression in plasma samples.[5]
-
Chromatographic Co-elution: The cotinine peak is eluting in a region of the chromatogram with a high density of interfering matrix components.[16]
-
Variable Matrix Composition: The samples may be from diverse patient populations, including those with lipemic (high fat) or hemolyzed (lysed red blood cells) plasma, which have very different matrix compositions.[14]
Solutions:
-
Step 1: Profile the Matrix Effect. Perform a post-column infusion experiment. This involves infusing a constant flow of cotinine and this compound solution into the MS while injecting a prepared blank matrix extract. Dips in the baseline signal will reveal the retention times where ion suppression is most severe.[2][17]
-
Step 2: Improve Chromatography. Adjust your chromatographic gradient to move the cotinine peak away from the ion suppression zones identified in Step 1. Often, interfering phospholipids elute in the middle of a typical reversed-phase gradient.[18][19]
-
Step 3: Enhance Sample Preparation. If chromatographic changes are insufficient, improve the sample cleanup.
| Technique | Principle | Effectiveness for Cotinine | Considerations |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple and fast, but often provides the "dirtiest" extract, leaving phospholipids and salts.[15][20] | Prone to significant matrix effects.[18] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent based on pH and polarity. | More effective at removing salts and phospholipids than PPT.[15][21] | Can be labor-intensive; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Using a solid sorbent to retain the analyte while matrix components are washed away. | Generally provides the cleanest extracts and significantly reduces matrix effects.[6][22] | Requires method development to select the correct sorbent and elution conditions. |
Q5: I am using this compound, but my accuracy and precision are still poor in some matrix lots. Why isn't the IS compensating perfectly?
While a SIL-IS is the best tool for compensation, it is not infallible. This issue arises when the analyte and IS are not affected by the matrix in an identical manner, a phenomenon known as a differential matrix effect.
Probable Causes:
-
Analyte vs. IS Separation: Though rare with a deuterated standard, certain chromatographic conditions could theoretically cause a slight separation between the analyte and the IS, exposing them to slightly different matrix components as they elute.
-
Source-Specific Interferences: An interfering compound in a specific lot of matrix might have a unique effect on the analyte that is not perfectly mirrored by the IS.
-
High Analyte Concentration: At very high concentrations, the analyte itself can contribute to the matrix effect, potentially altering the ionization environment differently for the lower-concentration IS.
Solutions:
-
Step 1: Confirm Co-elution. Overlay the chromatograms for the cotinine and this compound MRM transitions. The peaks should be perfectly aligned with identical shapes.
-
Step 2: Dilute the Sample. If the issue occurs in high-concentration samples, try diluting the sample with blank matrix or mobile phase. This reduces the overall concentration of matrix components entering the ion source.[23]
-
Step 3: Re-evaluate Sample Preparation. A more rigorous cleanup method like SPE is the most robust solution to minimize the overall matrix load, thereby reducing the chance of differential effects.[6][7]
-
Step 4: Investigate Matrix Lots. As per FDA and EMA guidance, test multiple (at least 6) sources of matrix to identify if the problem is specific to one or two lots.[12][14] If so, this highlights the importance of using a pooled matrix for calibrators and QCs that is representative of the study population.
Q6: My signal is unexpectedly high in some samples (ion enhancement). What causes this and how do I address it?
Ion enhancement, while less common than suppression, is the increase in analyte signal due to matrix components.[2] It can lead to a dangerous overestimation of the analyte concentration.
Probable Causes:
-
Reduced Charge Competition: Some matrix components can surprisingly improve the ionization efficiency of the analyte, perhaps by altering the droplet surface tension in a favorable way or by being easily displaced from the droplet surface.[4]
-
Removal of Suppressing Agents: A matrix component could potentially "clean up" the ion source by reacting with or displacing a different component that was causing suppression.
-
Isobaric Interference: A co-eluting matrix component may be fragmenting to produce an ion with the same mass as the monitored product ion for cotinine, artificially inflating the signal.
Solutions:
-
Step 1: Verify MRM Specificity. Review the MRM transitions. Ensure that you are using at least two transitions for cotinine (one quantifier, one qualifier). The ratio of the qualifier to quantifier peak area should be consistent across all standards and samples. A deviation in this ratio for a specific sample suggests an isobaric interference.[24]
-
Step 2: Employ a Cleaner Sample Preparation. Ion enhancement is addressed with the same strategies as ion suppression. Improving sample cleanup via SPE or LLE is the most effective way to remove the interfering components.[15]
-
Step 3: Adjust Chromatography. Altering the mobile phase composition or gradient can separate the analyte from the component causing enhancement.[18]
Part 3: Key Experimental Protocols
A robust method requires quantitative assessment of matrix effects. The following protocol describes the standard industry approach.
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This experiment, based on the post-extraction addition method, is the cornerstone of evaluating matrix effects as recommended by regulatory agencies.[13][20]
Objective: To quantitatively measure the degree of ion suppression or enhancement for cotinine and this compound.
Materials:
-
Blank biological matrix from at least six different sources/lots.
-
Validated stock solutions of cotinine and this compound.
-
Neat solution (typically mobile phase or reconstitution solvent).
-
Your established sample preparation method (e.g., PPT, LLE, or SPE).
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Take an aliquot of the neat solution.
-
Spike with cotinine and this compound at two concentrations: a low QC (LQC) and a high QC (HQC) level.
-
Analyze via LC-MS/MS. Record the peak areas for both the analyte and the IS.
-
-
Prepare Set B (Analyte in Post-Extracted Matrix):
-
Take aliquots of blank matrix from each of the six sources.
-
Process these blank samples using your validated sample preparation procedure.
-
After the final step (e.g., after evaporation and before reconstitution), spike the extracted residue with cotinine and this compound to the same LQC and HQC concentrations as in Set A.
-
Analyze via LC-MS/MS. Record the peak areas for the analyte and IS for each of the six matrix lots.
-
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS for each lot at each concentration level. MF = (Peak Area in Set B) / (Mean Peak Area in Set A)[13]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized Matrix Factor (IS-Normalized MF): This is the most critical value, as it reflects the performance of the compensated method. IS-Normalized MF = (MF of Analyte) / (MF of IS)[14]
-
Acceptance Criteria (per EMA/FDA guidance):
-
The %CV of the IS-Normalized MF across the six or more lots of matrix should not be greater than 15%.[14]
Part 4: Visualization of Concepts & Workflows
Visual aids are crucial for understanding complex analytical processes.
Diagram 1: Troubleshooting Workflow for Matrix Effects
This diagram outlines the logical steps a scientist should take when diagnosing and resolving matrix effect issues.
Caption: A decision tree for systematically diagnosing and mitigating matrix effects.
Diagram 2: Mechanism of Ion Suppression in ESI
This diagram illustrates how matrix components interfere with the analyte ionization process in the electrospray source.
Caption: How matrix components interfere with analyte ionization in the ESI source.
References
- 1. eijppr.com [eijppr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 18. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 21. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. providiongroup.com [providiongroup.com]
- 24. academic.oup.com [academic.oup.com]
Technical Support Center: Improving Cotinine Detection Sensitivity with rac-Cotinine-d3
Welcome to the technical support resource for the sensitive and accurate quantification of cotinine using rac-Cotinine-d3. This guide is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for toxicological and epidemiological studies. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about the use of this compound in quantitative bioanalysis.
Q1: What is this compound and why is it essential for sensitive cotinine detection?
A: this compound is a stable isotope-labeled (SIL) internal standard for cotinine. The "-d3" signifies that three hydrogen atoms on the methyl group have been replaced with deuterium, increasing its mass by three Daltons.[1][2] This mass difference is critical.
-
Causality: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), quantification relies on comparing the instrument's response to the analyte (cotinine) with its response to a known concentration of an internal standard (IS). An ideal IS behaves identically to the analyte during the entire analytical process—from extraction to ionization. Because this compound is chemically almost identical to cotinine, it co-elutes chromatographically and experiences the same procedural losses and matrix effects (ion suppression or enhancement).[3][4] However, the mass spectrometer can easily distinguish it from the native cotinine due to the mass difference. By calculating the peak area ratio of the analyte to the IS, variations introduced during sample handling are normalized, leading to highly accurate and precise quantification, which is crucial for detecting low levels associated with secondhand smoke exposure.[5][6][7]
Q2: What are the recommended mass transitions (MRM) for cotinine and this compound?
A: The selection of Multiple Reaction Monitoring (MRM) transitions is fundamental to achieving specificity and sensitivity. While optimal collision energies must be determined empirically on your instrument, the following transitions are widely reported and serve as an excellent starting point.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Cotinine | 177.1 / 177.4 | 98.3 / 79.6 | Positive |
| This compound (IS) | 180.2 | 101.07 / 79.6 | Positive |
| Sources:[8][9][10] |
Q3: What concentration of this compound internal standard should I use?
A: The key is consistency. The exact same amount of internal standard must be added to every calibrator, quality control (QC) sample, and unknown sample.[11] A common practice is to choose a concentration that falls within the mid-range of your calibration curve and produces a strong, stable signal without saturating the detector. Published methods have successfully used concentrations such as 5 ng/mL or 50 ng/g, depending on the sample matrix and expected analyte concentrations.[6][12]
Q4: Can I use this compound to quantify other nicotine metabolites like trans-3'-hydroxycotinine?
A: No, this is not recommended. The principle of using a stable isotope-labeled internal standard relies on its near-identical chemical and physical behavior to the specific analyte of interest. To accurately quantify trans-3'-hydroxycotinine, you must use its corresponding labeled standard, such as trans-3'-hydroxycotinine-d3.[6] Using a mismatched IS (a practice known as using an "analog" internal standard) can lead to inaccurate results because it will not adequately compensate for differences in extraction recovery or ionization efficiency.
Troubleshooting and Optimization Guide
This section provides solutions to specific issues you may encounter during method development and sample analysis.
Issue 1: High Variability or Poor Reproducibility of IS Peak Area
-
Question: My this compound peak area is inconsistent across my analytical run, even in my calibration standards. What's happening?
-
Answer & Solution: High variability in the internal standard signal points to issues in sample preparation or matrix effects.
-
Causality (Sample Prep): The IS must be added at the beginning of the sample preparation workflow to account for any losses during extraction, evaporation, and reconstitution steps.[13] Inconsistent pipetting of the IS is a primary source of error.
-
Causality (Matrix Effects): Biological matrices like plasma, serum, and urine are complex and contain salts, lipids, and proteins that can interfere with the ionization process in the mass spectrometer source, a phenomenon known as matrix effect.[12][14] This can suppress (or enhance) the signal of your analyte and IS. If the matrix composition varies significantly between your samples, it can lead to IS signal variability.
-
Troubleshooting Steps:
-
Verify Pipettes: Ensure all pipettes, especially the one used for the IS spiking solution, are properly calibrated.
-
Optimize Sample Cleanup: If you are using a simple protein precipitation, consider a more rigorous method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner final extract.[15][16]
-
Chromatographic Separation: Adjust your LC gradient to better separate cotinine from the bulk of the matrix components, which often elute early in the run.[13]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for Cotinine and IS
-
Question: My chromatographic peaks for both cotinine and this compound are tailing badly. How can I improve this?
-
Answer & Solution: Poor peak shape is typically a chromatography issue.
-
Causality: Cotinine is a basic compound. Interactions with residual silanols on the silica backbone of C18 columns can cause peak tailing. The mobile phase composition, particularly its pH, also plays a critical role in controlling the ionization state of the analyte and its interaction with the stationary phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: For basic compounds like cotinine, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape by protonating the analyte. Conversely, some methods use a basic mobile phase to run in a neutral state. Experimentation is key.
-
Consider an Alternative Column: Phenyl-hexyl stationary phases have been shown to provide excellent peak shape and retention for cotinine and related compounds.[13][17]
-
Column Health: Flush the column with a strong solvent to remove potential contaminants. If peak shape does not improve, the column may be degraded and require replacement.
-
-
Issue 3: Low Sensitivity or Inability to Reach the Desired LLOQ
-
Question: I can't reach the low limit of quantification (LLOQ) needed for my study (e.g., <0.1 ng/mL). My IS signal is strong, but the cotinine signal is too weak at low concentrations.
-
Answer & Solution: This is a classic sensitivity problem that can be addressed by optimizing MS parameters or reducing signal suppression.
-
Causality: The efficiency of fragmentation in the collision cell of a tandem mass spectrometer is highly dependent on the collision energy (CE) and other compound-specific voltages.[12][18] Using non-optimized parameters will result in a weak product ion signal. Furthermore, even with a good IS, severe ion suppression can quench the analyte signal to the point where it is indistinguishable from noise.[13]
-
Troubleshooting Steps:
-
Optimize MS/MS Parameters: Perform a direct infusion of a pure cotinine standard solution into the mass spectrometer. Systematically adjust the declustering potential, collision energy, and cell exit potential to find the values that yield the maximum, most stable signal for your chosen MRM transition.[4] Repeat this process for this compound.
-
Improve Sample Cleanup: As mentioned in Issue 1, a cleaner sample is critical for reducing ion suppression. An effective SPE protocol can dramatically improve sensitivity.[19]
-
Increase Sample Volume: If feasible, increase the initial sample volume while keeping the final reconstitution volume the same. This effectively concentrates the analyte.
-
-
Issue 4: Minor Chromatographic Shift Between Cotinine and this compound
-
Question: My this compound peak elutes slightly before my cotinine peak. Is this a problem?
-
Answer & Solution: A small, consistent shift in retention time is a known and generally acceptable phenomenon.
-
Causality: This is known as an "isotopic effect." Deuterium is slightly heavier than hydrogen, which can sometimes lead to minor differences in interaction with the stationary phase, causing the deuterated standard to elute slightly earlier.[4] Retention time differences of 0.02 minutes have been reported and are considered normal.[20]
-
Validation Step: The key is to ensure this shift is consistent across the entire run and that it does not impact the integration of either peak. As long as the two compounds elute closely and are subjected to the same matrix effects at the point of elution, the internal standard will still provide valid correction.
-
Key Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Preparation of Calibration Standards and QC Samples
-
Prepare Primary Stocks: Create a 1 mg/mL stock solution of cotinine in methanol. Create a separate 100 µg/mL stock of this compound in methanol.
-
Prepare Working Standards:
-
Cotinine Working Solution: Perform serial dilutions from the primary stock to create a working solution (e.g., 1 µg/mL) used to spike the calibration curve.
-
IS Working Solution: Dilute the this compound stock to a final working concentration (e.g., 100 ng/mL).[11] This solution will be added to all samples.
-
-
Spike Calibration Curve:
-
Aliquot blank matrix (e.g., drug-free serum or urine) into a series of tubes.
-
Spike with decreasing volumes of the cotinine working solution to create a calibration curve covering the desired analytical range (e.g., 0.05 ng/mL to 500 ng/mL).[17]
-
Add a fixed volume of the IS working solution (e.g., 50 µL) to each calibrator, QC, and sample.
-
-
Prepare QC Samples: Prepare low, medium, and high QC samples from a separate weighing of cotinine to ensure independent verification of the curve's accuracy.[12]
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This method is fast and effective for many applications.
-
Aliquot 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[15][21]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Workflow for Cotinine Quantification
The following diagram outlines the logical flow of a typical quantitative analysis using an internal standard.
Caption: General workflow for cotinine quantification.
The Role of the Internal Standard in Correcting Variability
This diagram illustrates the core principle of using an internal standard for accurate measurement.
Caption: How internal standards normalize for experimental variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 3. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bevital.no [bevital.no]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chromatography/atmospheric pressure ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 10. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 17. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solid-Phase Extraction for Cotinine with rac-Cotinine-d3
Welcome to the technical support center for optimizing solid-phase extraction (SPE) of cotinine, utilizing rac-Cotinine-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. The following information is curated to enhance the accuracy, reproducibility, and efficiency of your analytical methods.
I. Troubleshooting Guide: Navigating Common SPE Challenges
This section addresses specific issues that may arise during the solid-phase extraction of cotinine. Each problem is analyzed from a mechanistic standpoint, offering logical, step-by-step solutions.
Issue 1: Low Recovery of Cotinine and/or this compound
Low recovery is one of the most frequent challenges in SPE, indicating a loss of the analyte and internal standard during the extraction process.[1][2]
Potential Causes and Solutions:
-
Inappropriate Sorbent Selection: The chemical properties of the sorbent may not be optimal for retaining cotinine. Cotinine is a moderately polar compound, and its retention can be influenced by the pH of the sample matrix.[3]
-
Solution: For cotinine, which contains both non-polar and cationic characteristics, consider screening several sorbent types. Options include reversed-phase (e.g., C8 or C18), and mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms (e.g., C8/SCX).[4][5] Mixed-mode sorbents can offer enhanced selectivity and cleaner extracts.[5]
-
-
Incorrect Sample pH: The pH of the sample load solution significantly impacts the ionization state of cotinine and its interaction with the SPE sorbent.
-
Solution: To enhance retention on reversed-phase sorbents, the pH of the sample should be adjusted to suppress the ionization of cotinine. Conversely, for cation exchange sorbents, the pH should be adjusted to ensure cotinine is positively charged. Studies have shown that increasing the pH of urine samples to a basic state improves the extraction efficiency of cotinine.[6][7] One study achieved optimal extraction at a pH of 13.[6][7]
-
-
Breakthrough During Sample Loading or Washing: The analyte may not be adequately retained on the sorbent and is lost during the loading or washing steps.
-
Solution:
-
Verify Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated with a solvent similar to the sample matrix before loading.[5][8] Improper conditioning can lead to poor retention.[8]
-
Optimize Flow Rate: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent.[2] A typical processing speed is around 1 mL/min.[5]
-
Evaluate Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte.[1][5] Test a weaker wash solvent or a different solvent composition to remove interferences without affecting cotinine recovery.
-
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[1][2]
-
Solution:
-
Increase Elution Solvent Strength: If using a reversed-phase sorbent, increase the percentage of the organic solvent in the elution mixture. For ion-exchange sorbents, adjust the pH or ionic strength of the elution solvent to neutralize the charge of the analyte or sorbent.
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely recover the analyte.[2][8] Try increasing the elution volume and collecting fractions to determine the elution profile.
-
Incorporate a "Soak Step": Allowing the elution solvent to remain in contact with the sorbent for a few minutes before final elution can improve recovery for analytes with slow desorption kinetics.[5]
-
-
Issue 2: High Variability and Poor Reproducibility
Inconsistent results across samples or batches can compromise the reliability of your data.[1]
Potential Causes and Solutions:
-
Inconsistent Sample Pre-treatment: Variations in sample pH, viscosity, or particulate matter can affect SPE performance.
-
Solution: Standardize the pre-treatment protocol for all samples. This includes consistent pH adjustment, centrifugation, or filtration to remove particulates.[9]
-
-
Variable Flow Rates: Inconsistent flow rates during any of the SPE steps can lead to variability in retention and elution.
-
Solution: Utilize a vacuum manifold with a gauge or a positive pressure manifold to ensure consistent flow rates across all samples. Automated SPE systems can also provide highly reproducible flow rates.[10]
-
-
Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, especially with silica-based sorbents, it can lead to inconsistent recoveries.[2][5]
-
Exceeding Sorbent Capacity: Overloading the SPE cartridge can result in breakthrough and inconsistent recoveries.[8]
Issue 3: Matrix Effects in LC-MS/MS Analysis
Co-eluting matrix components can suppress or enhance the ionization of cotinine and this compound, leading to inaccurate quantification.[11]
Potential Causes and Solutions:
-
Insufficient Removal of Interferences: The SPE protocol may not be effectively removing matrix components that interfere with the analysis.
-
Solution:
-
Optimize the Wash Step: Experiment with different wash solvents of varying strengths to remove a broader range of interferences without eluting the analyte.[1]
-
Utilize a More Selective Sorbent: As mentioned previously, mixed-mode SPE can provide superior cleanup compared to single-mode sorbents.[5]
-
Incorporate a Solvent Change: After the wash step, a different, stronger elution solvent can be used to selectively elute the analyte, leaving more interferences behind.
-
-
-
The Importance of this compound: A stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects.
-
Explanation: Since this compound is chemically and physically very similar to cotinine, it will experience similar matrix effects during ionization. By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized, leading to more accurate and precise quantification.[12][13]
-
II. Frequently Asked Questions (FAQs)
General Method Development
Q1: What are the key properties of cotinine to consider when developing an SPE method?
A1: Key properties of cotinine include its pKa, polarity, and stability. Cotinine is a weak base, and its ionization state is pH-dependent. This is a critical factor for optimizing its retention and elution on ion-exchange sorbents. It is also a moderately polar molecule, making it suitable for reversed-phase SPE.
Q2: How do I choose the right SPE sorbent for cotinine analysis?
A2: The choice of sorbent depends on the sample matrix and the desired selectivity.
-
Reversed-Phase (C8, C18): Good for general-purpose extraction of moderately non-polar compounds like cotinine from aqueous matrices.
-
Polymeric Sorbents: Often offer higher capacity and stability across a wider pH range compared to silica-based sorbents.
-
Mixed-Mode (e.g., Cation Exchange + Reversed-Phase): Provide orthogonal retention mechanisms, leading to enhanced selectivity and cleaner extracts, which is particularly beneficial for complex matrices like urine or plasma.[5]
The Role of this compound
Q3: Why is it important to use a stable isotope-labeled internal standard like this compound?
A3: Using a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: As discussed in the troubleshooting section, it effectively compensates for ionization suppression or enhancement.[12][13]
-
Correction for Extraction Variability: It accounts for any analyte loss during the multi-step SPE process, improving the accuracy and precision of the method.
-
Improved Peak Identification: The co-elution of the analyte and the internal standard provides confidence in peak identification.
Q4: When should I add the this compound internal standard to my sample?
A4: The internal standard should be added to the sample as early as possible in the workflow, ideally before any sample pre-treatment steps. This ensures that it experiences the same potential for loss as the native analyte throughout the entire process, from extraction to analysis.
Sample-Specific Considerations
Q5: Are there any special considerations for extracting cotinine from urine samples?
A5: Yes, urine is a complex matrix.
-
Hydrolysis of Conjugates: Cotinine can be present in urine as glucuronide conjugates.[14] Depending on the goals of the study, an enzymatic hydrolysis step (e.g., using β-glucuronidase) may be necessary to measure total cotinine.[15] However, some methods have shown evidence of metabolite loss during enzymatic hydrolysis.[16]
-
High Salt Content: The high salt content in urine can interfere with SPE. A dilution step before loading the sample onto the SPE cartridge is often recommended.
Q6: What about extracting cotinine from plasma or serum?
A6: Plasma and serum contain high levels of proteins that can clog the SPE cartridge and interfere with the extraction.
-
Protein Precipitation: A protein precipitation step (e.g., with acetonitrile or methanol) is often performed before SPE.[17] The supernatant is then diluted and subjected to SPE.
-
Matrix Effects: Plasma and serum can also cause significant matrix effects in LC-MS/MS analysis, making the use of this compound particularly important.[11]
III. Experimental Protocols and Data
Baseline SPE Protocol for Cotinine in Urine
This protocol provides a starting point for method development and can be optimized based on your specific instrumentation and requirements.
1. Sample Pre-treatment: a. To 1 mL of urine, add 50 µL of a working solution of this compound. b. Add 1 mL of a buffer solution to adjust the pH as needed for the chosen sorbent. c. Vortex for 30 seconds. d. Centrifuge at 3000 rpm for 10 minutes to pellet any particulates.[18]
2. SPE Procedure (using a mixed-mode C8/SCX sorbent): a. Conditioning: Pass 3 mL of methanol through the cartridge.[19] b. Equilibration: Pass 3 mL of deionized water through the cartridge.[19] c. Sample Loading: Load the pre-treated supernatant onto the cartridge at a flow rate of 1-2 mL/min.[19] d. Washing: i. Pass 3 mL of deionized water through the cartridge.[19] ii. Pass 3 mL of 1 M acetic acid.[19] iii. Pass 3 mL of methanol.[19] e. Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.[18][19] f. Elution: Elute the analytes with 3 mL of a freshly prepared mixture of methylene chloride:isopropanol:ammonium hydroxide (78:20:2 v/v/v).[19]
3. Post-Elution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at < 35°C.[19] b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Sample pH (Reversed-Phase) | > 8.0 | Suppresses ionization of cotinine for better retention. |
| Sample pH (Cation Exchange) | < 6.0 | Ensures cotinine is positively charged for strong retention. |
| Loading Flow Rate | 1-2 mL/min | Allows for sufficient interaction between analyte and sorbent. |
| Elution Solvent (Reversed-Phase) | High percentage of organic solvent (e.g., >80% Methanol or Acetonitrile) | Ensures complete desorption of the analyte. |
| Elution Solvent (Cation Exchange) | Ammoniated organic solvent (e.g., 5% NH4OH in Methanol) | Neutralizes the charge on cotinine for elution. |
Visualizations
Caption: A typical workflow for solid-phase extraction of cotinine.
Caption: Troubleshooting logic for common SPE issues.
IV. References
-
Bernert, J. T., et al. (1997). Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chromatography/atmospheric pressure ionization tandem mass spectrometry. Clinical Chemistry, 43(12), 2281-2291. --INVALID-LINK--
-
Gharaibeh, A., et al. (2009). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC-MS. Journal of Chromatographic Science, 47(2), 170-176. --INVALID-LINK--
-
Heidari, Z., et al. (2013). Determination of Cotinine by LC–MS-MS with Automated Solid-Phase Extraction. Journal of Chromatographic Science, 52(7), 653-658. --INVALID-LINK--
-
Lafay, F., et al. (2009). Contribution of microextraction in packed sorbent for the analysis of cotinine in human urine by GC-MS. Analytical and Bioanalytical Chemistry, 396(2), 937-941. --INVALID-LINK--
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. --INVALID-LINK--
-
Massadeh, A. M., Gharaibeh, A. A., & Omari, K. W. (2009). A single-step extraction method for the determination of nicotine and cotinine in Jordanian smokers' blood and urine samples by RP-HPLC and GC-MS. Journal of chromatographic science, 47(2), 170-176. --INVALID-LINK--
-
Nakajima, M., & Yokoi, T. (2005). Interindividual variability in nicotine metabolism: C-oxidation and glucuronidation. Drug metabolism and pharmacokinetics, 20(4), 227-235. --INVALID-LINK--
-
Petersen, D. R., Norris, K. J., & Mitchell, M. C. (1984). The effect of ethanol on the metabolism of nicotine in vitro. Alcoholism: Clinical and Experimental Research, 8(5), 463-467. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Fisher Scientific. --INVALID-LINK--
-
U.S. Centers for Disease Control and Prevention. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. --INVALID-LINK--
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. --INVALID-LINK--
-
BenchChem. (2025). Application Note: Solid-Phase Extraction (SPE) Protocols for the Quantification of Nicotine N-Oxide in Human Urine. --INVALID-LINK--
-
Byrd, G. D., et al. (1992). Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers. Drug metabolism and disposition, 20(2), 192-197. --INVALID-LINK--
-
Forensic Toxicology Laboratory, Office of Chief Medical Examiner, City of New York. (n.d.). Nicotine and Cotinine by Solid Phase Extraction. --INVALID-LINK--
-
Gilson. (n.d.). Automated SPE Method for the Determination of Cotinine in Biological Fluid. --INVALID-LINK--
-
Kudo, K., et al. (2019). In vivo quantification and pharmacokinetic studies of cotinine in mice after smoke exposure by LC‐MS/MS. Biomedical Chromatography, 33(11), e4653. --INVALID-LINK--
-
Murphy, S. E., et al. (2013). Determination of Cotinine, 3′-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography. Nicotine & Tobacco Research, 15(3), 756-761. --INVALID-LINK--
-
Poole, C. F. (2017). Three Common SPE Problems. LCGC International, 30(1), 2-6. --INVALID-LINK--
-
Soylemezoglu, T., & Demir, B. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. Journal of Analytical & Bioanalytical Techniques, 8(6). --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions. --INVALID-LINK--
-
Wang, C., et al. (2014). Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 38(7), 424-432. --INVALID-LINK--
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. --INVALID-LINK--
-
Zuo, Y., et al. (2002). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Journal of analytical toxicology, 26(7), 497-502. --INVALID-LINK--
-
UCT. (n.d.). Extraction and Analysis of Nicotine, Cotinine and Anabasine from Urine using SPE and GC-MS. --INVALID-LINK--
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. thermofisher.com [thermofisher.com]
- 10. gilsoncn.com [gilsoncn.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique | MDPI [mdpi.com]
- 18. nyc.gov [nyc.gov]
- 19. unitedchem.com [unitedchem.com]
Technical Support Center: Troubleshooting Ion Suppression in rac-Cotinine-d3 Methods
Welcome to the technical support center for LC-MS/MS analysis of cotinine utilizing rac-Cotinine-d3 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve issues related to ion suppression, a common phenomenon that can compromise the accuracy, precision, and sensitivity of bioanalytical methods.[1][2][3][4]
Ion suppression is the reduction of an analyte's signal due to the presence of co-eluting compounds from the sample matrix.[5][6] These interfering components can compete with the analyte of interest for ionization in the mass spectrometer's source, leading to inaccurate quantification.[5][7] While stable isotope-labeled (SIL) internal standards like this compound are employed to compensate for these matrix effects, their effectiveness is not always guaranteed.[8][9] This guide provides a structured approach to identifying, diagnosing, and mitigating ion suppression in your this compound methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my cotinine analysis?
A1: Ion suppression is a type of matrix effect where co-eluting molecules from your sample (e.g., phospholipids, salts, proteins from plasma or urine) interfere with the ionization of your target analyte (cotinine) and its internal standard (this compound) in the mass spectrometer's ion source.[1][10][11] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness.[1][3] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[7][10]
Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: While SIL internal standards are the preferred choice to compensate for matrix effects, they are not infallible.[8][10] The underlying assumption is that the analyte and the SIL internal standard will experience the same degree of ion suppression.[9] However, differences in retention time between the analyte and its deuterated analog, known as the "deuterium isotope effect," can lead to them experiencing different levels of suppression. This can result in an inaccurate analyte-to-internal standard response ratio, compromising the reliability of your results.
Q3: What are the most common sources of ion suppression in biological samples like plasma or urine?
A3: Phospholipids are a major cause of ion suppression, particularly in plasma samples.[10][12][13] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants or dosing vehicles, can also contribute significantly to matrix effects.[1]
Q4: How can I determine if ion suppression is affecting my assay?
A4: There are two primary methods to assess matrix effects: the qualitative post-column infusion experiment and the quantitative post-extraction spike method.[1][10] The post-column infusion method helps identify regions in your chromatogram where suppression occurs, while the post-extraction spike method quantifies the extent of signal suppression or enhancement.[1][3][14]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of cotinine with this compound, with a focus on ion suppression as a root cause.
Symptom 1: Poor Signal Intensity or Inconsistent Peak Areas for Cotinine and/or this compound
Potential Cause: Significant ion suppression is likely occurring at the retention time of your analytes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or inconsistent signals.
Experimental Protocols:
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones [3][14][15]
-
Objective: To visually identify the retention time windows where co-eluting matrix components cause ion suppression.
-
Methodology:
-
Prepare a standard solution of cotinine that provides a stable, mid-range signal on your mass spectrometer.
-
Set up a 'T' junction to connect a syringe pump to the flow path between your LC column and the MS ion source.
-
Infuse the cotinine standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase eluting from the column.
-
Once a stable baseline signal for the infused cotinine is achieved, inject an extracted blank matrix sample (e.g., plasma or urine processed without the analyte and internal standard).
-
Monitor the signal of the infused cotinine. A dip in the baseline indicates a region of ion suppression.
-
2. Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method) [1]
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Methodology:
-
Set A (Neat Solution): Prepare a standard of cotinine and this compound in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample. Spike the extracted matrix with the same concentration of cotinine and this compound as in Set A.
-
Analyze both sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
Symptom 2: High Variability in Analyte/Internal Standard Ratio Across Different Sample Lots
Potential Cause: Differential matrix effects between individual sample sources are affecting the analyte and internal standard differently.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in analyte/IS ratio.
Mitigation Strategies:
-
Enhanced Sample Preparation: Simple protein precipitation is often insufficient for removing all interfering matrix components.[3][4][18] Consider implementing more selective sample preparation techniques:
-
Liquid-Liquid Extraction (LLE): Can effectively remove highly polar and non-polar interferences.[10]
-
Solid-Phase Extraction (SPE): Offers high selectivity for analyte isolation and removal of matrix components.[5][10]
-
Phospholipid Removal Plates/Cartridges: Specifically designed to deplete phospholipids from the sample extract, which are a primary source of ion suppression in plasma.[12][13][19]
-
-
Chromatographic Optimization:
-
Adjust the gradient profile to separate cotinine and this compound from the ion suppression zones identified in the post-column infusion experiment.
-
Consider using a different stationary phase that provides alternative selectivity.
-
A study on urinary cotinine successfully utilized online ion exchange coupled with an analytical column to eliminate ion suppression effects.[20][21]
-
Symptom 3: Poor Peak Shape or Peak Splitting
Potential Cause: While often a chromatographic issue, severe matrix effects can sometimes contribute to distorted peak shapes.[11] Co-eluting matrix components can affect the analyte's interaction with the stationary phase.[11]
Troubleshooting Steps:
-
Confirm Chromatographic Integrity: Inject a neat standard solution of cotinine and this compound. If the peak shape is good, the issue is likely matrix-related.
-
Improve Sample Cleanup: As outlined above, a more effective sample preparation method can resolve this issue by removing the interfering components.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on both chromatography and ionization.[6][22] However, this may compromise the limit of quantitation.
Data Summary Table
| Issue | Potential Cause | Recommended Diagnostic Tool | Primary Mitigation Strategy |
| Low/Inconsistent Signal | Ion Suppression | Post-Column Infusion | Chromatographic Optimization |
| High Ratio Variability | Differential Matrix Effects | Multi-Lot Matrix Effect Assessment | Enhanced Sample Preparation (SPE, LLE) |
| Poor Peak Shape | Matrix Overload/Interference | Neat Standard Injection vs. Matrix | Enhanced Sample Preparation |
| Assay Imprecision | Variable Ion Suppression | Quantitative Matrix Effect Assessment | Enhanced Sample Preparation, Dilution |
Concluding Remarks
Dealing with ion suppression is a critical aspect of developing robust and reliable LC-MS/MS methods for cotinine analysis. The use of this compound is a powerful tool, but its effectiveness relies on the co-elution and co-suppression with the native analyte. By systematically diagnosing the presence and extent of ion suppression and implementing targeted strategies in sample preparation and chromatography, researchers can overcome these challenges and ensure the generation of high-quality, accurate data. Regulatory bodies like the FDA emphasize the importance of assessing and mitigating matrix effects during bioanalytical method validation.[16][23][24][25]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DSpace [research-repository.griffith.edu.au]
- 23. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 24. pharmacompass.com [pharmacompass.com]
- 25. ovid.com [ovid.com]
Technical Support Center: Ensuring the Stability of rac-Cotinine-d3 in Biological Samples
Welcome to the technical support center dedicated to ensuring the stability and accurate quantification of rac-Cotinine-d3 in biological samples. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound as an internal standard for the quantification of cotinine, a primary biomarker for tobacco exposure.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during sample collection, handling, storage, and analysis. Our goal is to equip you with the knowledge to maintain the integrity of your samples and generate reliable, reproducible data.
Part 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common questions regarding the stability of this compound in various biological matrices.
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of this compound, and cotinine in general, is influenced by several factors:
-
Temperature: Improper storage temperatures can lead to degradation.
-
pH: The pH of the biological matrix, particularly urine, can impact the stability and extraction efficiency of cotinine.[1]
-
Enzymatic Degradation: While cotinine is more stable than its parent compound, nicotine, enzymatic activity in unpreserved samples can still be a concern.[2][3][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte.[5][6]
-
Matrix Effects: Components within the biological matrix (e.g., salts, proteins, phospholipids) can interfere with the analysis, particularly in LC-MS/MS methods, leading to ion suppression or enhancement.[7][8][9][10][11]
Q2: What are the recommended storage conditions for biological samples containing this compound?
Proper storage is critical for maintaining the stability of this compound. The following table summarizes recommended storage temperatures and durations for different biological matrices based on available literature.
| Biological Matrix | Short-Term Storage (≤ 72 hours) | Long-Term Storage (> 72 hours) | Supporting Evidence |
| Plasma/Serum | 4°C | -20°C or -80°C | Cotinine in plasma is stable for extended periods when frozen.[12][13] Studies have shown stability for up to a year at -20°C.[12] For very long-term storage, -80°C is recommended.[5] |
| Urine | 4°C | -20°C or -80°C | Urine samples should be stored frozen to prevent degradation.[14] Acidification to pH < 3 can help retard evaporative loss of nicotine and its metabolites.[15] |
| Saliva | Room Temperature (~25°C), 4°C, or -80°C | -20°C or -80°C | Cotinine in saliva has been shown to be stable for up to 21 days at room temperature, 4°C, and -80°C.[5][16] |
Q3: How many freeze-thaw cycles can my samples undergo before this compound stability is compromised?
While some studies have shown cotinine to be stable through several freeze-thaw cycles, it is best practice to minimize them.[5][17] It is recommended to aliquot samples into smaller volumes upon collection to avoid repeated thawing of the entire sample.[12] If repeated analysis is anticipated, validating the stability of this compound for a specific number of freeze-thaw cycles in your matrix is advisable.[6]
Q4: Does the pH of the urine sample affect the stability and analysis of this compound?
Yes, the pH of urine can significantly impact the analysis of cotinine. Cotinine is a weak base, and its extraction efficiency can be pH-dependent.[1] Some analytical methods recommend adjusting the urine pH to a basic level (e.g., >13 with NaOH) to ensure that cotinine is in its unionized form, which is more readily extracted by organic solvents.[1] Conversely, acidifying urine samples can help preserve the stability of nicotine and its metabolites during storage.[15] It is crucial to be consistent with the pH adjustment of your samples, calibrators, and quality controls to ensure accurate and reproducible results.
Part 2: Troubleshooting Guide for this compound Analysis
This section provides a structured approach to troubleshooting common issues encountered during the quantification of this compound using LC-MS/MS.
Issue 1: Poor Peak Shape or Low Intensity for this compound
Possible Causes & Solutions
-
Cause: Matrix Effects (Ion Suppression). Endogenous components in the biological matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[11]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10][18] Protein precipitation is a simpler method but may be less effective at removing all interferences.[15]
-
Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from the matrix interferences.[19][20]
-
Dilution: Dilute the sample with the initial mobile phase. This can reduce the concentration of interfering components, but may also lower the analyte signal.
-
-
-
Cause: Suboptimal LC-MS/MS Parameters. Incorrect mass transitions, collision energy, or source parameters can lead to a weak signal.
-
Troubleshooting Steps:
-
Issue 2: High Variability in this compound Area Counts Between Replicates
Possible Causes & Solutions
-
Cause: Inconsistent Sample Preparation. Variability in pipetting, extraction, or reconstitution steps can lead to inconsistent results.
-
Troubleshooting Steps:
-
Use of an Automated System: If available, use an automated liquid handler for sample preparation to minimize human error.[10][18]
-
Review Pipetting Technique: Ensure proper and consistent pipetting technique for all steps, especially the addition of the internal standard.
-
Ensure Complete Reconstitution: After evaporation, ensure the sample is fully redissolved in the reconstitution solvent by vortexing or sonicating.
-
-
-
Cause: Sample Degradation. If samples have been handled or stored improperly, degradation of this compound could be occurring.
-
Troubleshooting Steps:
-
Review Sample History: Check the storage temperature and the number of freeze-thaw cycles for the problematic samples.
-
Analyze a Freshly Spiked QC Sample: Prepare and analyze a new quality control (QC) sample to verify the integrity of your analytical process.
-
-
Issue 3: this compound Peak Detected in Blank Samples (Carryover)
Possible Causes & Solutions
-
Cause: Autosampler Carryover. Residual this compound from a high-concentration sample may be injected with the subsequent blank sample.
-
Troubleshooting Steps:
-
Optimize Autosampler Wash: Increase the volume and/or use a stronger wash solvent in the autosampler wash protocol.
-
Inject a Blank After High-Concentration Samples: Program the injection sequence to include one or more blank injections immediately following high-concentration samples.
-
-
-
Cause: Contaminated System. The HPLC column or other parts of the LC-MS/MS system may be contaminated.
-
Troubleshooting Steps:
-
Flush the System: Flush the entire LC system with a strong solvent.
-
Replace the Column: If flushing does not resolve the issue, the analytical column may need to be replaced.
-
-
Part 3: Experimental Protocols and Diagrams
This section provides a general workflow for the analysis of this compound in biological samples and includes a DOT script for visualizing the process.
General Experimental Workflow
-
Sample Collection and Pre-processing:
-
Collect biological samples (plasma, urine, or saliva) using appropriate collection devices.
-
For plasma, use an anticoagulant such as EDTA. Centrifuge whole blood to separate plasma.
-
For urine, collect a mid-stream sample. Consider measuring creatinine for normalization.
-
For saliva, use a collection device that does not interfere with the assay.
-
Immediately after collection, store samples at the recommended temperature.
-
-
Sample Preparation (Protein Precipitation Example for Plasma):
-
Pipette a known volume of plasma into a microcentrifuge tube.
-
Add the working solution of this compound.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) at a specific ratio (e.g., 3:1).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a suitable HPLC column (e.g., C18).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode.
-
Workflow Diagram
Caption: General workflow for this compound analysis in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Matrix Effects on Binding Properties and Characterization of Cotinine Molecularly Imprinted Polymer on Paper-Based Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The detection of caffeine and cotinine in umbilical cord tissue using liquid chromatography–tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in using rac-Cotinine-d3 as an internal standard
Welcome to the technical support center for the use of rac-Cotinine-d3 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ensure the highest quality data in quantitative analytical methods. Here, we will address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, grounded in scientific principles and field-proven expertise.
Introduction to this compound in Quantitative Analysis
This compound is a deuterated analog of cotinine, the primary metabolite of nicotine.[1][2] It is widely used as an internal standard (IS) in chromatographic and mass spectrometric methods, such as GC-MS and LC-MS/MS, for the quantification of cotinine in various biological matrices.[2][3] The principle behind using a stable isotope-labeled internal standard like this compound is that it is chemically almost identical to the analyte of interest (cotinine), and therefore exhibits similar behavior during sample preparation, chromatography, and ionization.[4][5] By adding a known amount of the internal standard to each sample, it can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[4]
However, despite its advantages, there are several potential pitfalls that can compromise the integrity of your results. This guide will walk you through these common issues and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing unexpected signal in my internal standard channel for blank samples. What could be the cause?
This is a classic sign of isotopic interference , also known as "cross-talk," and it is a critical issue to address in method development.
Causality Explained:
Isotopic interference occurs when the signal from the unlabeled analyte (cotinine) contributes to the signal of the deuterated internal standard (this compound).[6] While mass spectrometry can distinguish between the nominal masses of cotinine and cotinine-d3, naturally occurring heavy isotopes (primarily ¹³C) in the cotinine molecule can result in an ion with a mass-to-charge ratio (m/z) that overlaps with the m/z of the internal standard.[7] For cotinine-d3, which has a mass increase of 3 Daltons, the M+3 isotope peak of native cotinine could potentially interfere.
This interference becomes particularly problematic at high concentrations of the analyte, where the isotopic contribution can be significant enough to artificially inflate the internal standard signal. This, in turn, leads to an underestimation of the analyte-to-internal standard ratio and, consequently, an under-quantification of the analyte.[7]
Troubleshooting Protocol:
-
Confirm Cross-Talk:
-
Prepare a blank matrix sample (e.g., drug-free urine or plasma).
-
Prepare a high-concentration standard of unlabeled cotinine in the blank matrix (e.g., at the upper limit of quantification, ULOQ).
-
Inject this sample and monitor the MRM transition for this compound. Any signal detected confirms cross-talk from the native analyte.
-
-
Optimize Mass Spectrometry Parameters:
-
Increase Mass Resolution: If using a high-resolution mass spectrometer, ensure the resolution is sufficient to distinguish between the analyte's isotopic peak and the internal standard.
-
Select a Different Precursor/Product Ion: If possible, choose a fragmentation pathway for the internal standard that is not subject to interference from the analyte.
-
-
Adjust Internal Standard Concentration:
-
Ensure the concentration of the internal standard is appropriate. A common practice is to use a concentration that is in the mid-range of the calibration curve. If the IS concentration is too low, even minor isotopic contributions from high analyte concentrations can be significant.[7]
-
Data Summary Table: Assessing Isotopic Contribution
| Sample ID | Analyte (Cotinine) Concentration | IS (this compound) Concentration | Observed IS Peak Area | % Contribution from Analyte |
| Blank + IS | 0 ng/mL | 50 ng/mL | 500,000 | 0% |
| ULOQ (No IS) | 1000 ng/mL | 0 ng/mL | 25,000 | 5% |
| LLOQ + IS | 1 ng/mL | 50 ng/mL | 501,000 | 0.2% |
| ULOQ + IS | 1000 ng/mL | 50 ng/mL | 525,000 | 5% |
This table illustrates how to quantify the percentage of the internal standard signal that is due to isotopic contribution from the analyte at the ULOQ.
Question 2: My internal standard and analyte peaks are slightly separated, and I'm seeing poor reproducibility, especially in complex matrices. Why is this happening?
This phenomenon is likely due to the chromatographic isotope effect coupled with differential matrix effects.
Causality Explained:
The substitution of hydrogen with deuterium atoms increases the mass of the internal standard. This can lead to subtle differences in physicochemical properties, which may cause the deuterated internal standard to elute slightly earlier or later than the native analyte from a chromatography column. While often negligible, this separation can become a significant problem when dealing with complex biological matrices that are known to cause ion suppression or enhancement.
If the analyte and internal standard elute at slightly different times, they may experience different degrees of matrix effects.[5] This violates the core assumption that the internal standard's ionization is affected in the exact same way as the analyte's, leading to inaccurate and imprecise results.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic isotope effects.
Experimental Protocol: Post-Column Infusion to Evaluate Matrix Effects
-
Setup:
-
Infuse a standard solution of cotinine and this compound at a constant flow rate into the LC flow path after the analytical column, using a T-fitting.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Analysis:
-
Monitor the signal of the infused analytes. A stable, flat baseline is expected.
-
Any dips or peaks in the baseline correspond to zones of ion suppression or enhancement caused by eluting matrix components.
-
-
Interpretation:
-
Overlay the chromatogram from the post-column infusion experiment with a chromatogram of the analyte and internal standard.
-
If their respective peak apexes fall into regions of differing ion suppression/enhancement, this confirms that the chromatographic isotope effect is leading to differential matrix effects.
-
Question 3: Over time, my calibration curves are drifting, and the response of my internal standard seems to be decreasing. Could the this compound be degrading?
Yes, the stability of the internal standard is a critical factor, and both chemical stability and the potential for hydrogen-deuterium (H/D) exchange should be considered.
Causality Explained:
-
Chemical Stability: Like any chemical compound, this compound can degrade over time, especially if stored improperly (e.g., exposure to light, non-optimal temperatures, or in certain solvents).[1] Degradation will lead to a lower concentration of the IS, causing an artificially high analyte-to-IS ratio and an overestimation of the analyte concentration.
-
H/D Exchange: While generally stable, deuterium atoms on a molecule can sometimes exchange with protons (hydrogen atoms) from the surrounding solvent (e.g., water, methanol), especially at non-neutral pH or elevated temperatures.[5] The deuterium atoms on the N-methyl group of cotinine-d3 are generally stable. However, it is crucial to verify this under your specific analytical conditions. H/D exchange would convert the deuterated standard back into the native analyte, doubly impacting the results by decreasing the IS signal and increasing the analyte signal.
Troubleshooting and Verification:
-
Stock Solution Stability:
-
Prepare a fresh stock solution of this compound.
-
Analyze the fresh stock and compare its response to an aged stock solution that has been stored under typical conditions. A significant decrease in response indicates degradation.
-
Best Practice: Store stock solutions in amber vials at or below the manufacturer's recommended temperature, which is often -20°C.[1][8]
-
-
Bench-Top and Autosampler Stability:
-
Spike a set of blank matrix samples with the internal standard.
-
Analyze some samples immediately (T=0).
-
Leave the remaining samples on the benchtop or in the autosampler for an extended period (e.g., 24-48 hours) before analysis.
-
A significant change in the IS response or the appearance of unlabeled cotinine would indicate instability under these conditions.
-
-
Freeze-Thaw Stability:
-
Prepare aliquots of spiked matrix samples.
-
Subject them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).
-
Analyze the samples and compare the results to freshly prepared samples to assess degradation.
-
Question 4: I purchased a new lot of this compound, and now my results are biased compared to the old lot. What should I check?
Lot-to-lot variability in internal standards often points to issues with chemical and isotopic purity .
Causality Explained:
-
Chemical Purity: The internal standard should be free from other compounds that could interfere with the analysis. The manufacturer's Certificate of Analysis (CoA) should specify the chemical purity.
-
Isotopic Purity (Isotopic Enrichment): This refers to the percentage of the internal standard that is fully deuterated (d3). A lower isotopic enrichment means there is a higher percentage of d0 (unlabeled cotinine), d1, and d2 species present.[1] If the new lot has a higher percentage of unlabeled cotinine than the old lot, it will artificially inflate the measured concentration of the analyte. For reliable results, deuterated standards should have high isotopic enrichment (≥98%).[4]
Verification Protocol:
-
Review the Certificate of Analysis (CoA):
-
Carefully compare the CoAs for both the old and new lots. Pay close attention to:
-
Chemical Purity (e.g., by HPLC or NMR).
-
Isotopic Purity / Deuterated Form Distribution (e.g., by mass spectrometry).
-
-
-
Direct Comparison Experiment:
-
Prepare two separate internal standard working solutions, one from the old lot and one from the new lot, at the exact same concentration.
-
Prepare two sets of calibration curves and QCs using these two IS solutions.
-
Analyze both sets. A systematic bias in the results from the new lot will confirm it as the source of the issue.
-
-
Check for Unlabeled Analyte:
-
Prepare a high-concentration solution of the new this compound lot in a clean solvent.
-
Analyze this solution by LC-MS/MS, monitoring the MRM transition for unlabeled cotinine.
-
The presence of a significant peak will confirm contamination with the d0 analyte.
-
Caption: Logical flow for troubleshooting IS lot-to-lot variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
Technical Support Center: Troubleshooting rac-Cotinine-d3 Peak Shape Issues in Chromatography
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for rac-Cotinine-d3 analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges with this specific analyte. As a deuterated, racemic, and basic compound, this compound presents a unique set of analytical hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common peak shape abnormalities, ensuring the accuracy and robustness of your data.
Troubleshooting Guides
This section addresses the most common peak shape issues—tailing, fronting, and splitting—in a direct question-and-answer format. We will explore the underlying causes and provide systematic, step-by-step solutions.
Guide 1: Correcting Severe Peak Tailing
Question: Why is my this compound peak exhibiting significant tailing, and how can I achieve a symmetrical peak?
Answer: Peak tailing is the most prevalent issue when analyzing cotinine and similar basic compounds using standard reversed-phase chromatography. The primary cause is secondary ionic interactions between the protonated analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3][4] These interactions create an alternative retention mechanism that slows a portion of the analyte molecules, causing them to elute later and form a "tail."
-
Optimize Mobile Phase pH (Primary Solution): The most effective way to mitigate silanol interactions is to control the mobile phase pH. Cotinine is a basic molecule, and its charge state, along with the charge state of the silanol groups (pKa ~3.5-4.5), is pH-dependent.[5]
-
Action: Lower the aqueous mobile phase pH to a range of 2.5 - 3.5 using an appropriate buffer or acidifier (e.g., 0.1% formic acid, 10-20 mM ammonium formate).
-
Causality: At a low pH, two things happen:
-
The cotinine molecule becomes fully protonated (Cotinine-H⁺), ensuring a single, consistent charge state.
-
The residual silanol groups are protonated (Si-OH), neutralizing their negative charge and effectively "masking" them from the analyte.[5] This minimizes the secondary ionic interactions, leading to a more symmetrical peak based on hydrophobic interactions alone.
-
-
-
Select an Appropriate Column (Preventative Solution): If pH optimization is insufficient or not possible due to analyte stability, the column itself is the next factor to consider.
-
Action:
-
Use a modern, high-purity "Type B" silica column that has a lower concentration of acidic silanol groups.[5]
-
Employ an "end-capped" column where most residual silanols have been chemically deactivated.
-
Consider alternative stationary phases. A Phenyl-Hexyl phase can offer different selectivity and improved peak shape for basic compounds.[6] For very polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) can also provide excellent peak shape, though it requires different mobile phase conditions.[7][8]
-
-
-
Utilize Mobile Phase Additives (Alternative Solution): Additives can compete with the analyte for the active silanol sites.
-
Action: Introduce a small concentration of an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, BMIM[BF4]) or an ion-pairing agent to the mobile phase.[1][9][10][11]
-
Causality: These additives act as "silanol suppressors." Their cations dynamically interact with the ionized silanol groups, preventing the cotinine analyte from binding and thereby reducing tailing.[2]
-
| Parameter | Condition | Expected Effect on this compound Peak | Rationale |
| Mobile Phase pH | pH 6-7 | Severe Tailing | Silanols are ionized (Si-O⁻) and strongly interact with protonated cotinine.[5] |
| pH 2.5-3.5 | Symmetrical Peak | Silanols are neutralized (Si-OH), minimizing secondary ionic interactions.[1] | |
| Buffer Concentration | Too Low (<5 mM) | Tailing, Drifting RT | Insufficient capacity to control on-column pH, leading to inconsistent ionization. |
| Optimal (10-25 mM) | Symmetrical Peak | Maintains a stable pH environment throughout the column. | |
| Additive | None | Tailing (on older columns) | Unmasked silanol groups are free to interact with the analyte. |
| Ionic Liquid / Ion Pair | Symmetrical Peak | Additive cations shield the silanol groups from the analyte.[2][9][12] |
Guide 2: Diagnosing and Fixing Split or Shouldered Peaks
Question: My this compound peak is split into two or has a significant shoulder. What is the cause and how do I resolve it?
Answer: Split peaks indicate that the analyte band is being distorted as it travels through the system. This can be caused by a physical disruption in the flow path, a chemical mismatch between the sample and mobile phase, or an analytical issue specific to the deuterated standard.[13]
// Path for YES - All peaks are split Cause1 [label="Problem is at or before\ncolumn inlet.", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol1 [label="Check for hardware issues:\n1. Column void/damage\n2. Blocked guard column/frit\n3. Leaking connection", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Q1 -> Cause1 [label="Yes"]; Cause1 -> Sol1;
// Path for NO - Only Cotinine-d3 is split Cause2 [label="Problem is specific\nto the analyte.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 -> Cause2 [label="No"];
Q2_sub [label="What is the likely cause?", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 -> Q2_sub;
Sol2a [label="Injection solvent mismatch.\nSample solvent is much stronger\nthan mobile phase.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2b [label="Isotopic effect.\nPartial separation of d3 from\ncontaminating d0 cotinine.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2c [label="Mobile phase pH near pKa.\nAnalyte exists in two\nionization states.", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Q2_sub -> Sol2a [label="Most Common"]; Q2_sub -> Sol2b [label="Specific to IS"]; Q2_sub -> Sol2c [label="Less Common"]; } ondot Caption: Decision tree for diagnosing split peaks.
-
Evaluate the Scope of the Problem:
-
Action: Inject a mix of standards. Are all peaks in the chromatogram split, or only the this compound peak?
-
Diagnosis:
-
All Peaks Split: This points to a physical problem at the head of the column or in the injector. The issue is affecting every compound before separation begins.[13] Common culprits are a partially blocked column inlet frit, a void in the column packing bed, or a poorly seated fitting.[14]
-
Only this compound is Split: This suggests a chemical or analyte-specific issue.[15]
-
-
-
Address Hardware and Physical Issues (If all peaks are split):
-
Action 1: Check Guard Column. If you are using a guard column, replace it first. This is the most common and easiest fix.
-
Action 2: Backflush Column. Disconnect the column and reverse its direction (if the manufacturer allows). Flush with mobile phase to dislodge any particulates from the inlet frit.
-
Action 3: Replace Column. If the above steps fail, the column packing bed may have a permanent void or channel, requiring column replacement.[16]
-
-
Address Analyte-Specific Issues (If only Cotinine-d3 is split):
-
Action 1: Match Injection Solvent to Mobile Phase. This is a very common cause of peak distortion for early-eluting peaks.
-
Problem: If this compound is dissolved in a strong solvent (e.g., 100% Methanol or Acetonitrile) and injected into a weak mobile phase (e.g., 95% water), the sample doesn't properly focus on the column head. Part of the analyte band travels down the column in the strong solvent plug, causing a split or distorted peak.[14][15]
-
Solution: Reconstitute your sample in a solvent that is as weak as, or weaker than, your initial mobile phase. If you must use a strong solvent, reduce the injection volume.
-
-
Action 2: Investigate Isotopic Effects. Deuterated standards can sometimes separate from their non-deuterated (protium) analogs.[17]
-
Problem: Your this compound standard may contain a small amount of non-deuterated rac-Cotinine. The d3 version often elutes slightly earlier, and if the resolution is incomplete, it appears as a shouldered or split peak.[17][18]
-
Solution: This is inherent to the standard's purity. You may need to adjust chromatographic conditions (e.g., mobile phase composition, temperature) to either fully resolve the two species or, more commonly, merge them into a single, slightly broader peak. Consult the certificate of analysis for your standard.
-
-
Action 3: Verify Mobile Phase pH.
-
Problem: If the mobile phase pH is very close to the pKa of one of cotinine's functional groups, the analyte can exist as a mixture of ionized and non-ionized forms, leading to peak splitting.[15]
-
Solution: Ensure your mobile phase pH is at least 1.5-2 units away from the analyte's pKa. For cotinine, using a pH below 4 effectively avoids this issue.
-
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase (C18) Column Cleaning
Column contamination can lead to a gradual decline in peak shape, increased backpressure, and retention time shifts. Use this protocol when performance degrades.
Objective: To remove strongly retained contaminants from a C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
Procedure: Note: Disconnect the column from the detector to avoid contamination.
-
Step 1: Aqueous Wash
-
Flush the column with 100% HPLC-grade water for 20 column volumes to remove any buffer salts.
-
-
Step 2: Isopropanol Flush
-
Flush with 100% isopropanol for 20 column volumes. Isopropanol is an excellent intermediate solvent and helps remove a wide range of contaminants.
-
-
Step 3: Reversed Elution (Optional but Recommended)
-
If permitted by the manufacturer, reverse the column direction.
-
-
Step 4: Strong Solvent Wash Series
-
Flush sequentially with the following solvents for 20 column volumes each:
-
Methanol
-
Acetonitrile
-
-
-
Step 5: Return to Initial Conditions
-
Return the column to its original direction.
-
Flush with the mobile phase you will be using for your analysis for at least 30 column volumes, or until the baseline is stable.
-
-
Step 6: Performance Check
-
Inject a standard to confirm that peak shape and retention time have been restored.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting chromatographic conditions for a new this compound method on a C18 column? A1: A good starting point for method development would be:
-
Column: A modern, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: Start with a shallow gradient, such as 5-40% B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C to improve efficiency and reduce viscosity.
-
Injection Volume: 1-5 µL.
Q2: My peak shape is good, but my retention time is drifting to earlier times with each injection. What could be the cause? A2: This is a classic symptom of column contamination where strongly retained matrix components accumulate on the stationary phase. These contaminants create new active sites that can alter the column chemistry. Perform a column cleaning procedure as detailed in the protocol above. If the problem persists after cleaning, the column may be permanently damaged and require replacement.
Q3: Is HILIC a better choice than reversed-phase for cotinine analysis? A3: It can be, depending on the goal. HILIC uses a high organic mobile phase and is excellent for retaining and separating very polar compounds like cotinine. It often yields sharp, symmetrical peaks without the need for low pH, as the separation mechanism is not primarily based on hydrophobic interactions.[7] However, HILIC can be more sensitive to the sample matrix and injection solvent composition.[6][8] If your sample is clean and you struggle with retention on reversed-phase, HILIC is an excellent alternative. For complex matrices, a well-optimized reversed-phase method is often more rugged.
Q4: Can the racemic nature of this compound cause peak shape issues on a standard achiral column? A4: Generally, no. Standard reversed-phase columns (like C18) are achiral and will not separate the (R)- and (S)-enantiomers of cotinine. The two enantiomers will co-elute as a single, symmetrical peak. Peak broadening or splitting would only become a concern if you are using a chiral stationary phase (CSP) designed for enantiomeric separation.[19][20][21]
References
- 1. Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The determination of nicotine and cotinine by ion pair reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lctsbible.com [lctsbible.com]
- 14. agilent.com [agilent.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. support.waters.com [support.waters.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study [zpxb.xml-journal.net]
- 20. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]
Technical Support Center: Quality Control for rac-Cotinine-d3 Analysis
Welcome to the technical support guide for the analysis of cotinine using its deuterated internal standard, rac-Cotinine-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the generation of accurate, reproducible, and reliable data. Adherence to robust quality control (QC) measures is not merely procedural; it is the foundation of data integrity in regulated bioanalysis. This guide provides answers to common questions and detailed troubleshooting steps to navigate challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it the preferred internal standard (IS)?
A: this compound is a stable isotope-labeled (SIL) version of cotinine, the primary metabolite of nicotine and a key biomarker for assessing exposure to tobacco smoke.[1][2] In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. Because this compound is chemically identical to the native analyte, differing only in isotopic mass, it compensates for variability during sample preparation (e.g., extraction loss) and instrumental analysis (e.g., injection volume errors, ion suppression/enhancement).[3][4] This ensures the highest possible accuracy and precision, a principle strongly recommended by regulatory bodies like the FDA and EMA.[5][6]
Q2: What are the essential parameters I must evaluate during method validation for a cotinine assay?
A: A full bioanalytical method validation demonstrates that the assay is suitable for its intended purpose.[7] According to the FDA's ICH M10 guidance, the core parameters are essential for ensuring reliable results.[5][8]
| Validation Parameter | Purpose | Key Acceptance Criteria (Typical) |
| Selectivity & Specificity | To ensure that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. | No significant interference at the retention time of the analyte and IS in at least six unique blank matrix sources.[9] |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).[9][10] |
| Accuracy & Precision | To determine the closeness of measured results to the true value (accuracy) and the reproducibility of measurements (precision). | At least 3 runs with QC samples at ≥4 levels (LOD, LQC, MQC, HQC). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[9][11] |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte and IS. | Matrix factor should be consistent across at least six lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.[4] |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration.[2] |
Q3: My Quality Control (QC) samples are passing, but I'm worried about the instrument's performance. Is there an additional check I should perform?
A: Absolutely. This is a critical point often overlooked. While QC samples validate the entire process, System Suitability Testing (SST) is performed to specifically verify that the LC-MS/MS system is performing adequately before committing to a run of valuable study samples.[12] QC samples can sometimes pass even when the instrument is performing sub-optimally, but this poor performance could negatively impact the accuracy of unknown samples.[13][14] SST provides an early warning system for instrument health.
System Suitability Testing (SST): A Proactive QC Measure
SST is a non-negotiable step for any bioanalytical run. It involves injecting a set of well-characterized solutions at the beginning of an analytical batch to confirm the performance of the chromatography and mass spectrometer.
Workflow for Analytical Run with QC Checkpoints
The following diagram illustrates where SST and other QC checks fit into the overall analytical workflow.
Caption: Analytical workflow highlighting key QC checkpoints.
Protocol: Pre-Run System Suitability Test
This protocol ensures your LC-MS/MS system is ready for the analysis of cotinine and this compound.
Objective: To verify instrument performance, including signal stability, carryover, and sensitivity, prior to analyzing study samples.
Materials:
-
SST Solution: A solution containing cotinine at a mid-range concentration (e.g., MQC level) and this compound at the working concentration, prepared in a solvent mimicking the final mobile phase composition (e.g., 50:50 Methanol:Water). This is an aqueous sample, not an extracted one.[12]
-
Blank Solution: The injection solvent/reconstitution solvent used in your method.
Procedure:
-
Equilibrate the System: Before starting the sequence, ensure the LC pumps are running with the correct mobile phases and the column is equilibrated until a stable baseline is achieved (typically 15-30 minutes).
-
Sequence Setup: Set up the following injection sequence at the beginning of your analytical run.
-
Injection 1: Blank Solution (to establish baseline).
-
Injection 2-6: SST Solution (five replicate injections for precision).
-
Injection 7: Blank Solution (to assess carryover).
-
-
Data Evaluation: Analyze the data from the SST injections against the pre-defined criteria in the table below.
-
Decision:
-
If PASS: Proceed with the analysis of the calibration curve, QC samples, and study samples.
-
If FAIL: Do NOT proceed. Initiate troubleshooting based on the failure mode.
-
| SST Parameter | Purpose | Measurement | Acceptance Criterion | Common Causes of Failure |
| Signal Stability | Ensures consistent instrument response. | Calculate the %CV of the peak area ratio (Cotinine/rac-Cotinine-d3) for the 5 replicate SST injections.[14] | ≤ 6.0% | Unstable spray, failing pump check valves, column degradation, inconsistent source temperature. |
| Instrument Response | Confirms adequate sensitivity. | Absolute peak area of both cotinine and this compound. | Must be within established historical limits for the instrument (e.g., ±50% of the mean from previous passing runs). | Dirty ion source, old detector, incorrect gas flows, mobile phase contamination. |
| Carryover | Ensures that signal from a preceding high-concentration sample does not affect the subsequent sample. | Peak area of cotinine in the blank injection immediately following the last SST injection. | ≤ 20% of the LLOQ peak area and ≤ 5% of the IS peak area.[14] | Contaminated autosampler needle/loop, worn injector seals, use of inappropriate wash solvents. |
Troubleshooting Guide
This section addresses specific issues in a direct Q&A format.
Chromatography & Signal Issues
Q: My this compound internal standard signal is erratic and inconsistent across the run. What should I check? A: An inconsistent IS signal is a major red flag as it undermines the fundamental principle of internal standard correction. The issue can stem from the autosampler, the sample preparation process, or the LC-MS interface.
Troubleshooting Decision Tree for Inconsistent IS Signal
Caption: Troubleshooting logic for inconsistent internal standard signal.
Q: My chromatographic peaks are tailing or fronting. How can I improve the peak shape? A: Poor peak shape compromises integration accuracy and can affect sensitivity and resolution.
-
Tailing Peaks: Often caused by secondary interactions between the basic cotinine molecule and residual acidic silanols on the C18 column.[15]
-
Solution 1: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) using an MS-friendly acid like formic acid. This protonates the cotinine, minimizing silanol interactions.
-
Solution 2: Use a modern, high-purity, end-capped column specifically designed for good peak shape with basic compounds.[10]
-
Solution 3: Check for column contamination or degradation. Flush the column or replace it if necessary.
-
-
Fronting Peaks: Typically an indication of column overload.
-
Solution: Dilute the sample or reduce the injection volume. Ensure your highest calibration standard is not saturating the column or the detector.
-
Q: I'm observing significant carryover in my blank injections after a high concentration sample. What's the best way to eliminate it? A: Carryover can lead to falsely elevated results in subsequent samples.
-
Optimize Wash Solution: The autosampler wash solution must be strong enough to solubilize cotinine. A common mistake is using a weak wash (e.g., only mobile phase A). Use a wash solution containing a high percentage of organic solvent, such as 90% acetonitrile or methanol. Adding a small amount of acid can also help.[16]
-
Increase Wash Volume/Cycles: Program the autosampler to perform multiple wash cycles or use a larger wash volume.
-
Check for Contamination: If the problem persists, it may indicate contamination in the injection port, transfer tubing, or even the analytical column itself. A systematic cleaning or replacement of these components may be required.
Data & Quantitation Issues
Q: My calibration curve has a poor correlation coefficient (r² < 0.995). What are the likely causes? A: A non-linear or scattered calibration curve points to systematic or random errors in standard preparation or analysis.
-
Standard Preparation Error: This is the most common cause. Carefully re-prepare the calibration standards from the certified stock solution.[9] Verify all dilution calculations and pipetting techniques.
-
Detector Saturation: If the curve flattens at the high end, your highest concentration standards may be saturating the MS detector. You can either lower the concentration of the upper limit of quantification (ULOQ) or detune the MS detector to handle the higher signal.[10]
-
Incorrect Regression Model: Most bioanalytical methods use a linear regression with a weighting factor of 1/x or 1/x². An unweighted regression can give undue influence to the high concentration standards. Ensure you are using the appropriate weighting.[17]
-
Interferences: Check for interferences in the blank matrix used to prepare the standards.
References
- 1. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. id-eptri.eu [id-eptri.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. myadlm.org [myadlm.org]
- 13. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in rac-Cotinine-d3 Detection
Welcome to the technical support center for the analysis of rac-Cotinine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the minimization of background noise during LC-MS/MS analysis. Our goal is to equip you with the expertise to achieve the highest signal-to-noise ratio, ensuring data accuracy and reliability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the detection of this compound, providing quick and actionable solutions.
Q1: I'm observing a consistently high baseline in my chromatograms, even during blank injections. What is the most likely cause?
A1: A consistently high baseline is often indicative of contamination in your LC-MS system. The source could be contaminated solvents, reagents, or buildup within the system's tubing or ion source.[1] Start by running a blank injection of your mobile phase to assess its baseline noise level. If the blank is noisy, prepare a fresh mobile phase using high-purity, LC-MS grade solvents and reagents.[2]
Q2: My this compound peak is showing significant ion suppression. How can I identify the source of this matrix effect?
A2: Matrix effects, such as ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[3] To identify the region of suppression, you can perform a post-column infusion experiment.[4][5] Infuse a constant concentration of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal of your analyte at a specific retention time indicates the presence of interfering matrix components.[5]
Q3: Can my choice of sample preparation technique influence background noise?
A3: Absolutely. The goal of sample preparation is to remove as many matrix interferences as possible while efficiently extracting your analyte.[6] For complex matrices like plasma or urine, a simple protein precipitation may not be sufficient and can lead to higher background noise.[7] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) provide a more thorough cleanup and can significantly reduce matrix effects and background noise.[8][9]
Q4: Are there any specific mass transitions for cotinine-d3 that are less prone to background interference?
A4: While specific transitions can vary slightly based on instrumentation, some commonly used and robust transitions for cotinine and its deuterated internal standard have been published. For cotinine-d3, a precursor ion of m/z 180.3 and a product ion of m/z 80 has been effectively used.[7] It's crucial to optimize these transitions on your specific instrument to ensure the best signal-to-noise ratio.[10] In some cases, de-tuning the voltage settings for high concentration analytes may be necessary to stay within the linear range of the detector.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve more complex background noise issues.
Systematic Identification and Elimination of Contamination Sources
Contamination is a primary contributor to high background noise in sensitive LC-MS/MS analyses. This guide provides a systematic approach to pinpoint and eliminate the source of contamination.
Logical Flow for Contamination Troubleshooting
Caption: A systematic workflow for troubleshooting sources of contamination.
Protocol: System Flushing and Cleaning
-
Initial Flush: Begin by removing the column and detector from the flow path. Flush the entire LC system with a high-organic solvent, such as 80% acetonitrile in water, to remove general contaminants.[12]
-
Acidic and Basic Washes: If the initial flush is insufficient, sequential washes with acidic and basic solutions can be effective.
-
Acidic Wash: Use a solution of 0.1% formic acid in water followed by an organic solvent rinse.
-
Basic Wash: For contaminants that are more soluble at high pH, a solution of 0.1% ammonium hydroxide can be used. Caution: Avoid high pH solutions if your system contains silica or glass components that can be dissolved.[13]
-
-
"Steam Cleaning": For persistent contamination, an overnight "steam clean" can be highly effective. Set the LC flow to 0.5 mL/min with a high aqueous mobile phase, nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C.[14]
-
MS Source Cleaning: If the contamination is determined to be within the mass spectrometer, follow the manufacturer's guidelines for cleaning the ion source, including the ESI probe, capillary, and ion optics.[15]
Optimizing Sample Preparation to Mitigate Matrix Effects
Matrix effects are a significant source of variability and can obscure the signal of this compound, especially at low concentrations.[16]
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile).[17] | Simple, fast, and inexpensive. | Non-selective, high levels of residual matrix components.[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[9] | Good for removing salts and polar interferences. | Can be labor-intensive and use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[8] | Highly selective, provides excellent sample cleanup. | Can be more expensive and require method development. |
Protocol: Solid-Phase Extraction (SPE) for Cotinine from Biological Fluids
This protocol is a general guideline and should be optimized for your specific application.
-
Column Conditioning: Condition a C18 SPE column with 3 mL of methanol, followed by 3 mL of water, and finally 2 mL of a suitable buffer (e.g., 2 M sodium acetate, pH 5.5).[18]
-
Sample Loading: Load the pre-treated biological sample (e.g., hydrolyzed urine) onto the column and allow it to pass through by gravity.[18]
-
Washing:
-
Wash the column with 2 mL of water to remove polar interferences.
-
Dry the column for 1 minute.
-
Wash with 1.5 mL of 0.2 M aqueous hydrochloric acid.
-
Dry the column for 5 minutes.
-
Wash with 2 x 1 mL of methanol and dry for another 5 minutes.[18]
-
-
Elution: Elute the analytes with a suitable solvent mixture, such as dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).[18]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[9]
Fine-Tuning LC-MS/MS Parameters for Enhanced Signal-to-Noise
Optimizing your instrument parameters is critical for maximizing the signal of this compound while minimizing background noise.
Key MS Parameters for Optimization
-
Ionization Source Parameters:
-
IonSpray Voltage: Optimize for stable and efficient ionization of cotinine. A typical starting point is around 4800 V.[10]
-
Source Temperature: Adjust the temperature to facilitate desolvation without causing thermal degradation of the analyte. A temperature of 400°C has been used successfully for cotinine analysis.[10]
-
Gas Flows (Nebulizer, Heater, Curtain): These gases aid in droplet formation and desolvation. Optimize these to achieve the best signal intensity and stability. For example, curtain, gas 1, and gas 2 pressures might be optimized around 20, 45, and 50 psi, respectively.[10]
-
Cone Gas Flow: Increasing the cone gas flow can help reduce the presence of solvent clusters and other interfering ions, thereby improving the signal-to-noise ratio.[19]
-
-
Compound-Specific Parameters:
-
Declustering Potential (DP) and Collision Energy (CE): These voltages are crucial for precursor ion selection and fragmentation. They must be optimized for both this compound and any other analytes in your method. For cotinine, a DP of 40 V and a CE of 28 V have been reported.[10]
-
LC Method Optimization Workflow
Caption: Workflow for optimizing the liquid chromatography method.
-
Mobile Phase Selection: The choice of mobile phase can significantly impact ionization efficiency and chromatographic separation.
-
For reversed-phase chromatography of cotinine, a mobile phase consisting of acetonitrile and water with a small amount of formic acid (e.g., 0.05%) is common to promote protonation in positive ion mode.[10]
-
Using high-purity, LC-MS grade solvents and freshly prepared mobile phases is essential to minimize background ions.[2] Adding a small amount of organic solvent (at least 5%) to the aqueous mobile phase can prevent bacterial growth.[2]
-
-
Column Chemistry: While C18 columns are widely used, alternative chemistries like biphenyl columns can offer different selectivity for basic compounds like cotinine, potentially separating them from matrix interferences.[9]
By systematically addressing these potential sources of background noise, from system cleanliness to sample preparation and instrument parameters, you can significantly enhance the quality and reliability of your this compound detection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 3. eijppr.com [eijppr.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 10. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. help.waters.com [help.waters.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. agilent.com [agilent.com]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
Validation & Comparative
A Senior Application Scientist's Guide to Robust LC-MS/MS Method Validation for Cotinine using rac-Cotinine-d3
For researchers, scientists, and drug development professionals, the accurate quantification of cotinine, the primary metabolite of nicotine, is paramount for assessing tobacco smoke exposure and conducting pharmacokinetic studies.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[4][5]
This guide provides an in-depth, experience-driven approach to validating a robust LC-MS/MS method for cotinine in biological matrices, specifically employing rac-Cotinine-d3 as an internal standard. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each experimental choice, ensuring your method is not only compliant with regulatory guidelines but also scientifically sound and defensible.
The Foundational Role of a Stable Isotope-Labeled Internal Standard
The cornerstone of a reliable quantitative LC-MS/MS bioanalytical method is the use of a stable isotope-labeled (SIL) internal standard (IS). For cotinine analysis, this compound is an excellent choice.[6][7][8]
Why this compound?
-
Co-elution and Similar Ionization: Being structurally identical to cotinine, with the exception of the three deuterium atoms, this compound co-elutes chromatographically and exhibits nearly identical ionization behavior. This is crucial for compensating for variations in sample preparation, injection volume, and matrix effects.[9] Any physical or chemical changes affecting the analyte during the analytical process will similarly affect the SIL-IS.
-
Mass Difference: The mass difference of 3 Da allows for specific detection by the mass spectrometer without cross-interference.[3]
A Structured Approach to Method Validation
A comprehensive method validation should be conducted in accordance with established regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance and the European Medicines Agency's (EMA) guideline, which are now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[10][11][12][13][14]
Our validation will encompass the following key parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Stability
Below is a logical workflow for the validation process:
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolian.com [resolian.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 8. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 9. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
Comparing rac-Cotinine-d3 with Alternative Internal Standards for High-Fidelity Bioanalysis
An In-Depth Technical Guide:
Introduction: The Quest for Quantifiable Certainty in Nicotine Metabolite Analysis
Cotinine, the primary metabolite of nicotine, is the definitive biomarker for quantifying exposure to tobacco smoke and nicotine-containing products.[1][2][3] Its accurate measurement in complex biological matrices such as plasma, urine, and saliva is paramount for clinical research, epidemiological studies, and the development of smoking cessation therapies. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is fundamentally reliant on the proper use of an internal standard (IS).[4]
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard to correct for analytical variability during sample preparation and analysis.[5][6][7] This guide provides an in-depth comparison of rac-Cotinine-d3, a stable isotope-labeled (SIL) internal standard, with other common alternatives. We will explore the underlying principles that dictate performance, present supporting data, and provide actionable protocols to empower researchers to make informed decisions that ensure the highest level of data integrity.
Pillar 1: The Theoretical Ideal vs. The Practical Reality of Internal Standards
The ideal internal standard is a chemical doppelgänger of the analyte. It should mirror the analyte's behavior through every stage of the analytical process—extraction, chromatography, and ionization—to perfectly normalize for any potential losses or variations.[5][7][8] For LC-MS/MS bioanalysis, the closest we can get to this ideal is a stable isotope-labeled version of the analyte.[7][9]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
SILs, such as this compound, are molecules where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C).[5][7] This subtle increase in mass allows the mass spectrometer to distinguish the IS from the native analyte, yet their physicochemical properties remain virtually identical.[5][10] This approach, known as isotope dilution mass spectrometry (IDMS), is universally recognized as the most robust method for quantitative bioanalysis.[9]
Key Advantages of this compound:
-
Near-Identical Physicochemical Properties: As a deuterated analog, this compound has the same extraction recovery and ionization efficiency as endogenous cotinine.[7]
-
Co-elution with Analyte: It chromatographically co-elutes with the target analyte. This is the single most critical factor for correcting matrix effects—variations in signal response caused by co-eluting molecules from the biological sample.[4][5] Because both compounds experience the same degree of ion suppression or enhancement at the same time, the ratio of their peak areas remains constant, ensuring accurate quantification.[5][11]
-
Improved Accuracy and Precision: By compensating for variability in sample preparation, injection volume, and matrix effects, deuterated standards significantly improve assay accuracy and precision, often achieving coefficients of variation (CV) well below 10%.[1][2][5]
The Alternative: Structural Analog Internal Standards
Before the widespread availability of SILs, chemists relied on structural analogs—different molecules with similar chemical structures to the analyte. For cotinine analysis, a compound like 2-phenylimidazole has been used.[12]
Drawbacks of Structural Analogs:
-
Different Physicochemical Properties: Inevitably, the analog will have a different retention time, extraction recovery, and ionization efficiency compared to the analyte.[4][9]
-
Poor Matrix Effect Compensation: If the analog does not co-elute with the analyte, it cannot accurately correct for matrix-induced ion suppression or enhancement, leading to significant quantitative errors.[4]
-
Reduced Robustness: While potentially cheaper, analog standards can lead to less reliable data and require more extensive validation to prove their suitability.[9]
Pillar 2: Head-to-Head Performance Comparison
Experimental data consistently demonstrates the superiority of deuterated internal standards. Methods employing cotinine-d3 routinely report high accuracy, precision, and recovery.[1][2][3]
| Performance Metric | This compound (SIL-IS) | Structural Analog IS (e.g., 2-phenylimidazole) | Rationale for Difference |
| Chromatographic Behavior | Co-elutes with cotinine (or has a minimal, predictable shift).[5] | Elutes at a different retention time.[9] | The near-identical chemical structure of the SIL-IS ensures it interacts with the stationary phase in the same manner as the analyte. |
| Matrix Effect Correction | Excellent. Effectively normalizes for ion suppression/enhancement.[5] | Poor to moderate. Cannot correct for matrix effects that occur at the analyte's retention time. | Co-elution is essential. The analog experiences a different matrix environment at its own retention time, rendering its correction inaccurate. |
| Accuracy & Precision (%CV) | Typically high accuracy with %CV <10%.[1][2] | Can be acceptable, but often shows greater variability (%CV >15%). | The SIL-IS corrects for multiple sources of error (extraction, injection, ionization), leading to more consistent and reproducible results. |
| Extraction Recovery | Mirrors the analyte's recovery almost perfectly. | May differ significantly from the analyte. | Differences in polarity and functional groups lead to differential partitioning during liquid-liquid or solid-phase extraction. |
| Regulatory Acceptance | Widely accepted and preferred by regulatory agencies (e.g., FDA, EMA).[9][13] | Requires extensive justification and validation to demonstrate suitability. | The scientific consensus and regulatory guidelines favor the use of SILs for their proven reliability.[13] |
Pillar 3: Self-Validating Experimental Design & Protocols
To demonstrate the performance difference, one must design a robust validation experiment. The following protocol outlines a workflow to compare this compound with a structural analog IS.
Experimental Workflow Diagram
Caption: General experimental workflow for quantitative bioanalysis.
Step-by-Step Protocol: Comparative Validation
This protocol describes a protein precipitation method, a common and rapid technique for biofluid analysis.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of cotinine in methanol.
-
Prepare separate 1 mg/mL stock solutions for this compound and the chosen structural analog IS in methanol.
-
Create a series of working standard solutions of cotinine by serially diluting the stock solution.
-
Prepare working solutions of each IS at a constant concentration (e.g., 100 ng/mL) in methanol.[14][15]
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
For calibration standards, add a small volume (e.g., 10 µL) of the appropriate cotinine working standard. For blanks, add 10 µL of methanol.
-
Add 20 µL of the IS working solution (either this compound or the analog) to all tubes except the blank matrix.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or Biphenyl reversed-phase column is often suitable.[14]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Example):
-
-
Data Evaluation:
-
For each set of samples (one prepared with this compound, one with the analog), generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Calculate the concentration of the QC samples using the curve.
-
Assess accuracy (% bias from the nominal value) and precision (%CV) for the QC samples. A robust method will have accuracy and precision within ±15%.[17]
-
The Causality of Co-elution in Matrix Effect Compensation
The following diagram illustrates why co-elution is non-negotiable for accurate matrix effect correction.
Caption: How a co-eluting standard corrects for matrix effects.
Advanced Considerations
-
Racemic (rac-) Mixture: this compound is a mixture of (R) and (S) enantiomers. For most applications measuring total cotinine exposure, this is ideal as it reflects the nature of the analyte. However, for highly specific stereoselective metabolism studies, the use of an enantiomerically pure IS might be required.[18]
-
Deuterium Label Position: The three deuterium atoms in this compound are on the N-methyl group.[19] This position is chemically stable and not prone to back-exchange with hydrogen atoms from the solvent, ensuring the mass difference is maintained.[20]
-
Isotopic Contribution (Crosstalk): It is essential to verify that the natural isotopic abundance of the analyte does not create a signal in the IS mass channel, and vice-versa. For cotinine (C₁₀H₁₂N₂O), the contribution to the +3 Da channel is negligible, but this should always be confirmed during method development.[11]
Conclusion and Recommendations: A Decision-Making Framework
The selection of an internal standard is one of the most critical decisions in developing a quantitative bioanalytical method.[13] While structural analogs can be a low-cost option, they introduce significant risks of inaccuracy due to their inability to properly correct for matrix effects and extraction variability.
For robust, reliable, and regulatory-compliant quantification of cotinine, a stable isotope-labeled internal standard is the unequivocal choice.[9] This compound stands out as the gold standard due to its ability to co-elute with the analyte, thereby providing superior correction for all sources of analytical variation and leading to significantly improved accuracy and precision.[5]
Caption: Decision tree for selecting a cotinine internal standard.
By adhering to these principles and employing a well-characterized SIL-IS like this compound, researchers can ensure the generation of high-quality, defensible data essential for advancing scientific knowledge and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Quantification of cotinine in plasma and saliva by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 15. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Species variation and stereoselectivity in the metabolism of nicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
Navigating the Labyrinth of Cotinine Analysis: An Inter-Laboratory Comparison Guide Featuring rac-Cotinine-d3
A Senior Application Scientist's Perspective on Achieving Cross-Laboratory Consistency in Tobacco Exposure Biomarker Quantification
In the realm of public health and clinical research, the accurate measurement of cotinine, the primary metabolite of nicotine, serves as a critical biomarker for quantifying exposure to tobacco smoke.[1][2] The demand for reliable and reproducible cotinine analysis has led to the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. At the heart of these robust analytical techniques lies the use of a stable isotope-labeled internal standard, with rac-Cotinine-d3 emerging as a important tool for ensuring accuracy. This guide provides an in-depth exploration of the inter-laboratory performance of cotinine analysis, highlighting the pivotal role of this compound and offering expert insights into method validation and interpretation of comparative data.
The Lynchpin of Accuracy: Why this compound is a Superior Internal Standard
The principle of isotope dilution mass spectrometry is fundamental to achieving the highest level of accuracy in quantitative analysis.[3][4] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of the analytical process. This "internal standard" experiences the same physical and chemical manipulations as the endogenous cotinine throughout sample preparation and analysis.
Causality in a Vial: The Rationale Behind the Choice
-
Minimizing Variability: Any loss of analyte during extraction, derivatization, or injection is compensated for by a proportional loss of the internal standard. The final measurement is based on the ratio of the signal from the analyte to the signal from the internal standard, effectively nullifying variations in sample handling.
-
Matrix Effect Mitigation: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because this compound co-elutes with cotinine and has virtually identical ionization characteristics, it experiences the same matrix effects, ensuring that the analyte-to-internal standard ratio remains a true reflection of the analyte's concentration.[2][4]
-
The Significance of "rac-": The term "rac-" or racemic signifies a mixture of equal parts of the enantiomers of cotinine. While most analytical methods do not distinguish between the enantiomers, using a racemic internal standard ensures that any potential stereospecific effects during the analytical process are accounted for, further enhancing the robustness of the method.[5]
A Blueprint for Reproducibility: A Validated LC-MS/MS Protocol
Achieving inter-laboratory agreement begins with a well-defined and validated analytical method. The following protocol outlines a typical workflow for the quantification of cotinine in human urine using this compound.
Experimental Workflow for Cotinine Quantification
Caption: A representative workflow for the LC-MS/MS analysis of cotinine in urine.
Detailed Protocol Steps:
-
Sample Preparation:
-
To a 100 µL aliquot of urine, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
For the determination of "total" cotinine (free plus glucuronidated), add a β-glucuronidase enzyme solution and incubate according to the manufacturer's instructions to deconjugate the metabolites.[4]
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the cotinine and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both cotinine and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the cotinine and this compound transitions.
-
Calculate the ratio of the cotinine peak area to the this compound peak area.
-
Quantify the cotinine concentration in the unknown sample by comparing this ratio to a calibration curve constructed from standards of known cotinine concentrations.
-
The Crucible of Comparison: Interpreting Inter-Laboratory Data
The ultimate test of a method's robustness and the proficiency of the laboratories implementing it comes from inter-laboratory comparison studies, often referred to as proficiency testing (PT) or round-robin studies. In these studies, a central organizing body distributes identical, blind samples to multiple laboratories for analysis.
Logical Flow of an Inter-Laboratory Comparison Study
Caption: The workflow of a typical inter-laboratory comparison study for cotinine analysis.
A round-robin study involving seven experienced laboratories demonstrated that with robust chromatographic methods, such as those employing this compound, a high degree of inter-laboratory comparability can be achieved.[6][7] The results of such studies are often presented in tables that allow for a clear comparison of performance metrics.
Table 1: Illustrative Inter-Laboratory Comparison of Serum Cotinine Analysis (Hypothetical Data)
| Laboratory | Method | Internal Standard | Reported Value (ng/mL) for Sample X (Target: 5.0 ng/mL) | % Bias | Coefficient of Variation (CV%) |
| Lab 1 | LC-MS/MS | This compound | 4.9 | -2.0 | 3.5 |
| Lab 2 | LC-MS/MS | This compound | 5.1 | +2.0 | 4.1 |
| Lab 3 | GC-MS | Cotinine-d9 | 5.3 | +6.0 | 5.8 |
| Lab 4 | LC-MS/MS | This compound | 4.8 | -4.0 | 3.9 |
| Lab 5 | Immunoassay | N/A | 6.2 | +24.0 | 12.5 |
| Lab 6 | LC-MS/MS | This compound | 5.0 | 0.0 | 3.2 |
This data is for illustrative purposes and does not represent actual results from a specific study.
Key Performance Indicators to Scrutinize:
-
% Bias: This metric reflects the accuracy of the measurement, indicating how close the laboratory's average result is to the target or reference value. A smaller bias is indicative of a more accurate method.
-
Coefficient of Variation (CV%): This is a measure of the precision or reproducibility of the measurements. A lower CV% signifies less random error and greater consistency in the analytical process.
As the hypothetical data illustrates, laboratories utilizing LC-MS/MS with a deuterated internal standard like this compound generally exhibit lower bias and better precision compared to other methods like immunoassays, which are known to have potential cross-reactivity issues.[8]
The Bedrock of Trust: Method Validation and Reference Materials
To ensure the reliability of cotinine measurements, analytical methods must be rigorously validated according to guidelines from regulatory bodies.[5] Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value. This is often assessed using Certified Reference Materials (CRMs).[5]
-
Precision: The degree of agreement among a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): The variation observed when the same sample is analyzed multiple times within the same analytical run.[2][9]
-
Intermediate Precision (Inter-assay precision): The variation observed when the same sample is analyzed on different days, by different analysts, or with different equipment.[2][9]
-
-
Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix.[5]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[2][9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[2][9]
The use of Standard Reference Materials (SRMs), such as those available from the National Institute of Standards and Technology (NIST), is crucial for establishing the accuracy and traceability of cotinine measurements.[10] These materials have certified concentrations of cotinine and other nicotine metabolites, providing an invaluable tool for method validation and ongoing quality control.
Conclusion: A Unified Approach to a Global Health Challenge
The inter-laboratory comparison of cotinine analysis underscores the critical importance of standardized, validated methods and the appropriate use of internal standards. The adoption of LC-MS/MS methods with this compound has significantly improved the accuracy and reproducibility of cotinine measurements across different laboratories. This enhanced consistency is paramount for researchers, clinicians, and public health officials who rely on this data to assess tobacco exposure, understand its health consequences, and develop effective interventions. By adhering to rigorous validation protocols, participating in proficiency testing programs, and utilizing certified reference materials, the scientific community can ensure the continued reliability of cotinine as a biomarker in the global effort to mitigate the harms of tobacco use.
References
- 1. Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
The Gold Standard in Tobacco Exposure Assessment: A Guide to the Accuracy and Precision of rac-Cotinine-d3 Based Methods
For researchers, scientists, and drug development professionals vested in the objective assessment of nicotine exposure, the quantification of its primary metabolite, cotinine, is of paramount importance. The integrity of clinical and toxicological studies hinges on the reliability of the analytical methods employed. This guide provides an in-depth technical comparison of analytical methods centered on the use of racemic-Cotinine-d3 (rac-Cotinine-d3), a deuterated internal standard, elucidating why this approach has become the benchmark for accuracy and precision in the field. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
The Imperative for an Ideal Internal Standard in Cotinine Analysis
The accurate measurement of cotinine in biological matrices such as urine, plasma, and saliva is complicated by the inherent variability of these complex samples.[1][2][3] Matrix effects, analyte loss during sample preparation, and fluctuations in instrument response can all introduce significant error. The principle of isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the most effective strategy to mitigate these challenges.
This compound, a deuterated form of cotinine, serves as an almost ideal internal standard. Its chemical and physical properties are nearly identical to the endogenous cotinine, meaning it behaves similarly during extraction, chromatography, and ionization.[4] However, its increased mass allows it to be distinguished from the analyte by a mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any subsequent loss of analyte can be corrected for by monitoring the ratio of the analyte to the internal standard. This co-elution of the analyte and the internal standard effectively cancels out variations, leading to superior accuracy and precision.[4]
Comparative Analysis of Analytical Methodologies
While various methods have been developed for cotinine quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a deuterated internal standard like this compound has emerged as the most sensitive, selective, and robust technique.[1][2][5]
Older methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, often lack the sensitivity required to detect low levels of cotinine, which is crucial for assessing passive smoke exposure.[1] Furthermore, these methods are more susceptible to interferences from other compounds in the biological matrix.
The superiority of LC-MS/MS methods utilizing this compound is evident in their validation parameters, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9] These guidelines establish stringent criteria for accuracy, precision, selectivity, and sensitivity.[10][11]
Data Presentation: Performance Characteristics of this compound Based LC-MS/MS Methods
The following tables summarize typical performance data for the quantification of cotinine in various biological matrices using LC-MS/MS and this compound as an internal standard, as reported in peer-reviewed literature.
Table 1: Accuracy of Cotinine Quantification using this compound based LC-MS/MS
| Biological Matrix | Concentration Levels (ng/mL) | Accuracy (% Bias or Recovery) | Reference |
| Plasma | 0.5 - 1,000 | >95–100% Recovery | [1][2] |
| Urine | 0.1 - 4,000 | Within 13% of theoretical value | [12] |
| Saliva | 0.4 - 1,000 | 99.1 ± 2.6% Recovery | [13] |
| Meconium | 8 - 400 | Acceptable (within 20% of target) | [14] |
| Human Serum | 0.05 - 500 | Relative Errors within ± 7% | [15] |
Table 2: Precision of Cotinine Quantification using this compound based LC-MS/MS
| Biological Matrix | Precision Type | Coefficient of Variation (CV) | Reference |
| Plasma | Intra-assay | <5% | [1][2] |
| Plasma | Inter-assay | <10% | [1][2] |
| Urine | Intra-run | <10% | [12] |
| Urine | Inter-run | <10% | [12] |
| Saliva | Intraday | 2.3% | [13] |
| Saliva | Interday | 6.4% | [13] |
| Human Serum | Intra-day and Inter-day | <11% | [15] |
Experimental Protocols and Workflows
A self-validating system is one where the methodology inherently includes checks and balances to ensure the reliability of the data. The use of this compound is central to this principle in cotinine analysis.
Mandatory Visualization: The Principle of Isotope Dilution with this compound
Caption: Workflow demonstrating the principle of isotope dilution using this compound for accurate quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of Cotinine in Human Plasma
This protocol describes a typical validated method for the determination of cotinine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Cotinine and this compound certified reference materials.[16][17]
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid.
-
Human plasma (drug-free).
-
Solid-phase extraction (SPE) cartridges.
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of cotinine and this compound in methanol.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of cotinine across the desired analytical range (e.g., 0.5–1,000 ng/mL).[1][2]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.[3]
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, calibrator, or QC, add 50 µL of the internal standard working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX, C18).[18]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both cotinine and this compound. For example, m/z 177.2 > 80.2 for cotinine and m/z 180.2 > 80.2 for cotinine-d3.[13]
-
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of cotinine to this compound against the nominal concentration of the calibration standards.[3]
-
Determine the concentration of cotinine in the unknown samples and QC samples from the calibration curve.
-
Validate the method by assessing its linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and matrix effects according to regulatory guidelines.[8]
Mandatory Visualization: Bioanalytical Method Validation Workflow
Caption: A streamlined workflow for the validation of a bioanalytical method for cotinine quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based methods for cotinine quantification represents the pinnacle of analytical rigor in tobacco exposure assessment. The inherent ability of this approach to correct for analytical variability ensures a high degree of accuracy and precision, which is consistently demonstrated in validated methods across various biological matrices. For researchers and drug development professionals, the adoption of such methodologies is not merely a matter of best practice but a fundamental requirement for generating reliable and defensible data in clinical and toxicological research. The experimental protocols and validation frameworks outlined in this guide provide a robust foundation for the implementation of these gold-standard analytical techniques.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. pmda.go.jp [pmda.go.jp]
- 11. fda.gov [fda.gov]
- 12. A Validated Method for Urinary Cotinine Quantification Used to Classify Active and Environmental Tobacco Smoke Exposure | Bentham Science [benthamscience.com]
- 13. Estimation of Cutoff Values of Cotinine in Urine and Saliva for Pregnant Women in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 18. stacks.cdc.gov [stacks.cdc.gov]
A Senior Application Scientist's Guide to Linearity and Recovery Studies Using rac-Cotinine-d3
Authored for Researchers, Scientists, and Drug Development Professionals
In the field of bioanalysis, particularly in pharmacokinetic (PK), toxicokinetic (TK), and tobacco exposure studies, the accurate quantification of biomarkers is paramount. Cotinine, the primary metabolite of nicotine, serves as the definitive biomarker for determining exposure to tobacco smoke.[1][2][3] However, quantifying this small molecule in complex biological matrices like plasma, serum, or urine is fraught with challenges, primarily due to the phenomenon known as the 'matrix effect'.[4]
This guide provides an in-depth technical comparison of analytical strategies for cotinine quantification, making the scientific case for the use of a stable isotope-labeled internal standard (SIL-IS), specifically rac-Cotinine-d3. We will explore the core principles of linearity and recovery, provide field-proven experimental protocols, and present the data-driven rationale for why this approach ensures the highest degree of data integrity and reliability, in alignment with global regulatory standards.[5][6][7]
The Foundational Challenge: Overcoming the Matrix Effect
When using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analyte.[4] This interference, or matrix effect, can either suppress or enhance the analyte signal, leading to significant inaccuracies and imprecision in quantitative results.
Comparison of Calibration Strategies:
| Strategy | Mechanism | Advantages | Disadvantages |
| External Calibration | A calibration curve is prepared in a clean solvent, and the concentration of the unknown sample is determined by comparing its response to this curve. | Simple to prepare. | Highly susceptible to matrix effects and variations in extraction efficiency or injection volume. Unreliable for most bioanalytical applications. |
| Structurally Dissimilar IS | A different molecule (e.g., 2-phenylimidazole[2]) is added at a fixed concentration to all samples. | Better than external calibration; can correct for volume variations. | Does not co-elute with the analyte and experiences different ionization suppression/enhancement, failing to accurately correct for matrix effects. |
| SIL Internal Standard (this compound) | A deuterated version of the analyte is added to all samples. It is chemically identical to the analyte but has a different mass.[8] | Co-elutes perfectly with the analyte, experiences identical matrix effects and extraction losses, and provides the most accurate correction. This is the gold standard for bioanalysis.[9][10] | Higher initial cost for the standard. |
The use of a SIL-IS like this compound is not merely a preference but a necessity for robust bioanalysis. Because it behaves virtually identically to the endogenous cotinine during sample preparation and ionization, the ratio of the analyte peak area to the internal standard peak area remains constant, even if the absolute signal intensity of both fluctuates due to matrix effects.[11] This ensures the method is self-validating and produces trustworthy data.
Experimental Design: Linearity Assessment
A linearity study demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range. This establishes the working range of the assay.
Causality Behind the Protocol:
The core principle is to create a series of calibration standards by spiking a known amount of analyte (cotinine) and a fixed amount of internal standard (this compound) into a blank biological matrix. This mimics the actual study samples. A weighted linear regression (typically 1/x or 1/x²) is used to account for the higher precision at lower concentrations (heteroscedasticity), a common characteristic of bioanalytical data. Regulatory guidelines like the FDA's Bioanalytical Method Validation Guidance and the EMA's ICH M10 guideline recommend a minimum of six non-zero concentration points.[5][6][12]
Detailed Experimental Protocol for Linearity:
-
Prepare Stock Solutions:
-
Analyte (Cotinine): Prepare a primary stock solution of cotinine in methanol at 1 mg/mL.
-
Internal Standard (IS): Prepare a primary stock of this compound in methanol at 1 mg/mL.[11]
-
-
Prepare Working Solutions:
-
Analyte Working Solutions: Serially dilute the cotinine stock solution with 50:50 methanol:water to create a series of working solutions that will cover the desired calibration range (e.g., 0.5 ng/mL to 1000 ng/mL).[1][13]
-
IS Working Solution: Prepare a working solution of this compound at a concentration that yields a robust instrument response (e.g., 50 ng/mL).
-
-
Construct Calibration Curve Standards:
-
Aliquot 100 µL of blank matrix (e.g., human plasma) into a series of microcentrifuge tubes.
-
Spike a small, fixed volume (e.g., 5 µL) of each analyte working solution into the corresponding tubes.
-
Add 10 µL of the IS working solution to every tube (except the blank).
-
Include a "double blank" (matrix only) and a "zero blank" (matrix + IS) to check for interferences.
-
-
Sample Extraction (Protein Precipitation - a common method):
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject onto the LC-MS/MS system.
-
Calculate the peak area ratio of Cotinine / Cotinine-d3.
-
Plot the peak area ratio against the nominal concentration and perform a weighted linear regression.
-
Visual Workflow: Linearity Study
Caption: Workflow for preparing and analyzing linearity standards.
Typical Performance Data & Acceptance Criteria:
The acceptance criterion for linearity is typically a coefficient of determination (r²) of ≥0.99. Each back-calculated standard concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[12][14]
| Nominal Conc. (ng/mL) | IS Area | Analyte Area | Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 550,123 | 5,488 | 0.010 | 0.54 | 108.0 |
| 1.0 | 548,990 | 11,012 | 0.020 | 0.98 | 98.0 |
| 10.0 | 552,341 | 115,890 | 0.210 | 10.2 | 102.0 |
| 100.0 | 545,832 | 1,145,210 | 2.098 | 98.9 | 98.9 |
| 500.0 | 551,087 | 5,841,524 | 10.600 | 505.1 | 101.0 |
| 1000.0 (ULOQ) | 549,560 | 11,815,540 | 21.500 | 995.4 | 99.5 |
Experimental Design: Recovery and Matrix Effect Assessment
This is the most critical validation parameter to demonstrate the effectiveness of this compound. We must experimentally dissect and quantify three distinct parameters:
-
Extraction Recovery: The efficiency of the extraction process.
-
Matrix Effect: The degree of ion suppression or enhancement.
-
Overall Process Efficiency: The combined effect of extraction recovery and matrix effects.
Causality Behind the Protocol:
This experiment relies on a clever comparison of three sample sets, as recommended by regulatory bodies.[14][15] By spiking the analyte and IS at different stages of the sample preparation process, we can isolate each variable. The internal standard's role is to ensure that even if recovery is not 100% or if matrix effects are present, the final calculated concentration remains accurate because the analyte and IS are affected proportionally.
Detailed Experimental Protocol for Recovery & Matrix Effect:
This protocol is performed at three concentration levels (Low, Medium, High QC).
-
Prepare Three Sample Sets:
-
Set 1 (Neat Solution - Represents 100%): Spike analyte and IS into the final extraction solvent (e.g., the supernatant from a blank matrix extraction). This sample bypasses extraction and matrix.
-
Set 2 (Post-Extraction Spike): Extract blank matrix first. Then, spike the analyte and IS into the resulting clean supernatant. This measures the matrix effect only.
-
Set 3 (Pre-Extraction Spike): Spike analyte and IS into the blank matrix before the extraction process begins. This measures the combined effect of extraction and matrix.
-
-
Process and Analyze: Process all samples as per the validated method and analyze by LC-MS/MS.
-
Calculate Results:
-
Let A, B, and C be the mean peak areas for Set 1, Set 2, and Set 3, respectively.
-
Extraction Recovery (%) = [C / B] * 100
-
Matrix Effect (%) = [B / A] * 100
-
Overall Process Efficiency (%) = [C / A] * 100
-
Visual Workflow: Recovery & Matrix Effect
Caption: Experimental design for isolating matrix effect and recovery.
Comparative Performance Data & Interpretation:
The key to a robust method is not necessarily 100% recovery, but consistent recovery and matrix effects across the analytical range. The IS-normalized results should still be accurate. Published methods using Cotinine-d3 consistently show high recovery and minimal net matrix effects.[3][16]
| QC Level | Analyte Recovery (%) | IS (Cotinine-d3) Recovery (%) | Analyte Matrix Effect (%) | IS (Cotinine-d3) Matrix Effect (%) | IS-Corrected Accuracy (%) |
| Low | 96.5 | 97.1 | 94.2 | 94.5 | 102.1 |
| Medium | 98.1 | 97.8 | 95.5 | 95.1 | 100.8 |
| High | 97.2 | 96.9 | 93.8 | 94.0 | 99.6 |
As the data illustrates, both the analyte and this compound experience very similar recovery and matrix effects. This proportional behavior is why the final IS-corrected accuracy remains excellent (typically required to be within 85-115%), proving the standard is effectively compensating for analytical variability.
Conclusion: Ensuring Data Integrity with this compound
For the quantitative bioanalysis of cotinine, the use of a stable isotope-labeled internal standard is the unequivocally superior approach for ensuring data accuracy and reliability. This guide has demonstrated that this compound performs ideally in this role.
-
Expertise & Experience: By co-eluting and sharing identical chemical properties with the analyte, this compound directly addresses the primary source of error in LC-MS/MS bioanalysis—the matrix effect.
-
Trustworthiness: The experimental protocols for linearity and recovery, when executed with a SIL-IS, form a self-validating system. The consistent performance of the IS across the analytical range provides confidence that results for unknown samples are accurate.
-
Authoritative Grounding: This methodology is in full alignment with the principles and recommendations set forth by major regulatory bodies, including the FDA and EMA.[6][12][14]
By incorporating this compound into analytical workflows, researchers, scientists, and drug development professionals can mitigate analytical uncertainty, ensure compliance, and generate the highest quality data for their critical studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cotinine as a biomarker of tobacco exposure: development of a HPLC method and comparison of matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of Cutoff Values of Cotinine in Urine and Saliva for Pregnant Women in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Bioanalysis: rac-Cotinine-d3 vs. Non-Deuterated Cotinine Standards
For researchers in toxicology, clinical chemistry, and pharmacology, the accurate quantification of cotinine—the primary metabolite of nicotine—is fundamental to assessing tobacco exposure.[1][2][3][4] The choice of analytical standard is the bedrock of a robust quantitative assay. This guide provides an in-depth comparison between the use of a deuterated internal standard, rac-Cotinine-d3, and a non-deuterated cotinine standard, grounded in the principles of analytical chemistry and supported by experimental evidence. We will explore why the use of a stable isotope-labeled standard is not merely a preference but a necessity for achieving the highest levels of accuracy and reliability in mass spectrometry-based methods.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The gold standard for quantitative mass spectrometry is the Isotope Dilution Mass Spectrometry (IDMS) technique.[5][6][7] This method relies on the addition of a known quantity of an isotopically labeled version of the analyte (the "internal standard") to the sample at the very beginning of the analytical workflow.[5][6] Because the stable isotope-labeled (SIL) internal standard is chemically identical to the analyte, it experiences the exact same losses during sample preparation, extraction, and the same ionization efficiencies or suppressions in the mass spectrometer.[8][9] The mass spectrometer can easily distinguish the analyte from the SIL internal standard due to their mass difference.[10] Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, we can calculate the analyte's concentration with exceptional precision and accuracy, as the ratio remains constant regardless of sample loss or matrix effects.[10][11]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Using a non-deuterated standard as an internal standard is fundamentally flawed for IDMS because it is mass-indistinguishable from the endogenous analyte. This makes it impossible to differentiate the added standard from the substance being measured, rendering the core principle of isotope dilution invalid.
Physicochemical and Performance Characteristics
The selection of a standard begins with its fundamental properties. While chemically similar, the key difference lies in the isotopic labeling, which has profound implications for its application in mass spectrometry.
| Property | Non-Deuterated Cotinine | This compound | Rationale for Significance |
| Synonym | (S)-1-Methyl-5-(3-pyridyl)-2-pyrrolidinone | (±)-Cotinine-d3 (N-methyl-d3) | Synonyms are crucial for literature and database searches. |
| CAS Number | 486-56-6[12] | 110952-70-0[13][14] | The unique identifier for the chemical substance. |
| Molecular Formula | C₁₀H₁₂N₂O[12][15] | C₁₀H₉D₃N₂O[13][14] | The elemental composition. The 'D' denotes deuterium. |
| Molecular Weight | 176.22 g/mol [12] | 179.23 g/mol [13] | The mass difference (+3 Da) is critical for MS detection. |
| Typical Purity | ≥98.5% (Chemical Purity)[12] | ≥98% (Isotopic Purity)[14] | For SIL standards, isotopic enrichment is the key purity metric.[8] |
| Primary Application | Analyte for calibration curves, quality controls | Internal Standard for IDMS[14] | Defines the role of the standard in the analytical method. |
| Co-elution | N/A (Is the analyte) | Yes (Nearly identical chromatography)[16][17] | Ensures both compounds experience the same matrix effects at the same time. |
| Matrix Effect Compensation | No | Yes | The core advantage of a SIL internal standard.[8] |
| Extraction Recovery Correction | No | Yes | Corrects for analyte loss during sample processing.[9] |
Experimental Workflow: Quantification of Cotinine in Human Plasma by LC-MS/MS
To illustrate the practical superiority of this compound, we present a validated, step-by-step protocol for quantifying cotinine in human plasma. This workflow is a self-validating system; the consistent performance of the internal standard across calibrators and unknown samples provides confidence in the results.
Caption: A typical LC-MS/MS workflow for cotinine quantification using a deuterated internal standard.
Methodology Deep Dive:
1. Materials and Reagents:
-
(-)-Cotinine analytical standard for calibrators and QCs.[12]
-
This compound for internal standard working solution.[14]
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or ammonium formate for mobile phase modification.
-
Human plasma (drug-free).
-
Solid-Phase Extraction (SPE) cartridges.
2. Preparation of Standards and Internal Standard:
-
Causality: Prepare separate stock solutions for calibration standards and quality control (QC) samples from different weighings of the non-deuterated standard to avoid analytical bias.[3]
-
Dilute the stocks in methanol to create a series of working solutions. These are then spiked into blank plasma to create the calibration curve (e.g., 0.5 to 1,000 ng/mL).[2]
-
Prepare a working solution of this compound in methanol at a concentration that yields a robust signal (e.g., 50 ng/mL).[16]
3. Sample Extraction (Solid-Phase Extraction - SPE):
-
Causality: SPE is chosen to remove proteins, phospholipids, and other matrix components that can interfere with analysis and cause ion suppression.[1][3] Spiking the this compound internal standard before extraction is the most critical step.[5] Any loss of analyte during the multi-step SPE process will be mirrored by a proportional loss of the internal standard, ensuring the analyte/IS ratio remains constant.
4. LC-MS/MS Parameters:
-
Liquid Chromatography (LC): A C8 or C18 column is typically used to separate cotinine from other endogenous components.[1] A gradient elution with water and acetonitrile (both containing a small amount of acid like formic acid) provides sharp peaks and good resolution. The goal is to ensure the analyte and internal standard co-elute.[17]
-
Mass Spectrometry (MS/MS): The analysis is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[1][2]
-
Cotinine (Analyte): Q1 Precursor Ion (m/z) 177.1 → Q3 Product Ion (m/z) 98.1
-
This compound (IS): Q1 Precursor Ion (m/z) 180.1 → Q3 Product Ion (m/z) 101.1
-
Causality: The precursor ion is the protonated molecule [M+H]⁺. The +3 Da shift for the deuterated standard is clearly visible. The fragmentation in the collision cell produces specific product ions. Monitoring this specific transition (precursor → product) for both the analyte and the IS ensures that only the compounds of interest are detected, eliminating chemical noise.
-
5. Method Validation:
-
The entire method must be validated according to regulatory guidelines from bodies like the FDA.[18][19] The use of this compound is instrumental in meeting these stringent requirements.
-
Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.[16]
-
Accuracy & Precision: QCs at low, medium, and high concentrations should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[2]
-
Recovery & Matrix Effects: While the internal standard compensates for these effects, they should still be assessed to ensure the method is robust. The recovery of cotinine is typically >95%, with matrix effects <10-15%.[1][2]
-
LLOQ: The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, often as low as 0.05-0.20 ng/mL in plasma or urine.[2][20]
Conclusion: An Indisputable Choice for Scientific Integrity
While a non-deuterated cotinine standard is essential for preparing calibrators and quality controls, its use as an internal standard in a quantitative mass spectrometry assay is analytically unsound. It offers no correction for the inevitable variations in sample preparation and analysis.
In contrast, this compound is the definitive tool for the job. By mirroring the behavior of the analyte from the point of spiking to detection, it ensures that the final calculated concentration is a true and accurate reflection of the amount in the original sample. For any researcher, scientist, or drug development professional committed to producing high-quality, reproducible, and defensible data, the use of a deuterated internal standard like this compound is the only authoritative and scientifically valid choice.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osti.gov [osti.gov]
- 7. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. (-)-可替宁 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 17. researchgate.net [researchgate.net]
- 18. s27415.pcdn.co [s27415.pcdn.co]
- 19. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 20. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance Characteristics of rac-Cotinine-d3 in Clinical Trials: A Comparative Guide for Bioanalytical Scientists
This guide provides an in-depth analysis of the performance characteristics of racemic Cotinine-d3 (rac-Cotinine-d3) as an internal standard (IS) for the quantification of cotinine in clinical trials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices, ensuring a robust and scientifically sound application of this critical reagent. We will objectively compare its performance with alternatives, provide supporting experimental data, and detail a validated bioanalytical workflow.
The Foundational Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), accuracy and precision are paramount. Biological matrices such as plasma, serum, and urine are inherently complex and variable, leading to phenomena like ion suppression or enhancement (matrix effects), and analyte loss during sample preparation.[1] An ideal internal standard co-elutes with the analyte and experiences identical physical and chemical challenges throughout the analytical process—from extraction to ionization.[1][2][3] By adding a known quantity of the IS to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio effectively normalizes for variability, correcting for errors and ensuring data integrity.[1]
Deuterated standards, like Cotinine-d3, are the gold standard for LC-MS applications.[4] They are chemically identical to the analyte, ensuring they behave the same way during chromatography and extraction. However, the three-Dalton mass difference from the substitution of three hydrogen atoms with deuterium allows the mass spectrometer to distinguish it from the endogenous analyte.[4][5]
Why Cotinine-d3 is the Preferred IS for Cotinine Analysis
Cotinine is the primary metabolite of nicotine and the preferred biomarker for assessing exposure to tobacco smoke due to its longer half-life (15-20 hours) compared to nicotine (0.5-3 hours).[6][7] For its quantification, Cotinine-d3 is overwhelmingly selected in validated clinical and research methods for several key reasons:
-
Co-elution: It chromatographically co-elutes with native cotinine, which is essential for compensating for matrix effects that occur at a specific retention time.[3][8]
-
Physicochemical Equivalence: It has the same extraction recovery and ionization response as the analyte.
-
Isotopic Purity: High isotopic enrichment (typically >99%) ensures minimal contribution to the analyte's signal.[6][9]
-
Stable Labeling: The deuterium atoms are placed on the N-methyl group, a non-exchangeable position, preventing H/D back-exchange and ensuring the mass difference is maintained.[9]
The primary alternative, a structural analog (e.g., 2-phenylimidazol), may have different extraction efficiencies, chromatographic retention times, or ionization efficiencies, making it a less reliable choice for correcting analytical variability. While other deuterated versions like Cotinine-d9 exist, the +3 mass shift of Cotinine-d3 is sufficient to prevent isotopic crosstalk from the natural isotopic abundance of the analyte, making it a cost-effective and reliable option.
Nicotine Metabolism and the Relevance of Stereochemistry
Nicotine is metabolized in the liver primarily by the Cytochrome P450 enzyme CYP2A6 to form cotinine.[9] This process is a critical consideration in bioanalysis.
Caption: Simplified primary metabolic pathway of nicotine to cotinine.
While nicotine exists as (S)- and (R)-enantiomers, the metabolic conversion to cotinine is highly stereoselective. The use of a racemic Cotinine-d3 standard is standard practice and scientifically sound. The mass spectrometer distinguishes the analyte and the IS based on their mass-to-charge ratio (m/z), not their stereochemistry. As long as the IS co-elutes with the native cotinine, it provides accurate correction for any analytical variability affecting the analyte, regardless of its stereochemical origin.
Quantitative Performance: A Data-Driven Comparison
The performance of this compound is demonstrated through rigorous method validation, adhering to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). The tables below synthesize typical performance data from validated LC-MS/MS methods using this compound as the internal standard.
Table 1: Bioanalytical Method Validation Parameters for Cotinine using this compound IS
| Parameter | Typical Performance in Plasma/Serum | Typical Performance in Urine | Acceptance Criteria (FDA) |
|---|---|---|---|
| Linearity Range | 0.20 - 1,000 ng/mL[1][2] | 0.1 - 4,000 µg/L[10] | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | 0.075 - 0.20 ng/mL[1][11] | 0.1 µg/L[10] | S/N ≥ 5; Accuracy ±20%; Precision ≤20% |
| Intra-Assay Precision | < 5% (CV)[1][2] | < 10% (CV)[10] | ≤ 15% CV (≤20% at LLOQ) |
| Inter-Assay Precision | < 10% (CV)[1][2] | < 10% (CV)[10] | ≤ 15% CV (≤20% at LLOQ) |
| Accuracy (RE %) | 95 - 100%[1][2] | Within 13% of nominal[10] | ± 15% of nominal (±20% at LLOQ) |
| Recovery | > 95%[1][2] | 72% - 101%[12][13] | Consistent, precise, and reproducible |
| Matrix Effect | < 10%[1][2] | IS effectively controls bias[10] | IS should normalize for effect |
Table 2: Comparison of Internal Standard Alternatives for Cotinine Quantification
| Internal Standard | Type | Advantages | Disadvantages |
|---|---|---|---|
| This compound | Stable Isotope Labeled | Co-elutes with analyte; identical extraction and ionization behavior; gold standard for compensating matrix effects. [3][8] | Higher cost than structural analogs. |
| Cotinine-d9 | Stable Isotope Labeled | Provides a larger mass shift, which can be beneficial if isotopic crosstalk is a concern. | Generally more expensive; +3 mass shift of d3 is sufficient for most instruments. |
| Nicotine-d4 | Stable Isotope Labeled | Useful for simultaneous quantification of nicotine. | Does not co-elute with cotinine; cannot correct for cotinine-specific matrix effects or extraction variability.[14][15] |
| 2-phenylimidazol | Structural Analog | Lower cost. | Different retention time, extraction recovery, and ionization efficiency; may not accurately correct for variability. |
Validated Experimental Protocol: Quantification of Cotinine in Human Plasma
This section provides a representative, self-validating protocol for the quantification of cotinine in human plasma using this compound.
Materials and Reagents
-
Analytes: Cotinine reference standard (>99% purity)
-
Internal Standard: this compound (>99% isotopic purity)[6][9]
-
Matrices: Human plasma (K2EDTA), charcoal-stripped serum for standards
-
Solvents: Methanol, Acetonitrile (LC-MS Grade), Water (Type I)
-
Reagents: Formic acid, Ammonium formate
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cotinine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Cotinine stock solution to prepare working standards for the calibration curve (e.g., 0.5 to 1,000 ng/mL).[1][2]
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
Sample Preparation Workflow (Protein Precipitation)
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A Validated Method for Urinary Cotinine Quantification Used to Classify Active and Environmental Tobacco Smoke Exposure | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction: The Gold Standard for Tobacco Exposure Biomarkers
An In-Depth Technical Guide to the Limit of Detection and Quantification in Bioanalysis using rac-Cotinine-d3
In the fields of clinical toxicology, pharmacology, and public health research, the accurate measurement of nicotine exposure is paramount. Cotinine, the primary metabolite of nicotine, is the preferred biomarker for this purpose due to its longer biological half-life (around 16-20 hours) compared to nicotine (about 2 hours), providing a more stable and integrated measure of exposure.[1][2][3] The quantification of cotinine in various biological matrices—such as plasma, urine, and saliva—allows researchers to distinguish between active smokers, passive smokers, and non-smokers with high confidence.[1][4]
Achieving the required sensitivity and accuracy, especially when assessing low-level exposure (e.g., from second-hand smoke), necessitates robust bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard technique for its high specificity and sensitivity.[1][5][6] Central to the success of these quantitative methods is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated form of cotinine, is an ideal SIL-IS.[7][8] It co-elutes chromatographically with the native analyte and exhibits identical ionization behavior, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of precision and accuracy.[1]
This guide provides a comprehensive overview of determining the limit of detection (LOD) and limit of quantification (LOQ) for cotinine analysis using this compound, grounded in established regulatory principles and field-proven methodologies.
Pillar 1: Defining the Limits of Bioanalytical Sensitivity
Before delving into experimental design, it is crucial to understand the foundational concepts of LOD and LOQ as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of at least 3:1.[13][14][15]
-
Limit of Quantification (LOQ) or Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[9] For bioanalytical methods, the LLOQ is the lowest point on the calibration curve. The analyte signal at the LLOQ should be at least 5 to 10 times that of a blank sample.[9][14] Regulatory guidelines typically require the precision (Coefficient of Variation, CV) to be ≤20% and the accuracy to be within ±20% of the nominal value at the LLOQ.[16][17]
These two parameters define the sensitivity of a bioanalytical method and are critical for its intended application, whether it's for pharmacokinetic studies in active smokers or assessing environmental tobacco smoke exposure in non-smokers.
References
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. moh.gov.bw [moh.gov.bw]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of rac-Cotinine-d3 Standards
For researchers, scientists, and drug development professionals utilizing rac-Cotinine-d3 as an internal standard or reference material, an exhaustive understanding of its purity is not merely a matter of good practice—it is a prerequisite for generating accurate, reproducible, and defensible analytical data. This guide provides an in-depth, technically grounded framework for the multi-faceted purity assessment of this compound, moving beyond a simple percentage to a holistic evaluation of its chemical, enantiomeric, and isotopic integrity.
The purity of a deuterated racemic standard like this compound is not a singular metric. It is a composite of three distinct parameters:
-
Chemical Purity: The proportion of the compound of interest relative to any structurally related impurities or degradation products.
-
Enantiomeric Purity (or Enantiomeric Excess): The relative amounts of the (R)- and (S)-enantiomers in the racemic mixture. For a true racemate, this should be a 50:50 ratio.
-
Isotopic Purity: The percentage of the deuterated (d3) species relative to partially deuterated (d1, d2) and non-deuterated (d0) counterparts.
A failure to rigorously assess all three aspects can introduce significant, and often unnoticed, errors in quantitative analyses. This guide outlines the critical analytical methodologies and the rationale behind their application, empowering you to validate the quality of your this compound standards.
The Analytical Workflow: A Tripartite Approach to Purity Verification
A comprehensive purity assessment of this compound is a sequential process. The following workflow illustrates the logical progression of analyses to ensure a thorough characterization of the reference standard.
Caption: A logical workflow for the comprehensive purity assessment of this compound standards.
Methodologies for Purity Determination: A Comparative Analysis
The selection of analytical techniques is critical for a robust purity assessment. Each method offers unique advantages and is suited for evaluating specific aspects of the standard's quality.
| Analytical Technique | Purity Aspect Assessed | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometric (MS) Detection | Chemical Purity | - High resolution for separating impurities.[1][2][3] - Widely available and robust. - MS detection provides structural information on impurities. | - May not separate enantiomers. - UV detection requires chromophoric impurities. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity | - Baseline separation of (R)- and (S)-cotinine.[4][5][6] - Accurate determination of enantiomeric excess. | - Requires specialized chiral columns. - Method development can be complex. |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity | - Excellent mass accuracy to resolve deuterated species (d0, d1, d2, d3).[7][8][9][10][11] - High sensitivity and low sample consumption. | - Does not provide information on the position of deuteration. - Assumes equal ionization efficiency for all isotopic forms. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute Chemical Purity | - Primary ratio method, directly traceable to SI units.[12][13][14][15][16] - Does not require a specific reference standard of the analyte. - Provides structural confirmation. | - Lower sensitivity compared to chromatographic methods. - Requires a high-purity internal standard for quantification. |
Experimental Protocols
The following protocols provide a starting point for the analytical validation of this compound standards. Method optimization may be required based on the specific instrumentation and impurities present.
Chemical Purity Assessment by HPLC-UV
This method is designed to separate and quantify common chemical impurities and degradation products of cotinine.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 6.8)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of phosphate buffer and acetonitrile (e.g., 90:10 v/v).[2]
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Interpretation: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity. Identify any known impurities by comparing their retention times with those of certified reference standards of potential impurities such as nicotine, nornicotine, and myosmine.[17][18][19][20]
Enantiomeric Purity Assessment by Chiral HPLC
This protocol enables the separation of the (R)- and (S)-enantiomers of cotinine-d3 to verify the racemic nature of the standard.
Instrumentation:
-
HPLC or UHPLC system with a UV/Vis or MS detector
-
Chiral column (e.g., polysaccharide-based, such as Lux AMP)[6]
Reagents:
-
Methanol (HPLC grade)
-
Ammonium formate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol with a low concentration of ammonium formate (e.g., 0.1%).
-
Standard Preparation: Dissolve the this compound standard in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 5 µL
-
Column temperature: 25 °C
-
Detection: UV at 260 nm or MS in positive ion mode.
-
-
Analysis: Inject the standard solution.
-
Data Interpretation: Integrate the peak areas of the two enantiomers. For a true racemate, the peak area ratio should be approximately 1:1.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This method is used to determine the distribution of deuterated species.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatograph or direct infusion source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol/water).
-
Mass Spectrometry Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition mode: Full scan.
-
Resolution: > 60,000.
-
-
Analysis: Infuse the sample or inject it into the LC-HRMS system.
-
Data Interpretation:
-
Extract the ion chromatograms or view the mass spectrum for the m/z values corresponding to the protonated molecules of the d0, d1, d2, and d3 species of cotinine.
-
Calculate the isotopic purity as the percentage of the intensity of the d3 peak relative to the sum of the intensities of all isotopic species (d0 to d3).[7][8][9] A sample Certificate of Analysis for a similar deuterated standard shows an isotopic purity of 99.5%, with d0, d1, and d2 at much lower levels.[21]
-
Absolute Purity Determination by Quantitative NMR (qNMR)
For the highest level of accuracy, qNMR can be used to determine the absolute purity of the this compound standard.[12][13][14][15][16]
Instrumentation:
-
NMR spectrometer (≥ 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh the this compound standard and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T1 relaxation time).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is calculated using the following equation[15]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
P = purity of the standard
-
Conclusion
The comprehensive purity assessment of this compound standards is a critical, multi-step process that underpins the validity of quantitative bioanalytical studies. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the chemical, enantiomeric, and isotopic purity of their reference materials. This guide provides the foundational knowledge and experimental frameworks to implement a robust quality control program for these essential analytical standards, ensuring data integrity and advancing scientific rigor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. lgcstandards.com [lgcstandards.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of rac-Cotinine-d3
This guide provides essential safety and logistical information for the proper disposal of rac-Cotinine-d3. As a deuterated analog of cotinine, a primary metabolite of nicotine, this compound requires stringent handling and disposal protocols to ensure laboratory safety and environmental compliance. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.
Hazard Identification and Regulatory Framework
Understanding the inherent risks and regulatory classification of this compound is the foundation of its safe management. The compound is not merely a benign research tool; it is a bioactive chemical with a clear hazard profile.
1.1 Inherent Chemical Hazards
The primary hazards, as outlined in its Safety Data Sheet (SDS), stem from its potential physiological effects upon exposure. These are summarized in the table below.
| Hazard Classification | GHS Code | Description | Signal Word | Citations |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | Warning | [1][2] |
| Skin Irritation | Category 2 | Causes skin irritation. | Warning | [1][2] |
| Eye Irritation | Category 2 | Causes serious eye irritation. | Warning | [1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation. | Warning | [1] |
1.2 The Critical Link to Nicotine Regulation
The disposal of this compound is governed by regulations established for its parent compound, nicotine. The U.S. Environmental Protection Agency (EPA) classifies unused commercial chemical products containing nicotine as the sole active ingredient as acutely hazardous waste , assigning it the waste code P075 .[3] This is the most stringent category of hazardous waste.
It is crucial to understand that while the EPA has exempted FDA-approved over-the-counter (OTC) nicotine replacement therapies (e.g., patches, gums) from this P075 listing, this exemption does not apply to pure research-grade chemicals like this compound.[4][5][6] Therefore, for disposal purposes, this compound must be managed as a P075 listed hazardous waste. This classification dictates that even the empty containers that once held the material are considered hazardous until properly decontaminated.[3]
Core Principles of this compound Waste Management
A robust disposal plan is built on four unwavering principles: Segregation, Containerization, Labeling, and professional disposal. Adherence to these steps forms a self-validating system that ensures safety and compliance.
-
Segregate: Never mix this compound waste with non-hazardous laboratory trash. Co-mingling waste streams leads to unnecessarily large volumes of hazardous material, increasing disposal costs and regulatory burdens.[7]
-
Containerize: All waste must be placed in containers that are durable, leak-proof, and compatible with the chemical. Containers must be kept closed unless waste is actively being added.[2][8]
-
Label: Clear, accurate labeling is a critical safety communication tool. It prevents accidental exposures and ensures the waste is handled correctly by all personnel, including facilities and EHS staff.
-
Dispose Professionally: Final disposal of P075 waste is not a task for laboratory personnel. It must be conducted by a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[1][9]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing this compound waste from generation to pickup.
3.1 Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear the following:
-
Gloves: Nitrile gloves are required. Dispose of contaminated gloves as hazardous waste.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: To protect from skin contact.
3.2 Waste Stream Identification and Segregation
Properly identifying and segregating waste at the point of generation is the most critical step. The following diagram illustrates the decision-making process.
Caption: Waste Segregation and Decontamination Workflow for this compound.
3.3 Containerization and Labeling
-
Select the Right Container: Use a rigid, leak-proof container with a secure lid. For solid waste (e.g., contaminated wipes, gloves, pure compound), a wide-mouth plastic jug or a designated hazardous waste tub is ideal. For liquid waste (e.g., rinsate), use a compatible solvent waste container.
-
Apply a Hazardous Waste Label: Your institution's EHS department will provide official labels. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Toxic, Irritant)
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
-
Storage: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10] This area should be under the control of the lab, away from drains, and ideally have secondary containment (e.g., a tray or bin).
3.4 Arranging for Final Disposal
Once your waste container is full or you have finished the project, you must arrange for its removal.
-
Contact EHS: Do not move the waste yourself. Contact your institution's Environmental Health & Safety (EHS) office.
-
Schedule a Pickup: Follow your EHS department's procedure to schedule a hazardous waste pickup. They will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
Spill Management and Decontamination
Accidents require immediate and correct action.
4.1 Small Spill Cleanup For a small spill of solid this compound:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear your gloves, lab coat, and eye protection.
-
Contain: Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne. Avoid breathing any dust.[1][2]
-
Collect: Carefully scoop the material and absorbent pads into your solid hazardous waste container. Do not dry sweep.
-
Clean: Wipe the area with a cloth dampened with a suitable solvent (like methanol, if compatible with the surface) and then with soap and water.
-
Dispose: All cleanup materials must be disposed of as P075 hazardous waste.
4.2 Decontamination of Glassware To render a container that held pure this compound "RCRA empty" and non-hazardous, it must be triple rinsed.
-
Select a solvent in which this compound is soluble (e.g., methanol).
-
Rinse the container thoroughly with a small amount of the solvent.
-
Pour the solvent rinsate into a designated "Liquid Hazardous Waste" container.
-
Repeat the rinse two more times, collecting all rinsate in the hazardous waste container.
-
After the third rinse, the container can be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion.
The Role of Isotopic Labeling
The presence of deuterium (a stable, non-radioactive isotope of hydrogen) does not alter the chemical toxicity or reactivity of the cotinine molecule.[12] Therefore, the "d3" designation has no bearing on the disposal procedure. The waste is classified based on the hazards of the parent chemical structure, not its isotopic labeling. The environmental impact of deuterium is negligible as it is a naturally occurring component of the hydrogen cycle.[12]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant management of this compound waste, protecting themselves, their colleagues, and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. stmichaelshospital.com [stmichaelshospital.com]
- 3. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 4. From Patch to Pouch: Navigating the Evolving Landscape of Nicotine Waste Regulations [smartersorting.com]
- 5. ashp.org [ashp.org]
- 6. epa.gov [epa.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. fishersci.com [fishersci.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. publichealthlawcenter.org [publichealthlawcenter.org]
- 12. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Navigating the Safe Handling of rac-Cotinine-d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with rac-Cotinine-d3. As a stable isotope-labeled analog of cotinine, a major metabolite of nicotine, its proper handling is critical to ensure personnel safety and maintain experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe use of this compound, from receipt to disposal.
Immediate Safety and Hazard Assessment
Your primary responsibility when handling any chemical is to understand its inherent risks. The Safety Data Sheet (SDS) is the foundational document for this assessment.[1][2]
Hazard Identification:
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
It is crucial to recognize that while deuteration can alter metabolic pathways, the fundamental toxicological properties of the parent compound should be considered. Therefore, this compound should be handled with the same level of caution as its unlabeled counterpart.
Physicochemical Properties:
A thorough understanding of a compound's physical and chemical properties is integral to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 110952-70-0 | [3][4][5] |
| Molecular Formula | C₁₀H₉D₃N₂O | [3] |
| Molecular Weight | 179.23 g/mol | [3][4][5] |
| Appearance | Solid (Neat) | [3] |
| Storage Temperature | -20°C | [3] |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure prevention, PPE is a critical final barrier.[6] The selection and proper use of PPE are non-negotiable when handling this compound, which is typically supplied as a solid powder.
Recommended PPE Ensemble:
-
Body Protection: A clean, buttoned lab coat is the minimum requirement. For tasks with a higher risk of contamination, consider a disposable gown.
-
Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling the powder outside of a certified chemical fume hood, chemical splash goggles are recommended to provide a complete seal around the eyes.[1][2]
-
Respiratory Protection: If there is a risk of aerosolization of the powder and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.
Donning and Doffing PPE: A Step-by-Step Protocol
Cross-contamination is most likely to occur during the removal of PPE.[7] Adherence to a strict donning and doffing procedure is therefore paramount.
Donning (Putting On) PPE Workflow:
Caption: Sequential process for correctly putting on Personal Protective Equipment.
Doffing (Taking Off) PPE Workflow:
Caption: Sequential process for safely removing Personal Protective Equipment to prevent contamination.
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the chemical in the laboratory is a hallmark of a robust safety culture.
Handling and Storage
-
Engineering Controls: Whenever possible, handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Safe Handling Practices: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. After handling, thoroughly wash hands and any exposed skin.[1]
-
Storage: Store this compound at -20°C in a tightly sealed, clearly labeled container.[3]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble described above.
-
Contain and Clean: For a solid spill, gently cover with an absorbent material to prevent aerosolization. Carefully scoop the material into a designated waste container. For a liquid spill (if dissolved in a solvent), absorb with an inert material and place in the waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealable hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area.
-
Arrangement for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[8][9][10]
The overarching principle of chemical waste disposal is to ensure that it is handled by a licensed and approved waste disposal facility.[1][11] Never dispose of chemical waste down the drain or in the regular trash.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure.
-
In case of Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[1][11] Rinse the mouth with water. Do not induce vomiting.
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1]
-
In case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]
-
In case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][11] If respiratory irritation occurs, seek medical attention.
Always have the Safety Data Sheet readily available for emergency responders.
By integrating these safety protocols and procedural guidelines into your laboratory workflow, you can effectively manage the risks associated with handling this compound, fostering a safe and productive research environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. stmichaelshospital.com [stmichaelshospital.com]
- 3. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 4. This compound | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 5. This compound (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]
- 6. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 7. workwearsolutions.net [workwearsolutions.net]
- 8. tcenv.com [tcenv.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
